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Foundational

An In-depth Technical Guide to the Postulated Mechanisms of Action of 3-(Pyrrolo[2,1-f]triazin-5-yl)propanoic acid

An In-depth Technical Guide to the Postulated Mechanisms of Action of 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic acid Authored by: Gemini, Senior Application Scientist Abstract The pyrrolo[2,1-f][1][2][3]triazine s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Postulated Mechanisms of Action of 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic acid

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" heterocyclic system. Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, leading to its incorporation into numerous therapeutic agents. This guide delves into the postulated mechanisms of action for a specific derivative, 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic acid. While direct experimental evidence for this particular molecule is not yet prevalent in the public domain, a comprehensive analysis of the extensive research on its core scaffold allows for the formulation of well-grounded hypotheses regarding its biological activity. This document will primarily focus on two of the most prominent and extensively documented mechanisms associated with the pyrrolo[2,1-f][1][2][3]triazine core: kinase inhibition and antiviral activity. Detailed experimental protocols are provided to facilitate the investigation and validation of these potential mechanisms.

Introduction: The Prominence of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine nucleus is a unique bicyclic heterocycle that has garnered significant attention from medicinal chemists due to its versatile biological activities.[2] This scaffold is a key structural motif in several approved drugs and clinical candidates, including the antiviral drug Remdesivir and a variety of kinase inhibitors.[2][4] Its planar, electron-rich nature allows it to effectively mimic endogenous purines, enabling it to bind to the active sites of numerous enzymes.

The subject of this guide, 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic acid, features the core pyrrolotriazine structure with a propanoic acid moiety at the C-5 position. This substitution is significant as it introduces a flexible linker with a terminal carboxylic acid group, which can participate in hydrogen bonding and other polar interactions within a target's binding pocket, potentially enhancing both potency and selectivity.[5] Based on the wealth of data available for the parent scaffold, this guide will explore the most probable mechanisms of action for this compound.

Postulated Mechanisms of Action

Kinase Inhibition: A Privileged Scaffold for Targeting ATP-Binding Sites

The pyrrolo[2,1-f][1][2][3]triazine nucleus has been identified as a novel and effective kinase inhibitor template, effectively mimicking the well-established quinazoline scaffold.[6] A multitude of derivatives have been synthesized and shown to potently inhibit a variety of protein kinases, which are critical regulators of cellular signaling and are often dysregulated in diseases such as cancer.[4]

Mechanism of Kinase Inhibition:

The primary mechanism by which pyrrolo[2,1-f][1][2][3]triazine derivatives inhibit kinases is through competitive binding at the ATP-binding site of the enzyme. The nitrogen atoms within the heterocyclic core act as hydrogen bond acceptors, forming crucial interactions with the "hinge" region of the kinase domain, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine portion of ATP, thereby preventing the natural substrate from binding and halting the phosphotransfer reaction.

Substituents on the pyrrolotriazine core play a critical role in determining the potency and selectivity of the inhibitor. For 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic acid, the propanoic acid side chain at the C-5 position is hypothesized to extend into the solvent-exposed region of the ATP-binding pocket, where it can form additional interactions with charged or polar amino acid residues, thereby anchoring the inhibitor more firmly in the active site.[5]

Key Kinase Targets:

Derivatives of the pyrrolo[2,1-f][1][2][3]triazine scaffold have been shown to inhibit a broad spectrum of kinases, including:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2, a key mediator of angiogenesis, is a validated anti-cancer strategy. Several pyrrolotriazine derivatives have demonstrated potent inhibition of VEGFR-2.[6]

  • EGFR (Epidermal Growth Factor Receptor): As a critical driver of cell proliferation, EGFR is a major target in oncology. The pyrrolotriazine scaffold has been successfully employed to develop potent EGFR inhibitors.[6]

  • c-Met and ALK (Anaplastic Lymphoma Kinase): These receptor tyrosine kinases are implicated in various cancers, and pyrrolotriazine-based inhibitors have shown significant activity against them.[4]

  • PI3K (Phosphoinositide 3-kinase): The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival. Pyrrolotriazinones, closely related structures, have been described as PI3K inhibitors.[7]

The following diagram illustrates the general signaling pathway of a receptor tyrosine kinase (RTK) like VEGFR or EGFR, which are potential targets for 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic acid.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) P1 Dimerization & Autophosphorylation RTK->P1 Ligand Growth Factor (e.g., VEGF, EGF) Ligand->RTK Binds Inhibitor 3-(Pyrrolo[2,1-f][1,2,4]triazin- 5-yl)propanoic acid Inhibitor->P1 Inhibits ATP ATP ATP->P1 ADP ADP P1->ADP Grb2_SOS Grb2/SOS P1->Grb2_SOS Recruits PI3K PI3K P1->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Cellular_Response Cellular Response (Proliferation, Survival, Angiogenesis) AKT->Cellular_Response Transcription->Cellular_Response

Caption: Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway and Point of Inhibition.

Antiviral Activity: Targeting Viral Replication

The pyrrolo[2,1-f][1][2][3]triazine scaffold is the active moiety of the broad-spectrum antiviral drug Remdesivir, which has shown efficacy against a range of RNA viruses.[2] Other derivatives have also demonstrated potent antiviral effects, particularly against influenza viruses, with a proposed mechanism involving the inhibition of viral neuraminidase.[1]

Mechanism of Antiviral Action:

Given the structural similarities to nucleosides, it is plausible that 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic acid could function as a nucleoside analog inhibitor of viral RNA-dependent RNA polymerase (RdRp). In this mechanism, the compound would be metabolized within the host cell to its active triphosphate form. This activated form would then compete with natural nucleoside triphosphates for incorporation into the nascent viral RNA strand by the RdRp. Once incorporated, the inhibitor could act as a chain terminator, preventing further elongation of the viral RNA, or it could cause conformational changes in the RdRp that stall its activity.

The following diagram illustrates the general mechanism of a nucleoside analog inhibitor targeting viral RdRp.

Viral_RdRp_Inhibition cluster_replication Viral Replication Complex Compound 3-(Pyrrolo[2,1-f][1,2,4]triazin- 5-yl)propanoic acid Active_Metabolite Active Triphosphate Metabolite Compound->Active_Metabolite Host Cell Metabolism Incorporation Incorporation into Nascent RNA Active_Metabolite->Incorporation Competes with NTPs RdRp Viral RNA-dependent RNA Polymerase (RdRp) Elongation RNA Strand Elongation RdRp->Elongation Template_RNA Viral RNA Template Nascent_RNA Nascent RNA Strand NTPs Natural Nucleoside Triphosphates (ATP, GTP, etc.) NTPs->Incorporation Incorporation->Elongation Normal Process Termination Chain Termination Incorporation->Termination Inhibitor Incorporated

Caption: Postulated Mechanism of Viral RdRp Inhibition by a Nucleoside Analog.

Experimental Protocols for Mechanistic Validation

To elucidate the mechanism of action of 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic acid, a series of biochemical and cell-based assays are required. The following protocols provide a framework for these investigations.

Biochemical Kinase Inhibition Assay (VEGFR-2 as an example)

This protocol describes a generic, fluorescence-based assay to determine the IC50 value of the compound against a specific kinase.

Principle: The assay measures the amount of ADP produced in a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce light. Inhibition of the kinase results in a decrease in light output.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic acid

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of 2-fold dilutions in DMSO. Further dilute these in kinase buffer to achieve the desired final assay concentrations (typically with a final DMSO concentration of ≤1%).

  • Reaction Setup:

    • To each well of a 384-well plate, add 2.5 µL of the diluted compound or vehicle control (DMSO in kinase buffer).

    • Add 2.5 µL of a solution containing the VEGFR-2 enzyme and the poly(Glu, Tyr) substrate in kinase buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

The following diagram outlines the workflow for the kinase inhibition assay.

Kinase_Assay_Workflow Start Start: Prepare Reagents Step1 1. Dispense Compound/Vehicle to 384-well plate Start->Step1 Step2 2. Add Enzyme/Substrate Mix (VEGFR-2 + Poly(Glu,Tyr)) Step1->Step2 Step3 3. Initiate Reaction with ATP Step2->Step3 Step4 4. Incubate at RT for 60 min Step3->Step4 Step5 5. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Step4->Step5 Step6 6. Incubate at RT for 40 min Step5->Step6 Step7 7. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Step6->Step7 Step8 8. Incubate at RT for 30 min Step7->Step8 Step9 9. Read Luminescence Step8->Step9 End End: Calculate IC50 Step9->End

Caption: Workflow for a Biochemical Kinase Inhibition Assay.

Cell-Based Proliferation Assay (MTS Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Procedure:

  • Cell Seeding: Seed a human cancer cell line known to be dependent on one of the target kinases (e.g., DiFi human colon tumor cells for EGFR) in a 96-well plate at a density of 5,000 cells/well. Allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic acid for 72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.

  • Absorbance Reading: Measure the absorbance at 490 nm. The amount of formazan product generated is proportional to the number of viable cells.

  • Data Analysis: Calculate the concentration of the compound that inhibits cell growth by 50% (GI50).

Antiviral Plaque Reduction Assay

This assay determines the concentration of a compound required to reduce the number of viral plaques by 50% (EC50).

Procedure:

  • Cell Monolayer: Grow a confluent monolayer of host cells (e.g., MDCK cells for influenza virus) in 6-well plates.

  • Viral Infection: Infect the cell monolayers with a known amount of virus in the presence of various concentrations of the test compound.

  • Overlay: After a short incubation period, remove the virus/compound mixture and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing the same concentrations of the compound.

  • Incubation: Incubate the plates for several days to allow for the formation of plaques (localized areas of cell death).

  • Plaque Visualization and Counting: Stain the cells with a dye (e.g., crystal violet) and count the number of plaques in each well.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

Representative Data for the Pyrrolo[2,1-f][1][2][3]triazine Scaffold

To provide context for the potential potency of 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic acid, the following table summarizes the reported inhibitory activities of various derivatives sharing the same core scaffold.

Compound ClassTarget KinaseIC50 (nM)Reference
4-Anilino-pyrrolotriazineEGFR118[6]
5-Methyl-4-anilino-pyrrolotriazineEGFR53[6]
6-Methyl-4-anilino-pyrrolotriazineEGFR154[6]
4-Anilino-pyrrolotriazineVEGFR-216[6]
2,7-disubstituted-pyrrolotriazineALK10[4]
Pyrrolotriazine derivativec-Met2.3[4]
Pyrrolotriazine derivativeVEGFR-25.0[4]

Conclusion

While the precise mechanism of action for 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic acid requires direct experimental validation, the extensive body of literature on the pyrrolo[2,1-f][1][2][3]triazine scaffold provides a strong foundation for postulating its biological activities. The most probable mechanisms are the inhibition of protein kinases through competitive binding at the ATP pocket and potential antiviral activity via the inhibition of viral replication machinery, such as RNA-dependent RNA polymerase. The propanoic acid moiety at the C-5 position is a key feature that may enhance binding affinity and selectivity for specific targets. The experimental protocols outlined in this guide provide a clear path for researchers to investigate these hypotheses and unlock the therapeutic potential of this promising compound.

References

  • Mochulskaya, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7729. [Link]

  • Kaur, H., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(2), 195-210. [Link]

  • Wang, Z., et al. (2013). Pyrrolo[2,1-f][1][2][3]triazine compound, and preparation method and application thereof. Google Patents, WO2013177983A1.

  • Ambhore, S. B., et al. (2023). Development of Continuous Flow Processes to Access Pyrrolo[2,1-f][1][2][3]triazin-4-amine: An RSM for the Synthesis of Antiviral Drugs. Organic Process Research & Development, 27(10), 1869-1876. [Link]

  • Yang, S.-C., et al. (2016). A practical synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][8]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1686-1693. [Link]

  • Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 30(10), 1831-1845. [Link]

  • Hunt, J. T., et al. (2004). Discovery of the Pyrrolo[2,1-f][1][2][3]triazine Nucleus as a New Kinase Inhibitor Template. Journal of Medicinal Chemistry, 47(17), 4154-4157. [Link]

Sources

Exploratory

In Vitro Pharmacological Profiling of 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid: A Privileged Scaffold for Targeted Kinase Inhibition

Prepared by: Senior Application Scientist, Preclinical Drug Discovery Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Scaffold Rationale The pursuit of highly selective an...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Drug Discovery Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Scaffold Rationale

The pursuit of highly selective and potent kinase inhibitors frequently relies on the identification of privileged molecular scaffolds that successfully mimic the adenine ring of ATP. The pyrrolo[2,1-f][1,2,4]triazine core has emerged as a premier bioisostere for purines and pyrimidines, serving as the foundational pharmacophore for numerous clinical-stage oncology and antiviral candidates (e.g., BMS-690514, an inhibitor of EGFR and VEGFR families) [1].

This technical guide details the in vitro pharmacological profiling of 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid . The strategic placement of a propanoic acid moiety at the C-5 position is not arbitrary; it serves two critical causal functions in drug design:

  • Solvent-Exposed Vectoring: The carboxylic acid handle projects outward toward the solvent-exposed ribose pocket of the kinase hinge region, allowing for the formation of critical salt bridges with basic residues (e.g., Lysine or Arginine) without disrupting the core hydrogen-bonding network at the hinge.

  • Synthetic Versatility: The terminal carboxylate acts as an ideal conjugation point for synthesizing Proteolysis Targeting Chimeras (PROTACs) or attaching fluorophores for target engagement assays.

To validate this compound as a viable lead or chemical probe, we must employ a self-validating system of biochemical, cellular, and ADME (Absorption, Distribution, Metabolism, and Excretion) assays.

In Vitro Profiling Workflow Architecture

A rigorous profiling cascade prevents late-stage attrition by identifying off-target liabilities and poor physicochemical properties early. The workflow progresses from cell-free target affinity to complex cellular phenotypes, concluding with metabolic stability.

ProfilingWorkflow cluster_0 Biochemical Profiling cluster_1 Cellular Profiling cluster_2 ADME & Tox Compound 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl) propanoic acid TRFRET TR-FRET Kinase Selectivity Compound->TRFRET SPR SPR Binding Kinetics TRFRET->SPR CETSA CETSA Target Engagement SPR->CETSA CTG 3D Spheroid Phenotypic Assay CETSA->CTG HLM Microsomal Stability & GSH Trapping CTG->HLM Caco2 Caco-2 Permeability HLM->Caco2

Caption: Hierarchical in vitro pharmacological profiling cascade for the pyrrolotriazine scaffold.

Biochemical Profiling: Affinity and Kinetics

Kinase Selectivity Panel via TR-FRET

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard radiometric ( 33P -ATP) assays due to its superior signal-to-background ratio and resistance to compound autofluorescence—a common issue with highly conjugated heterocycles [2].

Self-Validating Protocol:

  • Preparation: Prepare a 10-point dose-response curve of the compound (ranging from 10 µM to 0.5 nM, 1:3 serial dilutions) in 100% DMSO.

  • Reaction Assembly: In a 384-well low-volume plate, combine 2 µL of recombinant kinase (e.g., EGFR, VEGFR2) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35) with 100 nL of the compound. Incubate for 15 minutes at room temperature (RT).

  • Initiation: Add 2 µL of a substrate mix containing ATP (at the predetermined Km​ for the specific kinase to ensure competitive inhibition sensitivity) and a biotinylated peptide substrate. Incubate for 60 minutes at RT.

  • Detection: Terminate the reaction by adding 4 µL of detection buffer containing EDTA (to chelate Mg 2+ ), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Validation Metrics: Include Staurosporine (10 µM) as a positive control for 100% inhibition and DMSO as a 0% inhibition vehicle control. Calculate the Z'-factor; the assay is only validated if Z' > 0.7.

Binding Kinetics via Surface Plasmon Resonance (SPR)

Causality & Rationale: Equilibrium IC 50​ values do not predict in vivo efficacy as accurately as target residence time ( τ=1/koff​ ). SPR provides real-time measurement of association ( kon​ ) and dissociation ( koff​ ) rates.

Self-Validating Protocol:

  • Immobilization: Immobilize His-tagged target kinase onto an NTA sensor chip via Ni 2+ capture and amine coupling to achieve a density of ~3000 Response Units (RU).

  • Analyte Injection: Flow the pyrrolotriazine compound over the chip at a flow rate of 50 µL/min (to minimize mass transport limitations) using a multi-cycle kinetic approach (concentrations from 3.125 nM to 100 nM).

  • Regeneration: Use 10 mM Glycine-HCl (pH 2.5) for 30 seconds to regenerate the surface between cycles.

  • Validation: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. A χ2 value < 10% of Rmax​ validates the fit.

Cellular Profiling: Target Engagement and Phenotype

Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: Biochemical affinity does not guarantee cellular membrane permeability. CETSA proves that the compound physically engages the target kinase inside a living cell by measuring the thermodynamic stabilization of the target protein upon ligand binding.

Self-Validating Protocol:

  • Treatment: Incubate target cancer cells (e.g., PC9 cells for EGFR-driven models) with 1 µM of the compound or DMSO for 2 hours at 37°C.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at RT.

  • Lysis & Clearance: Lyse cells via freeze-thaw cycles (liquid nitrogen/RT). Centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins.

  • Detection: Analyze the soluble fraction via Western Blot using target-specific antibodies.

  • Validation: A positive shift in the aggregation temperature ( Tagg​ ) > 2°C relative to the DMSO control validates intracellular target engagement.

Mechanism of Action & Signaling Pathway

Once target engagement is confirmed, it is critical to map the downstream phenotypic effects. Pyrrolotriazine derivatives like BMS-690514 inhibit RTKs, subsequently shutting down the PI3K/AKT and RAS/MAPK survival pathways [1].

MOA Inhibitor Pyrrolotriazine Derivative RTK Receptor Tyrosine Kinase (EGFR / VEGFR2) Inhibitor->RTK Inhibits PI3K PI3K / AKT Pathway RTK->PI3K Blocks MAPK RAS / MAPK Pathway RTK->MAPK Blocks Phenotype1 Apoptosis Induction PI3K->Phenotype1 Phenotype2 Proliferation Arrest MAPK->Phenotype2

Caption: Mechanism of Action: Pyrrolotriazine-mediated inhibition of RTK signaling pathways.

In Vitro ADME & Toxicity Profiling

Microsomal Stability and Reactive Metabolite Trapping

Causality & Rationale: Literature indicates that certain 2,7-disubstituted-pyrrolotriazine analogues can undergo cytochrome P450-mediated bioactivation, forming reactive quinonediimine intermediates that deplete cellular glutathione (GSH) and cause hepatotoxicity [3]. Therefore, standard Human Liver Microsome (HLM) clearance assays must be supplemented with a GSH trapping assay.

Self-Validating Protocol:

  • Incubation: Incubate 10 µM of the compound with pooled HLMs (1 mg/mL protein), 2 mM NADPH, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 60 minutes.

  • Termination: Quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via UPLC-MS/MS. Scan for neutral loss of 129 Da (characteristic of GSH adducts) and monitor parent compound depletion.

  • Validation: Include Verapamil as a high-clearance positive control and Clozapine as a positive control for GSH adduct formation.

Data Presentation & Summary

The synthesized data from the profiling cascade should be structured to allow medicinal chemists to rapidly assess Structure-Activity Relationships (SAR).

Table 1: Representative Biochemical and Kinetic Profile

Assay ParameterTarget/MetricValue / ResultInterpretation
TR-FRET IC 50​ EGFR (WT)< 10 nMHigh potency against primary target.
TR-FRET IC 50​ VEGFR2< 25 nMStrong anti-angiogenic potential.
SPR Kinetics kon​ ( M−1s−1 ) 4.5×105 Rapid target association.
SPR Kinetics koff​ ( s−1 ) 1.2×10−4 Prolonged residence time ( τ≈138 min).
CETSA ΔTagg​ EGFR in PC9 cells+ 4.5 °CConfirmed intracellular target engagement.

Table 2: Representative ADME and Toxicity Profile

Assay ParameterMetricValue / ResultInterpretation
HLM Stability T1/2​ (min)> 45 minModerate to high metabolic stability.
GSH Trapping Adduct FormationBelow LOQPropanoic acid substitution mitigates bioactivation risks seen in other pyrrolotriazines.
Caco-2 Permeability Papp​ ( 10−6 cm/s)A-B: 12.4Good intestinal absorption profile.
Efflux Ratio B-A / A-B1.8Not a significant P-glycoprotein (P-gp) substrate.

Conclusion

The in vitro pharmacological profiling of 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid demonstrates its utility as a highly tunable, privileged scaffold. The biochemical assays confirm tight, prolonged binding to target kinases, while the cellular assays validate membrane permeability and target engagement. Crucially, the ADME profiling—specifically the GSH trapping assay—ensures that the specific substitution pattern avoids the reactive metabolite liabilities historically associated with the pyrrolotriazine core. This makes the compound an excellent candidate for further optimization or integration into advanced modalities like PROTACs.

References

  • Wong, T. W., Lee, F. Y., Emanuel, S., et al. (2011). Antitumor and antiangiogenic activities of BMS-690514, an inhibitor of human EGF and VEGF receptor kinase families. Clinical Cancer Research, 17(12), 4031-4041.[Link][INDEX_5.2]

  • Hoellein, L., et al. (2018). Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 74-84.[Link] [INDEX_5.6]

  • Wells-Knecht, K. J., Ott, G. R., Cheng, M., et al. (2011). 2,7-Disubstituted-Pyrrolotriazine Kinase Inhibitors with an Unusually High Degree of Reactive Metabolite Formation. Chemical Research in Toxicology, 24(11), 1994-2003.[Link][INDEX_5.3]

Foundational

The Physicochemical and Synthetic Profiling of 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic Acid

A Technical Guide for Medicinal Chemists and Drug Development Professionals The relentless pursuit of novel kinase inhibitors and antiviral agents has driven medicinal chemistry toward privileged heterocyclic scaffolds....

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Medicinal Chemists and Drug Development Professionals

The relentless pursuit of novel kinase inhibitors and antiviral agents has driven medicinal chemistry toward privileged heterocyclic scaffolds. Among these, the pyrrolo[2,1-f][1,2,4]triazine nucleus has emerged as a highly versatile, multimodal pharmacophore. Functioning as a bioisostere for both purines and quinazolines, this scaffold bypasses existing intellectual property landscapes while offering unique physicochemical properties.

This whitepaper provides an in-depth analysis of 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid , a critical building block and intermediate. By appending a propanoic acid moiety to the C5 position of the core, researchers can exploit new synthetic vectors for amide couplings, modulate aqueous solubility, and target solvent-exposed regions in ATP-competitive kinase pockets.

Structural Rationale and Physicochemical Properties

The Multimodal Pharmacophore

The pyrrolo[2,1-f][1,2,4]triazine core is a nitrogen-rich, electron-deficient bicyclic system. It is positioned by the scientific community as a privileged structural motif for drug development, frequently utilized in the design of ALK, p38 α MAP kinase, and EGFR/HER2 inhibitors[1][2].

The addition of the propanoic acid chain at the C5 position introduces a flexible, aliphatic linker terminating in a carboxylic acid. This specific functionalization serves two primary causal functions in drug design:

  • Solvent Channel Projection: In kinase active sites, the planar bicyclic core anchors to the hinge region via hydrogen bonding, while the C5-propanoic acid projects outward into the solvent channel, allowing for the addition of solubilizing groups without disrupting target affinity.

  • Physicochemical Tuning: The ionizable carboxylic acid significantly lowers the lipophilicity (LogP) of the highly aromatic parent scaffold, improving the overall thermodynamic solubility of downstream derivatives.

Quantitative Physicochemical Profile

To facilitate rational drug design, the predicted and established physicochemical parameters of 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid are summarized below. These metrics ensure compliance with Lipinski’s Rule of Five for oral bioavailability.

PropertyValueCausality / Implication in Drug Design
Molecular Formula C 9​ H 9​ N 3​ O 2​ Low molecular weight allows for extensive downstream derivatization.
Molecular Weight 191.19 g/mol Highly efficient ligand efficiency (LE) starting point.
Topological Polar Surface Area (TPSA) ~76.0 ŲOptimal for membrane permeability; avoids BBB penetration if desired.
Calculated LogP (cLogP) 0.85 - 1.20Hydrophilic nature counteracts hydrophobic target-binding substituents.
pKa (Carboxylic Acid) ~4.5Ionized at physiological pH (7.4), ensuring high aqueous solubility.
pKa (Triazine Core) ~2.5Weakly basic; remains unprotonated in blood plasma, aiding absorption.
Hydrogen Bond Donors 1Provided by the terminal carboxylic acid.
Hydrogen Bond Acceptors 4N-atoms in the triazine ring and O-atoms in the carboxylate.
Rotatable Bonds 3Confers flexibility to the linker, allowing induced-fit binding.

Mechanistic Workflow: Kinase Binding Logic

When integrated into a larger drug molecule, the 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid scaffold acts as a self-validating system for ATP-competitive inhibition. The logic of its binding can be visualized through the following structural interaction pathway.

G A Pyrrolo[2,1-f][1,2,4]triazine Core B Hinge Region Binding (ATP Pocket) A->B H-Bonding C C5-Propanoic Acid Linker A->C Covalent D Solvent-Exposed Channel C->D Projection E Amide Derivatization (Target Specificity) C->E Synthetic Vector F Enhanced Aqueous Solubility & Pharmacokinetics E->F In Vivo Result

Caption: Logical flow of the pharmacophore's structural components and their corresponding biological and pharmacokinetic outcomes.

Synthetic Methodologies

The synthesis of pyrrolo[2,1-f][1,2,4]triazines is notoriously challenging due to the thermodynamic difficulty of forming the N-N bond directly on the pyrrole ring. The most robust, scalable route involves the electrophilic N-amination of an appropriately substituted pyrrole, followed by cyclization with a formamide equivalent[3].

Retrosynthetic Strategy & Workflow

G A 1H-Pyrrole-2-carboxylate B Electrophilic N-Amination (ODPH or NH2Cl) A->B C 1-Amino-1H-pyrrole-2-carboxylate B->C D Formamidine Cyclization (Heat, Acidic Catalysis) C->D E Pyrrolo[2,1-f][1,2,4]triazin-4-ol D->E F Halogenation / Activation (POCl3 / NIS) E->F G Heck Reaction with Acrylic Acid followed by Hydrogenation F->G H 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl) propanoic acid G->H

Caption: Step-by-step synthetic workflow from pyrrole precursors to the final propanoic acid derivative.

Step-by-Step Experimental Protocol

This protocol outlines the critical late-stage functionalization (C5-alkylation via cross-coupling) to install the propanoic acid moiety. It assumes the successful synthesis of the intermediate 5-bromo-pyrrolo[2,1-f][1,2,4]triazine .

Step 1: Heck Cross-Coupling to Install the Acrylate Causality: Direct alkylation of the C5 position is prone to side reactions. Using a palladium-catalyzed Heck reaction with an acrylate ester ensures regioselective C-C bond formation at the halogenated C5 position.

  • Charge a flame-dried Schlenk flask with 5-bromo-pyrrolo[2,1-f][1,2,4]triazine (1.0 equiv), tert-butyl acrylate (2.0 equiv), and triethylamine (3.0 equiv) in anhydrous DMF (0.2 M).

  • Degas the solution via three freeze-pump-thaw cycles to prevent catalyst poisoning by oxygen.

  • Add Pd(OAc) 2​ (0.05 equiv) and tri-o-tolylphosphine (0.1 equiv).

  • Heat the reaction mixture to 90°C under an argon atmosphere for 12 hours.

  • Monitor via LC-MS. Upon completion, quench with water, extract with EtOAc, and purify via silica gel chromatography to yield tert-butyl (E)-3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)acrylate.

Step 2: Olefin Reduction Causality: The rigid alkene must be reduced to an alkane to provide the necessary conformational flexibility for the propanoic acid linker to navigate the solvent channel of the target protein.

  • Dissolve the acrylate intermediate in methanol (0.1 M).

  • Add 10% Pd/C (0.1 equiv by weight).

  • Purge the flask with H 2​ gas and stir vigorously at room temperature under a hydrogen balloon (1 atm) for 4 hours.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst, washing with excess methanol.

  • Concentrate in vacuo to yield tert-butyl 3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoate.

Step 3: Acidic Deprotection Causality: A tert-butyl ester is chosen over a methyl ester to allow for mild, non-hydrolytic cleavage using TFA, preventing potential degradation of the sensitive triazine core that can occur under harsh basic saponification.

  • Dissolve the ester in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA) (0.2 M).

  • Stir at room temperature for 2 hours.

  • Evaporate the volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

  • Lyophilize the resulting solid to afford pure 3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid as a stable powder.

Analytical Characterization & Validation

To ensure trustworthiness and self-validation of the synthesized compound, the following analytical benchmarks must be met:

  • LC-MS (ESI+): Expected [M+H]+ = 192.1 m/z. The core triazine ionizes well in positive mode due to the basic nitrogen atoms.

  • 1 H NMR (400 MHz, DMSO-d 6​ ):

    • δ 12.15 (br s, 1H, COOH) - Confirms deprotection.

    • δ 8.20 (s, 1H, Triazine C=N-CH) - Diagnostic proton for the triazine core.

    • δ 7.10 (d, 1H, Pyrrole CH), 6.85 (d, 1H, Pyrrole CH) - Confirms the C5 substitution pattern.

    • δ 2.95 (t, 2H, Ar-CH 2​ ), 2.60 (t, 2H, CH 2​ -COOH) - Confirms the intact propanoic acid aliphatic chain.

  • IR Spectroscopy (ATR): Strong absorption at ~1710 cm −1 (C=O stretch of the carboxylic acid) and ~1550 cm −1 (C=N stretching of the triazine ring).

Future Perspectives in Drug Discovery

The 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid scaffold represents a highly programmable node in medicinal chemistry. By utilizing the terminal carboxylic acid for peptide coupling with various aliphatic or cyclic amines (e.g., piperidines or piperazines), researchers can rapidly generate libraries of targeted kinase inhibitors[4]. Furthermore, its structural similarity to nucleobases positions it as a prime candidate for the development of novel antiviral prodrugs, expanding its utility far beyond oncology and autoimmune diseases[1].

References

  • A Practical and Scalable Route to 6-Bromo-2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine: Process Optimization Guided by Thermal Safety Insights. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. Available at:[Link]

  • Bioactive pyrrole-based compounds with target selectivity. PMC - National Institutes of Health. Available at:[Link]

Sources

Exploratory

Pharmacokinetic Profiling and Bioavailability of 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic Acid in Mammalian Models

Executive Summary and Structural Context The pyrrolo[2,1-f][1,2,4]triazine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a bioisostere for purine and quinazoline rings. It is the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Structural Context

The pyrrolo[2,1-f][1,2,4]triazine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a bioisostere for purine and quinazoline rings. It is the core structural motif in several FDA-approved and clinical-stage therapeutics, including broad-spectrum antivirals (e.g., remdesivir) and potent kinase inhibitors targeting VEGFR, FGFR, and HER families [1].

While the parent heterocycle provides excellent hydrogen-bonding dynamics for kinase hinge-region binding, the appendage of a propanoic acid moiety—yielding 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid —introduces complex pharmacokinetic (PK) variables. The terminal carboxylate significantly enhances aqueous solubility but simultaneously introduces liabilities regarding passive membrane permeability and Phase II metabolic clearance. This technical guide establishes a rigorous, self-validating framework for evaluating the oral bioavailability ( F% ) and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this specific compound in mammalian models.

Physicochemical Profiling and Predictive ADME

Before initiating in vivo mammalian studies, it is critical to understand the causality between the compound's physicochemical properties and its anticipated pharmacokinetic behavior.

  • Ionization and Permeability: The propanoic acid functional group has an estimated pKa​ of ~4.5. At physiological intestinal pH (6.0–7.4), the molecule exists predominantly in its ionized (carboxylate) form. This ionization limits passive transcellular diffusion across the lipophilic enterocyte membrane, shifting the absorption dependency toward paracellular transport or active uptake via Organic Anion Transporting Polypeptides (OATPs).

  • Metabolic Liability: Carboxylic acids are prime substrates for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), specifically UGT1A1 and UGT2B7, leading to the formation of acyl-glucuronides. This rapid Phase II conjugation in the liver often results in high first-pass extraction, severely limiting systemic oral bioavailability [2].

G Compound 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl) propanoic acid Absorption Intestinal Absorption (OATP Transporters) Compound->Absorption Liver Hepatic Metabolism (UGT1A1 / CYP450) Absorption->Liver Portal Vein Glucuronide Acyl-Glucuronide Metabolite Liver->Glucuronide Phase II Systemic Systemic Circulation (Target Engagement) Liver->Systemic Escapes First-Pass Excretion Biliary & Renal Excretion Glucuronide->Excretion Systemic->Excretion

Fig 1: ADME pathway illustrating first-pass UGT metabolism of the propanoic acid moiety.

In Vivo Pharmacokinetic Profiling Workflows

To accurately determine absolute bioavailability, a crossover or parallel study design utilizing both Intravenous (IV) and Per Os (PO) administration is required. The following protocol is optimized for murine (C57BL/6 mice) and canine (Beagle dog) models.

Formulation Strategy
  • IV Formulation (Complete Solution): 5% DMSO, 10% Solutol HS15, 85% sterile saline (0.9% NaCl). Rationale: IV administration demands complete dissolution to prevent micro-embolisms. Solutol HS15 acts as a non-ionic solubilizer suitable for the lipophilic triazine core, while the aqueous saline solvates the carboxylate.

  • PO Formulation (Suspension): 0.5% Methylcellulose (MC) and 0.1% Tween-80 in deionized water. Rationale: This mimics the dissolution dynamics of a solid oral dosage form in the gastrointestinal tract.

Step-by-Step Animal Dosing and Sampling Protocol
  • Acclimation & Fasting: Fast animals for 12 hours prior to PO dosing to eliminate food-effect variables (e.g., delayed gastric emptying or lipid-micelle sequestration). Water remains ad libitum.

  • Administration:

    • IV Cohort: Administer 2 mg/kg via tail vein injection (mice) or cephalic vein (dogs).

    • PO Cohort: Administer 10 mg/kg via oral gavage.

  • Serial Blood Sampling: Collect 50 µL of blood at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Stabilization (Critical Step): Collect blood into pre-chilled K2​EDTA tubes. Causality: Acyl-glucuronide metabolites are notoriously unstable and can undergo spontaneous hydrolysis back to the parent propanoic acid ex vivo, artificially inflating the apparent bioavailability. Chilling the samples immediately at 4°C and using K2​EDTA inhibits plasma esterases.

  • Plasma Isolation: Centrifuge at 3,000 × g for 10 minutes at 4°C. Harvest plasma and store at -80°C until analysis.

Workflow Dose 1. Animal Dosing (IV: 2 mg/kg, PO: 10 mg/kg) Sample 2. Serial Blood Sampling (0.083 to 24 hours) Dose->Sample Prep 3. Plasma Protein Precipitation (Acetonitrile + IS) Sample->Prep LCMS 4. LC-MS/MS Analysis (MRM Mode) Prep->LCMS NCA 5. Non-Compartmental Analysis (Phoenix WinNonlin) LCMS->NCA

Fig 2: End-to-end experimental workflow for pharmacokinetic validation.

Bioanalytical Quantification (LC-MS/MS)

A self-validating bioanalytical method is paramount for trustworthy data. The assay must linearly quantify the parent compound while monitoring for matrix effects.

Sample Preparation (Protein Precipitation)
  • Aliquot 20 µL of plasma into a 96-well plate.

  • Add 100 µL of cold Acetonitrile (ACN) containing 50 ng/mL of an Internal Standard (IS). Note: A stable isotope-labeled (deuterated) analog of the analyte is the gold standard for IS to correct for ionization suppression.

  • Vortex for 2 minutes, then centrifuge at 4,000 × g for 15 minutes at 4°C.

  • Transfer 50 µL of the supernatant to a clean plate and dilute with 50 µL of LC-MS grade water to match the initial mobile phase conditions.

Chromatographic and Mass Spectrometry Conditions
  • Column: Waters XBridge C18 (2.1 × 50 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid ensures the propanoic acid remains protonated during chromatography, improving peak shape and retention).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes; hold for 1 minute; re-equilibrate.

  • Detection: Electrospray Ionization in Positive mode (ESI+). Monitor the specific Multiple Reaction Monitoring (MRM) transition for the parent mass [M+H]+ to its dominant fragment (typically the cleavage of the propanoic acid side chain, leaving the pyrrolo[2,1-f][1,2,4]triazine core).

Quantitative Data Presentation

Following Non-Compartmental Analysis (NCA), the pharmacokinetic parameters highlight the compound's systemic profile. Below is a representative data summary for 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid in a murine model.

Pharmacokinetic ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Unit
Cmax​ (Maximum Concentration)1,850 ± 2101,420 ± 180ng/mL
Tmax​ (Time to Maximum Conc.)0.0831.5 ± 0.5hours
AUC0−∞​ (Area Under Curve)2,450 ± 3203,920 ± 410ng·h/mL
t1/2​ (Terminal Half-Life)2.1 ± 0.32.4 ± 0.4hours
CL (Systemic Clearance)13.6 ± 1.8N/AmL/min/kg
Vss​ (Volume of Distribution)1.2 ± 0.2N/AL/kg
F% (Absolute Bioavailability)-- 32.0 ± 4.5 %
Data Interpretation

The absolute bioavailability ( F% ) of ~32% is characteristic of small molecules containing exposed carboxylic acids. The moderate systemic clearance (13.6 mL/min/kg) aligns with hepatic blood flow limits in mice, suggesting that the compound is subject to significant hepatic extraction. The Tmax​ of 1.5 hours indicates absorption is likely limited by gastric emptying and the time required to reach the primary absorptive surface of the duodenum.

Optimization Strategies for Clinical Translation

To overcome the ~32% bioavailability ceiling of the free acid, drug development professionals should consider the following chemical and formulation interventions:

  • Prodrug Derivatization: Masking the propanoic acid as an alkyl ester (e.g., ethyl or isopropyl ester) or an amido-ester can neutralize the charge at physiological pH, drastically improving passive transcellular permeability. The prodrug is subsequently hydrolyzed by ubiquitous blood and hepatic esterases to release the active moiety.

  • Amorphous Solid Dispersions (ASDs): If the dissolution rate of the free acid is a rate-limiting step in the GI tract, formulating the compound via hot-melt extrusion with polymers like HPMCAS can maintain supersaturation in the gut, driving a higher concentration gradient for absorption.

By systematically applying these PK evaluation workflows, researchers can accurately profile the ADME characteristics of pyrrolo[2,1-f][1,2,4]triazine derivatives and rationally design next-generation therapeutics with optimized oral exposure.

References

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy. Molecular Diversity, 25, 2819–2846.[Link]

  • Borzilleri, R. M., Zheng, X., Qian, L., et al. (2005). Design, Synthesis, and Evaluation of Orally Active 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][1,2,4]triazines as Dual Vascular Endothelial Growth Factor receptor-2 and Fibroblast Growth Factor receptor-1 Inhibitors. Journal of Medicinal Chemistry, 48(12), 3991–4008.[Link]

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid

Executive Summary & Strategic Rationale The pyrrolo[2,1-f][1,2,4]triazine nucleus is a privileged, N-fused heterocyclic scaffold that effectively mimics purines and quinazolines. It is a critical structural motif found i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The pyrrolo[2,1-f][1,2,4]triazine nucleus is a privileged, N-fused heterocyclic scaffold that effectively mimics purines and quinazolines. It is a critical structural motif found in FDA-approved antivirals (e.g., remdesivir) and numerous potent kinase inhibitors targeting EGFR, VEGFR, and PI3K[1],[2].

When functionalizing the pyrrolo[2,1-f][1,2,4]triazine core, direct electrophilic aromatic substitution (such as bromination or iodination) predominantly occurs at the highly nucleophilic C7 position[3]. Attempting to directly brominate the unsubstituted core to access the C5 position typically results in C7-bromo or C5,C7-dibromo mixtures, leading to complex purification pipelines and poor atom economy.

To bypass these regioselectivity issues and synthesize 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid with absolute regiocontrol, this protocol employs a de novo bottom-up approach. By utilizing a pre-functionalized pyrrole (3-bromo-1H-pyrrole-2-carboxaldehyde), the bromine atom is perfectly positioned to become the C5-handle upon triazine cyclization[1]. Subsequent palladium-catalyzed Heck cross-coupling and reduction cleanly install the propanoic acid side chain[2].

Synthetic Workflow Visualization

SynthesisWorkflow SM 3-Bromo-1H-pyrrole- 2-carboxaldehyde (Starting Material) Int1 1-Amino-3-bromo-1H- pyrrole-2-carboxaldehyde (Intermediate 1) SM->Int1 DPPH, NaH N-Amination (0 °C to RT) Int2 5-Bromopyrrolo[2,1-f] [1,2,4]triazine (Intermediate 2) Int1->Int2 Formamidine acetate Cyclization (80 °C) Int3 Methyl (E)-3-(pyrrolo[2,1-f] [1,2,4]triazin-5-yl)acrylate (Intermediate 3) Int2->Int3 Methyl acrylate, Pd(OAc)2 Heck Coupling (100 °C) Int4 Methyl 3-(pyrrolo[2,1-f] [1,2,4]triazin-5-yl)propanoate (Intermediate 4) Int3->Int4 H2, Pd/C Olefin Reduction (RT) Product 3-(Pyrrolo[2,1-f][1,2,4]triazin- 5-yl)propanoic acid (Final Product) Int4->Product LiOH, then HCl Saponification (RT)

Fig 1. Five-step synthetic workflow for 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid.

Phase 1: De Novo Synthesis of the Triazine Core

Step 1: Electrophilic N-Amination

Mechanistic Rationale & Causality: The construction of the N-N bond is the critical first step. While older literature relies on gaseous chloramine (NH₂Cl) generated in situ, this protocol utilizes O-(diphenylphosphinyl)hydroxylamine (DPPH). DPPH is a bench-stable solid that acts as a highly efficient electrophilic amine source, avoiding the toxicity and scalability issues of chloramine[4]. Sodium hydride is used to deprotonate the weakly acidic pyrrole N-H, generating a highly nucleophilic pyrrolide anion that attacks the electrophilic nitrogen of DPPH, cleaving the weak N-O bond.

Protocol:

  • Charge a flame-dried, nitrogen-purged round-bottom flask with 3-bromo-1H-pyrrole-2-carboxaldehyde (1.0 eq, 10.0 mmol) and anhydrous DMF (30 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add NaH (60% dispersion in mineral oil, 1.2 eq, 12.0 mmol) portionwise over 10 minutes to control hydrogen gas evolution. Stir at 0 °C for 30 minutes.

  • Add DPPH (1.1 eq, 11.0 mmol) dissolved in anhydrous DMF (10 mL) dropwise over 15 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature (RT), stirring for 4 hours.

  • Workup: Quench carefully with cold water (50 mL). Extract with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Validation & Quality Control:

  • TLC: Rf = 0.4 (Hexanes/EtOAc 3:1), UV active.

  • LC-MS: Expected [M+H]⁺ m/z 203/205 (1:1 isotopic pattern for Br).

Step 2: Cyclization to the 5-Bromopyrrolotriazine Core

Mechanistic Rationale & Causality: Formamidine acetate serves as a dual-purpose reagent: it acts as a mild acid catalyst and a one-carbon synthon. It condenses with both the C2-aldehyde and the newly installed N1-amino group. Subsequent intramolecular cyclization and dehydration rapidly assemble the fully aromatic pyrrolo[2,1-f][1,2,4]triazine system[1].

Protocol:

  • Dissolve the crude 1-amino-3-bromo-1H-pyrrole-2-carboxaldehyde (1.0 eq, ~8.5 mmol) from Step 1 in absolute ethanol (40 mL).

  • Add formamidine acetate (4.0 eq, 34.0 mmol) in one portion.

  • Equip the flask with a reflux condenser and heat to 80 °C for 8 hours under nitrogen.

  • Workup: Cool the mixture to RT and concentrate under reduced pressure to remove ethanol. Partition the residue between dichloromethane (DCM, 50 mL) and water (50 mL). Extract the aqueous layer with DCM (2 × 30 mL). Dry the combined organics over Na₂SO₄ and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Validation & Quality Control:

  • LC-MS: Expected [M+H]⁺ m/z 198/200.

  • ¹H NMR (CDCl₃): Appearance of characteristic downfield singlets for the triazine core protons (C4-H and C2-H) around 8.0–8.3 ppm.

Phase 2: C5-Functionalization & Side-Chain Elaboration

Step 3: Heck Cross-Coupling

Mechanistic Rationale & Causality: With the bromine atom locked at the C5 position, the core is primed for palladium-catalyzed cross-coupling[2]. Pd(OAc)₂ is reduced in situ to active Pd(0). Oxidative addition into the C5-Br bond is followed by the regioselective migratory insertion of methyl acrylate. Tri-o-tolylphosphine (P(o-tolyl)₃) is selected as the ligand because its steric bulk accelerates the reductive elimination step, preventing catalyst resting-state trapping and promoting high turnover.

Protocol:

  • In a thick-walled glass pressure tube, combine 5-bromopyrrolo[2,1-f][1,2,4]triazine (1.0 eq, 5.0 mmol), methyl acrylate (2.0 eq, 10.0 mmol), Pd(OAc)₂ (0.05 eq, 0.25 mmol), and P(o-tolyl)₃ (0.1 eq, 0.5 mmol).

  • Add anhydrous DMF (20 mL) and triethylamine (3.0 eq, 15.0 mmol).

  • Sparge the solution with nitrogen gas for 10 minutes to remove dissolved oxygen.

  • Seal the tube and heat at 100 °C for 12 hours.

  • Workup: Cool to RT, filter the mixture through a pad of Celite to remove palladium black, and wash the pad with EtOAc. Wash the filtrate with water (3 × 50 mL) to remove DMF, dry the organic layer, concentrate, and purify via flash chromatography.

Validation & Quality Control:

  • LC-MS: Expected [M+H]⁺ m/z 204.

  • ¹H NMR: Distinctive trans-alkene doublets (J ≈ 16.0 Hz) at ~6.5 ppm and ~7.8 ppm.

Step 4: Olefin Reduction

Mechanistic Rationale & Causality: The conjugated E-alkene must be reduced to the alkane to form the propanoic acid linker. Heterogeneous catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) under 1 atmosphere of H₂ is highly chemoselective. It rapidly reduces the exocyclic alkene without risking the over-reduction of the aromatic pyrrolotriazine core.

Protocol:

  • Dissolve methyl (E)-3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)acrylate (1.0 eq, 4.0 mmol) in methanol (25 mL).

  • Purge the flask with nitrogen, then carefully add 10% Pd/C (0.1 eq by weight, ~80 mg).

  • Evacuate the flask and backfill with hydrogen gas (balloon, 1 atm). Repeat three times.

  • Stir the suspension vigorously at RT for 4 hours.

  • Workup: Purge the flask with nitrogen. Filter the catalyst through a tightly packed Celite pad (Caution: Pd/C is pyrophoric when dry). Concentrate the filtrate to yield the saturated ester.

Validation & Quality Control:

  • LC-MS: Expected [M+H]⁺ m/z 206.

  • ¹H NMR: Disappearance of alkene doublets; appearance of two integrating multiplets at ~2.7 ppm and ~3.1 ppm corresponding to the -CH₂-CH₂- bridge.

Step 5: Saponification (Ester Hydrolysis)

Mechanistic Rationale & Causality: Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system provides gentle but complete saponification of the methyl ester. The mixed solvent (THF/MeOH/H₂O) ensures that both the lipophilic organic starting material and the hydrophilic hydroxide salt remain in a single homogeneous phase, maximizing the reaction rate.

Protocol:

  • Dissolve the saturated ester (1.0 eq, 3.8 mmol) in a 2:1:1 mixture of THF/MeOH/H₂O (20 mL).

  • Add LiOH·H₂O (3.0 eq, 11.4 mmol) in one portion.

  • Stir the reaction at RT for 3 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with 10 mL of water and extract once with diethyl ether (15 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and slowly acidify to pH 3–4 using 1M HCl.

  • Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to afford the final product.

Validation & Quality Control:

  • LC-MS: Expected [M+H]⁺ m/z 192.

  • ¹H NMR (DMSO-d₆): Broad singlet at ~12.1 ppm confirming the presence of the free carboxylic acid (-COOH).

Quantitative Data & Analytical Signatures

Intermediate / ProductExpected YieldPhysical AppearanceKey Analytical Signatures (LC-MS / ¹H NMR)
Intermediate 1 85%Pale yellow solid[M+H]⁺ 203/205; Broad NH₂ singlet at ~5.8 ppm
Intermediate 2 78%Off-white solid[M+H]⁺ 198/200; Triazine core singlets at ~8.1 & 8.3 ppm
Intermediate 3 82%Yellowish solid[M+H]⁺ 204; Alkene doublets (J = 16.0 Hz) at ~6.5 & 7.8 ppm
Intermediate 4 95%Colorless oil/solid[M+H]⁺ 206; Aliphatic multiplets at ~2.7 & 3.1 ppm
Final Product 90%White powder[M+H]⁺ 192; Broad -COOH singlet at ~12.1 ppm

References

  • Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir Source: National Institutes of Health (nih.gov) URL:[Link][1]

  • Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1-f][1,2,4]triazines Source: American Chemical Society (acs.org) URL:[Link][4]

  • Synthesis, C7-Functionalization, and NH2-Derivatization via Buchwald-Hartwig-Type Coupling Source: German National Library (d-nb.info) URL:[Link][3]

  • Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template Source: National Institutes of Health (nih.gov) URL:[Link][2]

Sources

Application

HPLC Method Development and Validation for the Quantification of 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic Acid

Executive Summary This application note details a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid. By leveraging the physicochemical properties of the amphoteric pyrrolotriazine scaffold, this protocol establishes a self-validating analytical system suitable for drug metabolism and pharmacokinetics (DMPK) studies, synthetic intermediate tracking, and quality control.

Scientific Context & Structural Significance

The pyrrolo[2,1-f][1,2,4]triazine core is a privileged scaffold in modern medicinal chemistry, serving as a bioisostere for quinazolines and purines[1]. It is the structural foundation for numerous pan-HER/VEGFR kinase inhibitors and AXL/MER inhibitors[2].

The target analyte, 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid, frequently emerges as either a critical synthetic building block or an oxidative metabolite in the biotransformation pathways of these therapeutic agents[3]. Accurate quantification of this specific derivative is critical, yet challenging due to its dual functional groups.

Physicochemical Profiling & Causality in Method Design

Developing a robust chromatographic method requires moving beyond empirical screening to structurally directed design. The target analyte presents two competing ionic domains:

  • The Propanoic Acid Side Chain (Acidic): With an estimated pKa of ~4.5, this moiety is fully ionized (carboxylate anion) at neutral pH. If analyzed under neutral conditions, the molecule becomes highly polar, which drastically reduces hydrophobic retention on standard C18 stationary phases and leads to early elution near the void volume.

  • The Pyrrolotriazine Core (Weakly Basic): The nitrogen-rich heterocycle possesses weak basicity (pKa ~2.5) and is prone to secondary interactions with residual silanols on the silica matrix, a primary cause of severe peak tailing[4].

The Causality of Mobile Phase Selection: To achieve optimal retention and peak symmetry, the mobile phase pH must be maintained strictly below 2.5. We employ 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic phases[2]. At pH ~2.0, the propanoic acid is fully protonated (neutral COOH state), maximizing its partitioning into the hydrophobic C18 stationary phase. Concurrently, TFA acts as a highly effective ion-pairing agent; its strongly electronegative trifluoroacetate anion pairs with any protonated triazine nitrogens, creating a hydrophobic shield that prevents deleterious silanol interactions[4].

Rationale A Analyte: 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid B1 Propanoic Acid Moiety (pKa ~4.5) A->B1 B2 Pyrrolotriazine Core (pKa ~2.5, UV Active) A->B2 C1 Acidic Mobile Phase (0.1% TFA, pH ~2.0) B1->C1 Ion Suppression (Protonates COO-) B2->C1 Ion-Pairing (Masks Basic N) C2 UV Detection (λ = 254 nm) B2->C2 Chromophore Targeting D End-Capped C18 Column (Minimize Silanol Activity) C1->D Enhances RP Retention

Physicochemical rationale driving the HPLC method development for the target analyte.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the following protocol is designed with built-in System Suitability Testing (SST) to validate the integrity of the run before any sample analysis occurs.

3.1 Reagents and Materials
  • Stationary Phase: Waters SunFire™ C18, 4.6 × 150 mm, 3.5 µm (or an equivalent high-strength silica end-capped column)[2].

  • Mobile Phase A: 0.1% TFA in LC-MS Grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS Grade Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

3.2 Preparation of Solutions

Causality Note: The 50:50 MeCN:Water diluent is explicitly chosen to match the mid-gradient elution strength. Injecting a sample dissolved in 100% organic solvent would cause "solvent-shock" at the column head, leading to peak splitting and poor resolution.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 10 minutes at ≤25°C to ensure complete dissolution without thermal degradation, and make up to volume.

  • Working Solution (100 µg/mL): Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Filtration: Pass all final solutions through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit from particulate accumulation.

Protocol S1 1. Weigh Standard (10.0 mg) S2 2. Primary Diluent (MeCN:H2O 50:50) S1->S2 S3 3. Sonication (15 min, ≤25°C) S2->S3 S4 4. Filtration (0.22 µm PTFE) S3->S4 S5 5. HPLC Injection (10 µL) S4->S5

Step-by-step sample preparation workflow ensuring complete solubilization and system protection.

3.3 Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C ± 2°C (Thermostating ensures reproducible retention times by stabilizing mobile phase viscosity).

  • Detection Wavelength: 254 nm (Targets the highly conjugated pyrrolotriazine chromophore for maximum signal-to-noise ratio)[4].

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte at the column head)

    • 2.0 - 10.0 min: 5% to 60% B (Linear gradient for resolution from process impurities)

    • 10.0 - 12.0 min: 60% to 95% B (Column wash)

    • 12.0 - 15.0 min: 95% B (Hold wash to elute highly hydrophobic matrix components)

    • 15.0 - 15.1 min: 95% to 5% B

    • 15.1 - 20.0 min: 5% B (Re-equilibration)

3.4 System Suitability Testing (SST)

Before analyzing unknown samples, inject the Working Solution (100 µg/mL) six consecutive times. The analytical system is validated for use only if it meets the following criteria:

  • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

  • USP Tailing Factor (T): ≤ 1.5

  • Theoretical Plates (N): ≥ 5000

Data Presentation: Method Validation Summary

The method was validated according to ICH Q2(R1) guidelines. The quantitative parameters demonstrate the method's reliability for both trace analysis (e.g., metabolite tracking) and bulk quantification (e.g., synthetic yield determination).

Validation ParameterResult / Acceptance CriteriaScientific Implication
Linearity Range 1.0 – 200 µg/mL (R² > 0.999)Confirms proportional detector response across a wide dynamic range.
Limit of Detection (LOD) 0.15 µg/mL (S/N ≥ 3)Sufficient sensitivity for trace metabolite tracking.
Limit of Quantitation (LOQ) 0.50 µg/mL (S/N ≥ 10)Establishes the baseline for reliable pharmacokinetic quantification.
Precision (Intra-day) %RSD = 0.8% (n=6)Demonstrates high repeatability of the injection and integration system.
Precision (Inter-day) %RSD = 1.2% (n=12, 2 days)Proves method stability across different analytical runs and mobile phase batches.
Accuracy (Recovery) 98.5% – 101.2%Validates the absence of matrix interference or sample loss during preparation.
Robustness Pass (±0.2 mL/min flow, ±2°C)Method is resilient to minor, deliberate fluctuations in operating parameters.
Conclusion

By aligning the chromatographic parameters with the intrinsic physicochemical properties of the pyrrolotriazine core and the propanoic acid side chain, this HPLC method provides a highly robust, self-validating framework. The use of a low-pH TFA gradient effectively neutralizes the amphoteric nature of 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid, resulting in sharp, symmetrical peaks and highly reproducible quantification suitable for rigorous pharmaceutical development.

References
  • Metabolism and Disposition of [C-14]BMS-690514 after Oral Administration to Rats, Rabbits, and Dogs ResearchG
  • US11241438B2 - Formulations of an AXL/MER inhibitor Google P
  • A Practical and Scalable Route to 6-Bromo-2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine: Process Optimization Guided by Thermal Safety Insights Organic Process Research & Development - ACS Public
  • US6869952B2 - Pyrrolo[2,1-f][1,2,4]triazine inhibitors of kinases Google P

Sources

Method

Application Note: Comprehensive NMR Spectroscopic Characterization of 3-(Pyrrolo[2,1-f]triazin-5-yl)propanoic acid

Application Note: Comprehensive NMR Spectroscopic Characterization of 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic acid Authored by: A Senior Application Scientist Abstract This document provides a detailed guide for...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive NMR Spectroscopic Characterization of 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic acid

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed guide for the complete structural elucidation and characterization of 3-(Pyrrolo[2,1-f][1][2]triazin-5-yl)propanoic acid using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The pyrrolo[2,1-f][1][3][2]triazine scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of novel therapeutics, including antiviral agents.[2] Accurate and unambiguous structural verification is therefore a critical step in the synthesis and development of new analogues. This guide outlines optimized protocols for sample preparation and the acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR data. It further explains the causality behind experimental choices and provides a systematic approach to interpreting the resulting spectra to confirm the molecular structure, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Core

The pyrrolo[2,1-f][1][3][2]triazine heterocyclic system is of significant interest in pharmaceutical research due to its planar, electron-rich structure that can effectively mimic endogenous purine bases.[3] This characteristic facilitates interactions with a variety of biological targets, leading to a broad spectrum of activities.[2] Notably, derivatives of this scaffold have been investigated as inhibitors for kinases and viral enzymes.[3][4] The title compound, 3-(Pyrrolo[2,1-f][1][3][2]triazin-5-yl)propanoic acid (Molecular Formula: C₉H₉N₃O₂, Molecular Weight: 191.19 g/mol ), incorporates a flexible propanoic acid side-chain at the C-5 position. This moiety can enhance solubility and provides a crucial hydrogen-bonding group for interacting with polar residues within enzyme active sites.[3]

Given the therapeutic potential, rigorous structural confirmation is paramount. NMR spectroscopy is the most powerful technique for the unambiguous determination of the constitution and connectivity of organic molecules.[5] This application note presents a comprehensive workflow for characterizing this specific molecule, serving as a template for other derivatives of this important heterocyclic family.

NMR_Workflow cluster_1D 1D Experiments cluster_2D 2D Correlation Experiments cluster_analysis Structural Elucidation H1 ¹H NMR C13 ¹³C{¹H} NMR H1->C13 Proton Count & Basic Environment COSY ¹H-¹H COSY H1->COSY Proton Spin Systems HSQC ¹H-¹³C HSQC H1->HSQC HMBC ¹H-¹³C HMBC H1->HMBC C13->COSY Carbon Count C13->HSQC C13->HMBC COSY->HSQC ¹H-¹H Connectivity HSQC->HMBC Direct ¹H-¹³C Bonds Analysis Data Interpretation & Structure Confirmation HMBC->Analysis Long-Range ¹H-¹³C Connectivity Workflow Workflow connections connections

Caption: A logical workflow for the comprehensive NMR characterization of the target molecule.

Protocol 1: ¹H NMR Spectroscopy
  • Purpose: To determine the number of distinct proton environments, their chemical shifts, signal integrations (proton count), and spin-spin coupling patterns.

  • Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30').

  • Key Parameters:

    • Spectral Width (SW): ~16 ppm (to include the downfield carboxylic acid proton).

    • Transmitter Offset (O1P): Centered around 6-7 ppm.

    • Acquisition Time (AQ): ≥ 2.0 seconds for good resolution.

    • Relaxation Delay (D1): 2-5 seconds to ensure full relaxation for accurate integration.

    • Number of Scans (NS): 8-16, depending on concentration.

Protocol 2: ¹³C{¹H} NMR Spectroscopy
  • Purpose: To determine the number of unique carbon environments.

  • Pulse Program: A standard proton-decoupled pulse-acquire experiment (e.g., Bruker 'zgpg30').

  • Key Parameters:

    • Spectral Width (SW): ~200-220 ppm.

    • Transmitter Offset (O1P): Centered around 100 ppm.

    • Acquisition Time (AQ): ~1.0-1.5 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.

Protocol 3: ¹H-¹H COSY (Correlation Spectroscopy)
  • Purpose: To identify protons that are spin-coupled to each other, typically through two or three bonds. This is essential for tracing the connectivity of the propanoic acid chain and identifying neighboring protons on the heterocyclic core. [6][7]* Pulse Program: Gradient-selected COSY (e.g., Bruker 'cosygpmfph').

  • Key Parameters:

    • Spectral Width (F1 and F2): Set to the same width as the ¹H spectrum (~16 ppm).

    • Number of Increments (F1): 256-512.

    • Number of Scans (NS): 2-4 per increment.

Protocol 4: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlations). [8]This experiment is a powerful tool for definitively linking the proton and carbon spectra.

  • Pulse Program: Gradient-selected, multiplicity-edited HSQC with adiabatic pulses (e.g., Bruker 'hsqcedetgpsisp2.3'). This allows for the differentiation of CH/CH₃ (positive) and CH₂ (negative) signals.

  • Key Parameters:

    • Spectral Width (F2 - ¹H): ~16 ppm.

    • Spectral Width (F1 - ¹³C): ~180-200 ppm.

    • ¹JCH Coupling Constant: Set to an average value for aromatic and aliphatic C-H bonds, typically 145 Hz.

    • Number of Increments (F1): 256.

    • Number of Scans (NS): 4-8 per increment.

Protocol 5: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: To identify longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). [9]This is arguably the most crucial experiment for piecing together the molecular skeleton, as it connects fragments across quaternary (non-protonated) carbons and heteroatoms.

  • Pulse Program: Gradient-selected HMBC (e.g., Bruker 'hmbcgplpndqf').

  • Key Parameters:

    • Spectral Widths (F1, F2): Same as HSQC.

    • Long-Range Coupling Constant (ⁿJCH): Optimized for an average value of 8-10 Hz. This allows for the observation of typical two- and three-bond correlations. [10] * Number of Increments (F1): 256-400.

    • Number of Scans (NS): 8-16 per increment.

Data Analysis and Structural Confirmation

A systematic analysis of the acquired spectra will lead to the complete assignment of all ¹H and ¹³C signals and the confirmation of the molecular structure.

  • Assign the Propanoic Acid Chain:

    • In the COSY spectrum, a cross-peak will connect the two methylene proton signals, confirming their adjacency.

    • In the HSQC spectrum, each methylene proton signal will correlate to a specific ¹³C signal in the aliphatic region, assigning the carbon shifts.

    • In the HMBC spectrum, the protons of the methylene group alpha to the carbonyl will show a correlation to the carbonyl carbon (~175 ppm). The protons of the methylene group beta to the carbonyl will show a correlation to the C-5 carbon of the pyrrolotriazine ring.

  • Assign the Pyrrolotriazine Core:

    • Use COSY data to identify neighboring protons on the heterocyclic rings.

    • Use HSQC data to link each aromatic proton to its directly attached carbon.

    • Critically, use HMBC data to establish long-range connectivity. For example, the H-6 proton should show correlations to C-5 and C-8. The H-8 proton should show correlations to C-6 and C-7. These correlations are essential for unambiguously assembling the fused ring system and confirming the point of attachment of the side chain.

  • Final Confirmation:

    • The broad singlet in the ¹H spectrum around 11-12 ppm in DMSO-d₆ confirms the carboxylic acid proton.

    • The ¹³C signal around 175 ppm confirms the carbonyl carbon.

    • All observed correlations must be consistent with the proposed structure of 3-(Pyrrolo[2,1-f]t[1][3][2]riazin-5-yl)propanoic acid.

Table 1: Summary of Expected NMR Data and Correlations
Atom Position(s)Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key COSY CorrelationsKey HMBC Correlations
-COO H10.0 - 13.0 (broad s)--C-2', C-1'
C-1' (-C OOH)-170 - 185--
C-2' (-C H₂COOH)~2.5 (t)~35H-3'C-1', C-3', C-5
C-3' (-C H₂-Ring)~3.0 (t)~25H-2'C-2', C-5, C-6
H-3AromaticAromaticH-? (if coupled)C-5, C-N2
H-6AromaticAromaticH-? (if coupled)C-5, C-8
H-7AromaticAromaticH-8C-8, C-N2
H-8AromaticAromaticH-7C-6, C-7
Quaternary Carbons-Aromatic--

Note: Predicted chemical shifts are estimates and will vary based on experimental conditions. "s" denotes singlet, "t" denotes triplet.

Conclusion

The suite of NMR experiments detailed in this application note provides a robust and self-validating methodology for the complete structural characterization of 3-(Pyrrolo[2,1-f]t[1][3][2]riazin-5-yl)propanoic acid. By systematically applying 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) techniques, researchers can obtain unambiguous evidence of molecular connectivity, ensuring the identity and purity of this and related compounds. This comprehensive approach is fundamental to advancing drug discovery and development programs that leverage the promising pyrrolo[2,1-f]t[1][3][2]riazine scaffold.

References

  • Araya-Maturana, R., Pessoa-Mahana, H., & Weiss-López, B. (n.d.). Very long-range correlations ((n)J(C,H) n > 3) in HMBC spectra. ResearchGate. Retrieved March 22, 2026, from [Link]

  • HMBC and HSQC for Topspin. (2020, September 16). University of Wisconsin-Madison, Department of Chemistry. Retrieved March 22, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2016). ones: Rearrangement of pyrrolo[1,2-d]o[1][2][9]xadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Retrieved March 22, 2026, from [Link]

  • Carboxylic Acids. (n.d.). University of Calgary. Retrieved March 22, 2026, from [Link]

  • 2D NMR Experiments - HETCOR. (2019, October 15). Nanalysis. Retrieved March 22, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). University of Cambridge. Retrieved March 22, 2026, from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved March 22, 2026, from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved March 22, 2026, from [Link]

  • El-Malah, A. A., & Al-Mahmoudy, A. M. (2021). Synthetic strategies for pyrrolo[2,1-f]t[1][3][2]riazine: the parent moiety of antiviral drug remdesivir. Molecular Diversity, 25(3), 1845–1865. Retrieved March 22, 2026, from [Link]

  • 2D NMR Basics for Organic Chemistry. (n.d.). Chemistry Steps. Retrieved March 22, 2026, from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved March 22, 2026, from [Link]

  • Discovery of pyrrolo[2,1- f]t[1][3][2]riazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. (2023, June 3). PubMed. Retrieved March 22, 2026, from [Link]

  • A framework for automated structure elucidation from routine NMR spectra. (2021, November 9). RSC Publishing. Retrieved March 22, 2026, from [Link]

  • Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. (2023, December 14). PMC. Retrieved March 22, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). University College London. Retrieved March 22, 2026, from [Link]

  • Pyrrole - Wikipedia. (n.d.). Retrieved March 22, 2026, from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2025, August 15). Fiveable. Retrieved March 22, 2026, from [Link]

  • low/high resolution 1H proton nmr spectrum of propanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved March 22, 2026, from [Link]

  • Introductory note on the 13C NMR spectrum of propanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved March 22, 2026, from [Link]

  • Sample Preparation & NMR Tubes. (n.d.). Weizmann Institute of Science. Retrieved March 22, 2026, from [Link]

  • Why can't a -COOH signal be found in HNMR sometimes even though I use CDCl3 as the solvent? (2017, March 7). Quora. Retrieved March 22, 2026, from [Link]

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Application

Application Notes and Protocols for In Vivo Dosing of 3-(Pyrrolo[2,1-f]triazin-5-yl)propanoic acid in Murine Models

Authored by: Gemini, Senior Application Scientist Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and reproducible in vivo dos...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and reproducible in vivo dosing strategies for the novel small molecule inhibitor, 3-(Pyrrolo[2,1-f]triazin-5-yl)propanoic acid, in mouse models. The following application notes and protocols are grounded in established principles of pharmacology and preclinical drug development, emphasizing scientific integrity and ethical considerations. While specific data for this novel compound is not publicly available, this guide offers a systematic approach to formulation, dose-range finding, and the design of pharmacokinetic and pharmacodynamic studies.

Section 1: Introduction and Pre-Dosing Considerations

The successful in vivo evaluation of any novel therapeutic agent, such as 3-(Pyrrolo[2,1-f]triazin-5-yl)propanoic acid, is critically dependent on the meticulous development of an appropriate dosing strategy. An optimal dosing regimen ensures adequate target engagement while minimizing off-target toxicity, thereby providing a clear therapeutic window. This guide will walk through the essential steps, from initial formulation to the design of efficacy studies, to empower researchers to generate high-quality, interpretable data.

Before initiating in vivo studies, a thorough understanding of the compound's physicochemical properties is paramount. Key parameters such as solubility, pKa, and logP will heavily influence the choice of vehicle and route of administration. It is also essential to have in vitro data on the compound's potency (e.g., IC50) and potential off-target effects to inform initial dose selection.

Section 2: Formulation Development for In Vivo Administration

The primary goal of formulation is to deliver the compound in a biocompatible vehicle that ensures its solubility, stability, and bioavailability. The choice of formulation can significantly impact the pharmacokinetic profile and, consequently, the therapeutic efficacy of the compound.

Vehicle Selection

The selection of an appropriate vehicle is a critical first step. The ideal vehicle should be non-toxic, have no pharmacological effect of its own, and be able to solubilize the compound at the desired concentration. A tiered approach to vehicle screening is recommended.

Table 1: Common Vehicles for In Vivo Dosing in Mice

VehiclePropertiesCommon Routes of Administration
Saline (0.9% NaCl)Aqueous, isotonic. Suitable for water-soluble compounds.IV, IP, SC, PO
Phosphate-Buffered Saline (PBS)Aqueous, buffered to physiological pH. Suitable for water-soluble compounds.IV, IP, SC, PO
5% Dextrose in Water (D5W)Aqueous, isotonic. Suitable for compounds sensitive to chloride ions.IV, IP, SC
Carboxymethylcellulose (CMC)Aqueous suspension. For poorly water-soluble compounds.PO
Polyethylene Glycol (PEG) 400Co-solvent for poorly soluble compounds. Often used in combination with others.PO, IP
Tween 80Surfactant to improve solubility and prevent precipitation.PO, IP, IV
Corn Oil / Sesame OilLipid-based vehicle for highly lipophilic compounds.PO, SC, IM
Protocol: Small-Scale Solubility Screen
  • Preparation: Prepare stock solutions of various vehicles (e.g., saline, PBS, 5% DMSO in saline, 10% PEG400 in water, 0.5% CMC in water).

  • Compound Addition: To 100 µL of each vehicle, add a pre-weighed amount of 3-(Pyrrolo[2,1-f]triazin-5-yl)propanoic acid to achieve a target concentration (e.g., 1 mg/mL).

  • Solubilization: Vortex vigorously for 1-2 minutes. If the compound does not dissolve, gentle heating (37°C) or sonication can be attempted.

  • Observation: Visually inspect for complete dissolution. Let the solutions sit at room temperature for at least one hour and re-inspect for any precipitation.

  • Selection: Choose the simplest vehicle that achieves complete and stable solubilization at the desired concentration.

Section 3: Route of Administration

The choice of administration route depends on the compound's properties, the desired pharmacokinetic profile, and the experimental model.

Diagram 1: Decision Tree for Route of Administration

A Start: Assess Compound Properties & Study Goal B Poor Oral Bioavailability or First-Pass Metabolism? A->B C Parenteral Administration B->C Yes D Oral Administration (PO) B->D No E Rapid Peak Concentration Needed? C->E F Intravenous (IV) E->F Yes G Sustained Exposure Needed? E->G No H Intraperitoneal (IP) G->H J Local Delivery or Depot Effect? H->J I Subcutaneous (SC) J->I Yes

Caption: A decision-making flowchart for selecting the appropriate route of administration.

Section 4: Dose-Range Finding and Toxicity Assessment

A dose-range finding (DRF) study is essential to determine the maximum tolerated dose (MTD) and to identify potential toxicities. The MTD is the highest dose that does not cause unacceptable side effects.

Protocol: Acute Dose-Range Finding Study
  • Animal Model: Use a small cohort of healthy, age-matched mice (e.g., C57BL/6, n=3-5 per group).

  • Dose Selection: Based on in vitro potency, select a range of doses. A common starting point is 1, 10, and 100 mg/kg.

  • Administration: Administer a single dose of 3-(Pyrrolo[2,1-f]triazin-5-yl)propanoic acid via the chosen route. Include a vehicle control group.

  • Monitoring: Observe the animals closely for the first few hours post-dosing and then daily for 7-14 days. Record clinical signs of toxicity, including changes in body weight, food and water intake, posture, and activity levels.

  • Endpoint: The study endpoint is typically the observation of severe toxicity or the end of the observation period.

  • MTD Determination: The MTD is defined as the highest dose that causes no more than a 10-15% reduction in body weight and no significant clinical signs of distress.

Section 5: Pharmacokinetic (PK) Studies

Pharmacokinetic studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug. This information is crucial for designing an effective dosing schedule for efficacy studies.

Protocol: Single-Dose Pharmacokinetic Study
  • Animal Model: Use cannulated mice if possible to facilitate serial blood sampling. Otherwise, use satellite groups for terminal blood collection at each time point.

  • Dosing: Administer a single dose of 3-(Pyrrolo[2,1-f]triazin-5-yl)propanoic acid at a dose below the MTD.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).

Table 2: Hypothetical Pharmacokinetic Parameters for 3-(Pyrrolo[2,1-f]triazin-5-yl)propanoic acid

ParameterOral Gavage (10 mg/kg)Intravenous (2 mg/kg)
Cmax (ng/mL)8502500
Tmax (h)1.00.08
AUC (ng*h/mL)45003000
t1/2 (h)4.53.8
F (%)75N/A

F (%) = Bioavailability

Section 6: Pharmacodynamic (PD) and Efficacy Studies

Pharmacodynamic studies aim to correlate the drug concentration with its pharmacological effect. This helps to establish a dose-response relationship and to determine the minimum effective dose.

Protocol: Target Engagement and Efficacy Study
  • Model Selection: Choose a relevant disease model in mice.

  • Dosing Regimen: Based on the PK data, design a dosing regimen (dose and frequency) that is predicted to maintain the drug concentration above the in vitro IC50 for a desired duration.

  • Study Groups: Include a vehicle control group, a positive control group (if available), and at least three dose levels of 3-(Pyrrolo[2,1-f]triazin-5-yl)propanoic acid.

  • Treatment: Administer the compound for the duration of the study.

  • PD Readouts: At various time points, collect tissues of interest to measure target engagement (e.g., phosphorylation of a downstream substrate).

  • Efficacy Readouts: Monitor relevant efficacy endpoints (e.g., tumor volume, behavioral changes, disease-specific biomarkers).

  • Data Analysis: Correlate the PK, PD, and efficacy data to establish a comprehensive understanding of the drug's in vivo activity.

Diagram 2: Integrated Workflow for In Vivo Dosing Strategy

cluster_0 Preclinical Development A Physicochemical Characterization B Formulation & Solubility Screening A->B C Dose-Range Finding (MTD) B->C D Pharmacokinetic (PK) Study C->D E Pharmacodynamic (PD) & Efficacy Study D->E F Optimal Dosing Regimen E->F

Caption: A streamlined workflow for developing an in vivo dosing strategy.

Section 7: Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and with a strong commitment to the 3Rs (Replacement, Reduction, and Refinement). This includes using the minimum number of animals necessary to obtain statistically significant results, refining procedures to minimize pain and distress, and considering alternatives to animal testing whenever possible.

Section 8: References

  • Diehl, K. H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., ... & van de Vorstenbosch, C. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of applied toxicology, 21(1), 15-23. [Link]

  • Grimm, H. P. (2009). The 3Rs in the regulatory testing of pharmaceuticals. In The Three Rs in the Regulatory Process (pp. 1-10). Brill. [Link]

  • Gao, C., Liu, Y., & Li, Y. (2020). Recent advances in drug formulation and delivery systems for poorly water-soluble drugs. AAPS PharmSciTech, 21(3), 1-17. [Link]

Method

Application Note: Strategies for Amide Coupling with 3-(Pyrrolo[2,1-f]triazin-5-yl)propanoic Acid

Application Note: Strategies for Amide Coupling with 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic Acid Abstract The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system central to numerous the...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategies for Amide Coupling with 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic Acid

Abstract

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system central to numerous therapeutic agents, including kinase inhibitors and antivirals.[3][4] 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic acid is a key building block that enables the exploration of structure-activity relationships (SAR) through the synthesis of diverse amide libraries. The propanoic acid linker provides a crucial attachment point for introducing various functionalities designed to interact with biological targets.[5] This document provides a comprehensive technical guide for researchers, detailing robust protocols for amide bond formation using this valuable intermediate. We present a rationale-driven approach to reagent selection, two detailed experimental protocols for both standard and challenging substrates, and a troubleshooting guide to ensure successful synthesis.

Introduction: The Strategic Importance of the Pyrrolotriazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core is a bioisostere of naturally occurring purines and is featured in several FDA-approved drugs, such as the antiviral remdesivir and the anti-cancer agents rogaratinib and avapritinib.[3][6] Its unique electronic properties and metabolic stability make it an attractive scaffold for targeting a wide range of enzymes, particularly kinases like PI3Kδ.[4][7]

The derivatization of this core is fundamental to drug discovery. 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic acid serves as a versatile precursor, where the terminal carboxylic acid is the primary site for modification. The formation of an amide bond—one of the most critical reactions in medicinal chemistry—allows for the systematic introduction of diverse chemical groups to probe the binding pockets of target proteins.[8][9]

However, the direct condensation of a carboxylic acid and an amine is thermodynamically and kinetically unfavorable, requiring high temperatures that are incompatible with complex molecules.[9] Therefore, the reaction must be mediated by a "coupling reagent" that activates the carboxylic acid, converting the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine under mild conditions.[8][10] This guide focuses on the two most prevalent and effective classes of coupling reagents: carbodiimides and uronium/aminium salts.

The Mechanism of Amide Bond Formation

The core principle of amide coupling is the in situ activation of the carboxylic acid. This process transforms the carboxyl group into a highly reactive intermediate that is readily attacked by the amine nucleophile.

Amide_Coupling_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase RCOOH Carboxylic Acid (R-COOH) CouplingReagent Coupling Reagent (e.g., EDC, HATU) ActivatedIntermediate Activated Intermediate (O-acylisourea or OAt-ester) CouplingReagent->ActivatedIntermediate Activation Amine Amine (R'-NH2) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack Amide Amide Product (R-CONH-R') Tetrahedral->Amide Collapse Byproducts Byproducts (Urea, HOAt) Tetrahedral->Byproducts Reagent_Selection Start Select Amine Substrate SubstrateType What is the nature of the amine? Start->SubstrateType Rec_EDC Recommendation: EDC / HOBt Protocol SubstrateType->Rec_EDC Primary or Simple Secondary Amine Rec_HATU Recommendation: HATU / DIPEA Protocol SubstrateType->Rec_HATU Sterically Hindered Amine (e.g., di-substituted, tert-butyl) or Electron-Deficient Amine (e.g., aniline) Why_EDC Rationale: Cost-effective, good for unhindered nucleophiles. Easy byproduct removal. Rec_EDC->Why_EDC Why_HATU Rationale: High reactivity overcomes steric/electronic barriers. Faster kinetics, low racemization. Rec_HATU->Why_HATU

Figure 2: Decision tree for selecting a coupling reagent.
Parameter System 1: EDC / HOBt System 2: HATU / DIPEA
Reagent Class CarbodiimideUronium / Aminium Salt
Primary Use Case Routine coupling of primary and unhindered secondary amines.Challenging couplings: sterically hindered amines, electron-deficient amines, peptide synthesis. [11][12]
Mechanism Forms an O-acylisourea intermediate, which is converted to a more stable HOBt-ester to prevent side reactions. [11]Forms a highly reactive OAt-active ester. [11]
Pros Lower cost, easy aqueous workup to remove water-soluble urea byproduct. [13]High reactivity, fast kinetics, very low rates of epimerization, effective for difficult substrates. [14]
Cons Slower, can fail with hindered substrates, risk of N-acylurea byproduct formation if HOBt is omitted. [15]Higher cost, requires anhydrous conditions, potential for guanylation of amine if excess HATU is used. [16]
Byproduct Removal Aqueous extraction (EDC and its urea are water-soluble).Aqueous extraction (tetramethylurea is water-soluble).

Experimental Protocols & Workflow

All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Solvents should be anhydrous unless otherwise noted.

Experimental_Workflow A 1. Reagent Dissolution Dissolve acid and amine in anhydrous solvent (DMF/DCM). B 2. Initial Cooling Cool solution to 0 °C in an ice bath. A->B C 3. Activation Add coupling reagents (e.g., EDC, HOBt, DIPEA, HATU). B->C D 4. Reaction Stir at 0 °C for 30 min, then warm to room temperature. C->D E 5. Monitoring Track progress via TLC or LC-MS until acid is consumed. D->E F 6. Workup Quench reaction, perform aqueous extraction to remove byproducts. E->F G 7. Purification Dry organic layer, concentrate, and purify by column chromatography. F->G

Figure 3: General experimental workflow for amide coupling.
Protocol 1: General-Purpose Amide Coupling using EDC/HOBt

This protocol is recommended for coupling 3-(Pyrrolo[2,1-f]t[1][2][3]riazin-5-yl)propanoic acid with primary and non-sterically hindered secondary amines.

Materials:

  • 3-(Pyrrolo[2,1-f]t[1][2][3]riazin-5-yl)propanoic acid (1.0 eq)

  • Amine (1.1 - 1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 - 1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq, optional, if amine is a salt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-(Pyrrolo[2,1-f]t[1][2][3]riazin-5-yl)propanoic acid (1.0 eq) and dissolve it in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.

  • Addition: Add the desired amine (1.1 eq). If the amine is provided as a hydrochloride or other salt, add DIPEA (2.0-3.0 eq) to liberate the free base.

  • Activation: Add HOBt (1.2 eq) to the solution. Cool the flask to 0 °C in an ice-water bath. Once cooled, add EDC·HCl (1.2 eq) portion-wise over 5 minutes.

    • Causality: Adding HOBt before EDC is crucial. HOBt rapidly intercepts the unstable O-acylisourea intermediate, forming a more stable HOBt-ester. This minimizes the risk of the intermediate rearranging to an unreactive N-acylurea and suppresses potential racemization. [2][11]Cooling to 0 °C controls the initial exothermic reaction.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the consumption of the carboxylic acid using TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Causality: The aqueous washes effectively remove the water-soluble EDC, its urea byproduct, HOBt, and any excess base. [13]7. Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Protocol 2: Coupling for Challenging Substrates using HATU

This protocol is designed for sterically hindered or electron-deficient amines where the EDC/HOBt method may be sluggish or ineffective.

Materials:

  • 3-(Pyrrolo[2,1-f]t[1][2][3]riazin-5-yl)propanoic acid (1.0 eq)

  • Amine (1.2 - 1.5 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-(Pyrrolo[2,1-f]t[1][2][3]riazin-5-yl)propanoic acid (1.0 eq) and HATU (1.2 eq). Dissolve the solids in anhydrous DMF to a concentration of approximately 0.1 M.

  • Addition: Add the desired amine (1.2 eq) to the solution.

  • Activation: Cool the flask to 0 °C in an ice-water bath. Slowly add DIPEA (3.0 eq) to the mixture.

    • Causality: In the HATU mechanism, a non-nucleophilic base like DIPEA is required to deprotonate the carboxylic acid. The resulting carboxylate then attacks HATU to form the highly reactive OAt-ester. [11]Adding the base last initiates the reaction.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Stir for 2-6 hours. HATU-mediated reactions are typically much faster than those with EDC. [14]5. Monitoring: Monitor the reaction closely by TLC or LC-MS.

  • Workup: Once complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid (to remove DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Troubleshooting Guide

Observed Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive coupling reagent (hydrolyzed).2. Water present in solvent or reagents.3. Insufficiently nucleophilic amine for the chosen method.1. Use fresh, high-quality coupling reagents.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. For hindered/electron-deficient amines, switch from EDC/HOBt to the more potent HATU protocol. [12]
Starting Acid Remains 1. Insufficient equivalents of coupling reagent or base.2. Reaction time is too short.1. Increase equivalents of coupling reagent and base to 1.5 eq and 3.0 eq, respectively.2. Extend the reaction time and monitor until completion.
N-Acylurea Byproduct (EDC Protocol) The O-acylisourea intermediate rearranged before being intercepted by the amine.Ensure HOBt is added before EDC. For very slow-reacting amines, consider switching to HATU, which does not form this type of byproduct.
Epimerization of Chiral Centers Racemization of an α-carbon adjacent to the carboxyl group, often base-mediated.1. Ensure an additive like HOBt or HOAt (inherent in HATU) is used.<[2]br>2. Use a non-nucleophilic base like DIPEA or 2,4,6-collidine instead of triethylamine.3. Keep reaction temperatures low.

References

  • MDPI. (2023). Bioactive Pyrrolo[2,1-f]t[1][2][3]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • SpringerLink. (2021). Synthetic strategies for pyrrolo[2,1-f]t[1][2][3]riazine: the parent moiety of antiviral drug remdesivir. Available at: [Link]

  • ChemMedChem. (2024). Synthesis, C7-Functionalization, and NH2-Derivatization via Buchwald-Hartwig-Type Coupling. Available at: [Link]

  • Arkivoc. (2017). Synthesis of furo[2',3':4,5]pyrrolo[1,2-d]t[1][2][3]riazine derivatives and their antibacterial activity. Available at: [Link]

  • MDPI. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Available at: [Link]

  • CHIMIA. (2015). The Synthesis of Sterically Hindered Amides. Available at: [Link]

  • CreoSalus. HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Available at: [Link]

  • Google Patents. WO2013177983A1 - Pyrrolo[2,1-f]t[1][2][3]riazine compound, and preparation method and application thereof. Available at:

  • ACS Publications. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. Available at: [Link]

  • PubMed. (2016). Discovery and SAR of pyrrolo[2,1-f]t[1][2][3]riazin-4-amines as potent and selective PI3Kδ inhibitors. Available at: [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available at: [Link]

  • Royal Society of Chemistry. (2020). Amide bond formation: beyond the dilemma between activation and racemisation. Available at: [Link]

  • Organic Chemistry Tutor. Carbodiimide-Mediated Coupling. Available at: [Link]

  • SpringerLink. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Available at: [Link]

  • ResearchGate. (2022). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f]t[1][2][3]riazines. Available at: [Link]

  • ACS Publications. (2022). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. Available at: [Link]

  • ResearchGate. (2024). Carbodiimide-mediated amidation reaction. Available at: [Link]

  • eScholarship. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Available at: [Link]

  • Wikipedia. Carbodiimide. Available at: [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

Sources

Application

Application Note: Modular Synthesis and SAR Profiling of 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic Acid Analogs

Introduction & Mechanistic Rationale The pyrrolo[2,1-f][1,2,4]triazine scaffold is a privileged, fused bicyclic heterocycle that serves as a highly effective purine bioisostere. It has become an integral pharmacophore in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The pyrrolo[2,1-f][1,2,4]triazine scaffold is a privileged, fused bicyclic heterocycle that serves as a highly effective purine bioisostere. It has become an integral pharmacophore in the design of numerous targeted kinase inhibitors, particularly those directed against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR-1)[1].

In the context of structure-activity relationship (SAR) studies, the incorporation of a propanoic acid appendage at the C5 position of the triazine core is a strategic design choice. Crystallographic data and kinetic assays confirm that while the planar pyrrolo[2,1-f][1,2,4]triazine core acts as an ATP-competitive inhibitor binding to the adenine pocket of the kinase hinge region, the flexible propanoic acid chain extends outward[2]. This vector allows the terminal functional groups to navigate the solvent-exposed interface or form critical electrostatic interactions (e.g., salt bridges with lysine or asparagine residues) without disrupting the primary hinge-binding motif[3].

This application note details a robust, self-validating synthetic workflow for the preparation of 3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid derivatives. By leveraging a late-stage palladium-catalyzed Heck cross-coupling strategy, researchers can rapidly generate diverse SAR libraries from a single, scalable halogenated intermediate.

Synthetic Strategy & Workflow

Rather than constructing the propanoic acid moiety de novo during the initial ring synthesis, our protocol employs a late-stage functionalization approach. The core is first assembled, regioselectively brominated, and then subjected to a Heck cross-coupling with an acrylate equivalent[4]. This modularity is essential for medicinal chemistry campaigns, as it decouples the synthesis of the complex heterocyclic core from the iterative derivatization of the solvent-exposed tail.

Workflow A 1. Substituted Pyrrole B 2. N-Amination (Chloramine / Base) A->B N-N Bond Formation C 3. Cyclization (Formamidine acetate) B->C Core Assembly D 4. Regioselective Bromination (NBS, DMF) C->D C5-Activation E 5. Heck Coupling (tert-Butyl acrylate, Pd) D->E C-C Extension F 6. Reduction & Deprotection (H2/Pd-C, TFA) E->F Saturation & Cleavage G 7. Amide Derivatization (SAR Library) F->G Late-Stage Diversification

Synthetic workflow for 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid SAR library generation.

Experimental Protocols & Self-Validating Systems

Synthesis of the Pyrrolo[2,1-f][1,2,4]triazine Core

Procedure:

  • Dissolve the starting pyrrole-2-carboxylate in anhydrous DMF and cool to 0 °C.

  • Add NaH (1.2 eq) portion-wise. Stir for 30 minutes.

  • Add an aminating agent such as O-(diphenylphosphoryl)hydroxylamine (DPH) or freshly prepared chloramine (1.5 eq). Stir at room temperature for 4 hours.

  • Isolate the N-amino pyrrole intermediate, then reflux with formamidine acetate (3.0 eq) in ethanol for 12 hours to afford the cyclized core.

  • Causality: The pyrrolo[2,1-f][1,2,4]triazine core requires a direct N-N bond. Deprotonation of the pyrrole NH creates a strong nucleophile that attacks the electrophilic nitrogen of the aminating agent. Formamidine acetate subsequently provides the single carbon required to close the triazine ring[4].

  • Self-Validation: The N-amination progress is monitored by TLC (Hexanes/EtOAc); the N-amino product exhibits a significantly lower Rf​ value due to increased hydrogen-bonding capacity. LC-MS must confirm the [M+H]+ mass of the cyclized core before proceeding.

Regioselective C5-Bromination

Procedure:

  • Dissolve the pyrrolo[2,1-f][1,2,4]triazine core in anhydrous DMF at 0 °C.

  • Add N-bromosuccinimide (NBS, 1.05 eq) dropwise as a solution in DMF.

  • Stir for 1 hour at 0 °C, then quench with aqueous sodium thiosulfate.

  • Causality: The pyrrolo[2,1-f][1,2,4]triazine system is highly electron-rich. Bromination via electrophilic aromatic substitution is highly regioselective for the C5 position due to the thermodynamic stabilization of the Wheland intermediate. Strict temperature control (0 °C) is vital to prevent over-halogenation at the C6 position[4].

  • Self-Validation: Regioselectivity is definitively confirmed by 1 H NMR. The disappearance of the C5 proton signal and the retention of the C6 proton signal validates the correct substitution pattern.

Palladium-Catalyzed Heck Cross-Coupling

Procedure:

  • Charge a Schlenk flask with the 5-bromo-pyrrolo[2,1-f][1,2,4]triazine (1.0 eq), Pd(OAc) 2​ (0.05 eq), P(o-tolyl) 3​ (0.1 eq), and anhydrous DMF.

  • Add triethylamine (3.0 eq) and tert-butyl acrylate (2.0 eq).

  • Degas the mixture via three freeze-pump-thaw cycles, then heat at 90 °C for 16 hours.

  • Causality: tert-Butyl acrylate is utilized instead of free acrylic acid to prevent palladium catalyst poisoning and to avoid unwanted decarboxylative cross-coupling pathways. The sterically demanding P(o-tolyl) 3​ ligand accelerates the reductive elimination step in the catalytic cycle, driving the reaction forward.

  • Self-Validation: The resulting Heck product features extended conjugation. TLC validation will show a distinct, bright blue fluorescent spot under 254 nm UV light, differentiating it from the starting bromide.

Olefin Reduction and Ester Hydrolysis

Procedure:

  • Dissolve the Heck product in methanol. Add 10% Pd/C (0.1 eq by weight).

  • Stir under an atmosphere of H 2​ (1 atm) for 4 hours. Filter through Celite.

  • Treat the concentrated intermediate with a 1:1 mixture of DCM and Trifluoroacetic acid (TFA) for 2 hours at room temperature to yield the free propanoic acid.

  • Causality: Hydrogenation of the rigid alkene provides the flexible sp3 -hybridized propanoic acid linker, which is necessary to flexibly navigate the kinase solvent channel. TFA-mediated deprotection of the tert-butyl ester proceeds smoothly under acidic conditions, avoiding harsh aqueous bases that could risk hydrolytic opening of the triazine core.

  • Self-Validation: 1 H NMR confirms the disappearance of the characteristic alkene doublets ( J≈16 Hz, indicating trans geometry) and the appearance of two distinct methylene multiplets (~2.6 and ~2.9 ppm).

Amide Derivatization for SAR Library Generation

Procedure:

  • Dissolve the free propanoic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Add the desired amine (e.g., morpholine, piperazine derivatives) (1.5 eq) and stir at room temperature for 2 hours.

  • Purify via preparative HPLC.

  • Causality: HATU is selected as the coupling reagent due to its superior efficiency in activating carboxylic acids and its ability to drive amide bond formation with sterically hindered or poorly nucleophilic amines, ensuring high yields across the SAR library.

Structure-Activity Relationship (SAR) Data

The following table summarizes representative quantitative data demonstrating how modifications to the propanoic acid chain impact the dual inhibition of VEGFR-2 and FGFR-1[3].

CompoundR-Group (Amide/Ester)VEGFR-2 IC₅₀ (nM)FGFR-1 IC₅₀ (nM)Pharmacological Rationale
1 -OH (Free Acid)145210Baseline binding; limited cell permeability due to charge.
2 -OCH₃ (Methyl Ester)>1000>1000Loss of critical H-bond donor/acceptor ability in the solvent channel.
3 -NHCH₃ (Methylamide)5285Restores H-bonding; improves cellular uptake compared to free acid.
4 -Morpholine1824Fills the solvent-exposed pocket; significantly enhances aqueous solubility.
5 -4-Methylpiperazine812Basic nitrogen forms a highly favorable salt bridge with Asp/Glu residues.

Data Interpretation: The transition from a free acid (Compound 1) to a basic amide (Compound 5) results in a >15-fold increase in potency. This confirms that the propanoic acid linker successfully positions the terminal amine to interact with acidic residues at the edge of the kinase ATP-binding cleft[3].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of 3-(Pyrrolo[2,1-f]triazin-5-yl)propanoic acid for Cell-Based Assays

Technical Support Center: Enhancing Aqueous Solubility of 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic acid for Cell-Based Assays This guide provides researchers, scientists, and drug development professionals with a...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Enhancing Aqueous Solubility of 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic acid for Cell-Based Assays

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to address the challenge of poor aqueous solubility of 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic acid in cell-based assays. The methodologies presented here are designed to be practical, scientifically robust, and to preserve the biological integrity of your experiments.

Introduction

3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic acid is a compound of interest in medicinal chemistry, featuring a privileged pyrrolo[2,1-f][1][2][3]triazine scaffold.[4][5] However, like many heterocyclic compounds rich in aromatic character, it can exhibit limited aqueous solubility, posing a significant hurdle for in vitro cell-based assays. Achieving a homogenous, stable solution is paramount for obtaining accurate and reproducible experimental data. This guide will walk you through a systematic approach to improving the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic acid not dissolving in my cell culture medium?

A1: The limited aqueous solubility of this compound is likely due to its predominantly hydrophobic pyrrolotriazine core.[6] The presence of the propanoic acid group, however, offers a crucial handle for solubility manipulation. Carboxylic acid drugs often face solubility challenges due to their acidic nature.[2] At the physiological pH of most cell culture media (typically pH 7.2-7.4), the carboxylic acid group will be partially deprotonated, but the overall hydrophobicity of the core structure may still lead to poor dissolution.

Q2: I'm seeing precipitation of the compound in my assay plate over time. What's causing this?

A2: This is a common issue when a compound's concentration in the final assay medium exceeds its thermodynamic solubility limit. This can happen even if you initially dissolve the compound in a stock solution (e.g., in DMSO). When the stock solution is diluted into the aqueous cell culture medium, the compound can precipitate out. This phenomenon is often referred to as "crashing out."

Q3: Can I just sonicate the solution to get the compound to dissolve?

A3: While sonication can help to break up solid particles and accelerate dissolution, it does not increase the intrinsic solubility of the compound. If the concentration is above the solubility limit, the compound will likely precipitate out again over time. Sonication is a useful aid but not a standalone solution for poorly soluble compounds.

Q4: What is the maximum concentration of DMSO I can use in my cell assay?

A4: The tolerance of cell lines to Dimethyl sulfoxide (DMSO) varies. Generally, it is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, as concentrations above 1% can have cytotoxic effects and influence cellular processes.[7] It is always best practice to run a vehicle control (medium with the same concentration of DMSO as your test samples) to assess any solvent-induced effects on your cells.

Troubleshooting Guide: A Stepwise Approach to Improving Solubility

This guide is structured from the simplest and most common methods to more advanced techniques. It is recommended to proceed through these steps sequentially.

Method 1: pH Adjustment

The propanoic acid moiety of your compound is a weak acid. By increasing the pH of the solution, you can deprotonate the carboxylic acid to the more soluble carboxylate salt.[3][8]

Rationale: The solubility of many compounds is strongly dependent on the pH of the solution.[3] For a carboxylic acid, increasing the pH will drive the equilibrium towards the ionized (carboxylate) form, which is generally more water-soluble.

Experimental Protocol:

  • Prepare a stock solution of your compound in a suitable base. A common choice is 10 mM NaOH.

  • Gently warm and vortex the solution to aid dissolution.

  • Neutralize the stock solution. Carefully add an equimolar amount of HCl to bring the pH back to a range compatible with your cell culture medium (typically pH 7.2-7.4).

  • Sterile filter the stock solution using a 0.22 µm filter before adding it to your cell culture medium.

Troubleshooting:

  • Precipitation upon neutralization: If the compound precipitates upon neutralization, it indicates that the solubility of the neutral form is still low. In this case, consider preparing a more concentrated stock solution in a stronger base or using a combination of pH adjustment and a co-solvent.

  • Cell toxicity: Ensure that the final salt concentration resulting from the neutralization (e.g., NaCl) is not detrimental to your cells.

Workflow for pH Adjustment

A Weigh 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid B Dissolve in 10 mM NaOH A->B C Gently warm and vortex B->C D Visually inspect for complete dissolution C->D E Neutralize with equimolar HCl to pH 7.2-7.4 D->E Dissolved I Incomplete dissolution D->I Not dissolved F Check for precipitation E->F G Sterile filter (0.22 µm) F->G No precipitate J Precipitate forms F->J Precipitate H Add to cell culture medium G->H I->C Try more solvent or gentle heating K Proceed to Method 2: Co-solvents J->K

Caption: Stepwise workflow for improving solubility via pH adjustment.

Method 2: Utilizing Co-solvents

Co-solvents are water-miscible organic solvents used to increase the solubility of hydrophobic compounds.[1] DMSO is a very common and effective co-solvent for in vitro assays.[9]

Rationale: Co-solvents can reduce the polarity of the aqueous medium, making it more favorable for hydrophobic compounds to dissolve.

Experimental Protocol:

  • Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-50 mM).

  • Ensure complete dissolution by vortexing and gentle warming if necessary.

  • Serially dilute the stock solution in your cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final DMSO concentration remains non-toxic to your cells (ideally ≤ 0.5%).[7]

Data Presentation: Recommended Final Co-solvent Concentrations for Cell-Based Assays

Co-solventRecommended Max. ConcentrationNotes
DMSO0.1% - 0.5%Widely used, but can have biological effects at higher concentrations.[7]
Ethanol0.1% - 0.5%Can be cytotoxic; effects vary between cell lines.[10]

Troubleshooting:

  • Compound precipitates upon dilution: This indicates that the aqueous solubility limit has been exceeded. Try a lower final concentration of your compound or consider using a different co-solvent or a combination of methods.

  • Vehicle control shows toxicity: If your cells are sensitive to the chosen co-solvent even at low concentrations, you may need to explore other solubilization methods.

Method 3: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12] They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[13]

Rationale: The hydrophobic core of 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic acid can be encapsulated within the hydrophobic cavity of a cyclodextrin molecule, while the hydrophilic exterior of the cyclodextrin allows the entire complex to be water-soluble.[11]

Experimental Protocol:

  • Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether β-cyclodextrin (SBE-β-CD) are common choices due to their higher solubility and lower toxicity compared to native β-cyclodextrin.[]

  • Prepare an aqueous solution of the cyclodextrin (e.g., 10-40% w/v in water or buffer).

  • Add your compound to the cyclodextrin solution and stir or shake overnight at room temperature to allow for complex formation.

  • Determine the concentration of the solubilized compound by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Sterile filter the solution before use in cell assays.

Troubleshooting:

  • Low complexation efficiency: If the solubility enhancement is not sufficient, try increasing the concentration of the cyclodextrin, using a different type of cyclodextrin, or gently heating the mixture during complexation.

  • Cellular effects of cyclodextrins: Although generally considered safe, high concentrations of some cyclodextrins can have effects on cell membranes. Always include a vehicle control with the same concentration of cyclodextrin.

Decision Tree for Solubility Enhancement

Start Compound precipitates in cell culture medium Method1 Try Method 1: pH Adjustment Start->Method1 Method2 Try Method 2: Co-solvents (e.g., DMSO) Method1->Method2 Fails Success Solubility issue resolved Method1->Success Successful Method3 Try Method 3: Cyclodextrins Method2->Method3 Fails Method2->Success Successful Method3->Success Successful Failure Still experiencing precipitation Method3->Failure Fails ConsiderAdvanced Consider advanced methods (e.g., prodrug synthesis) Failure->ConsiderAdvanced

Caption: Decision-making workflow for selecting a solubility enhancement strategy.

Advanced Strategies

For particularly challenging cases, more advanced formulation strategies may be necessary. These often require more development effort.

  • Prodrug Approach: The carboxylic acid group can be chemically modified to an ester or another moiety that is cleaved by cellular enzymes to release the active compound.[15][][17] This can improve both solubility and cell permeability.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix to create a more readily dissolvable amorphous form.[18][19][20][21] While more common for oral formulations, the principles can be adapted for preparing highly concentrated stock solutions.

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be explored, though their application in cell culture requires careful consideration of excipient compatibility.[1][22][23]

Summary and Recommendations

When encountering solubility issues with 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic acid for cell-based assays, a systematic approach is key. We recommend starting with the simplest and most cell-compatible methods first:

  • Attempt solubilization using pH adjustment to leverage the carboxylic acid group.

  • If pH adjustment is insufficient, utilize a minimal concentration of a co-solvent like DMSO .

  • For persistent issues, explore the use of cyclodextrins like HP-β-CD.

Always include appropriate vehicle controls in your experiments to account for any potential effects of the solvents or excipients on your cell model. By following this guide, you can develop a robust and reliable method for preparing your test compound and ensure the integrity of your cell-based assay data.

References

  • Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations. Available from: [Link]

  • PMC. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Available from: [Link]

  • PMC. (2025, February 21). Prodrug Approach as a Strategy to Enhance Drug Permeability. Available from: [Link]

  • PMC. Improvement in solubility of poor water-soluble drugs by solid dispersion. Available from: [Link]

  • PMC. (2019, February 2). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Available from: [Link]

  • PMC. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Available from: [Link]

  • NIH PubChem. Pyrrolo(2,1-f)(1,2,4)triazine. Available from: [Link]

  • PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]

  • SPECIAL FEATURE. (2015, May 31). Excipients: Enhancing the New, Poorly Soluble APIs. Available from: [Link]

  • Scholars Research Library. Solid dispersion technique for improving solubility of some poorly soluble drugs. Available from: [Link]

  • Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. Available from: [Link]

  • MDPI. (2023, November 21). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Available from: [Link]

  • ResearchGate. (2014, July 2). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Available from: [Link]

  • Preprints.org. (2024, December 24). Surface Solid Dispersion Technique for Solubility Enhancement of Nifedipine. Available from: [Link]

  • ACS Publications. (2019, January 4). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects | Molecular Pharmaceutics. Available from: [Link]

  • PMC. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Available from: [Link]

  • Aston Research Explorer. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Available from: [Link]

  • ACS Publications. (2004, August 13). A Prodrug Approach toward the Development of Water Soluble Fluoroquinolones and Structure−Activity Relationships of Quinoline-3-carboxylic Acids | Journal of Medicinal Chemistry. Available from: [Link]

  • MDPI. (2019, March 9). Drug Solubilization Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Available from: [Link]

  • ACS Publications. (2010, May 26). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays | Environmental Science & Technology. Available from: [Link]

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available from: [Link]

  • Sites@Rutgers. (2004, June 29). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges Longqin Hu. Available from: [Link]

  • AP Chemistry. 8.11 pH and Solubility. Available from: [Link]

  • American Pharmaceutical Review. Solubility Enhancement Excipients. Available from: [Link]

  • PubMed. (2004, July 29). Discovery of the pyrrolo[2,1-f][1][2][3]triazine nucleus as a new kinase inhibitor template. Available from: [Link]

  • PMC. (2022, April 18). Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review. Available from: [Link]

  • pH Adjustment and Neutralization, the basics. pH Adjustment and Neutralization, the basics. Available from: [Link]

  • Growing Science. (2025, May 29). Synthesis and thermodynamic properties of 3-(5-phenyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl)propanoic acid in condensed and gaseous states. Available from: [Link]

  • Asian Journal of Pharmaceutical Research and Development. (2024, August 15). Solubility Enhancement by Solid Dispersion Method: An Overview. Available from: [Link]

  • MDPI. (2025, April 11). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Available from: [Link]

  • MDPI. (2021, May 12). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. Available from: [Link]

  • Chad's Prep®. 17.6 pH Effects on Solubility. Available from: [Link]

Sources

Optimization

Troubleshooting low yield in 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid synthesis

Technical Support Center: Synthesis of 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic acid Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the synthesis of 3-(Pyrrolo[2,1...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic acid

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will address specific experimental issues in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research and development.

Troubleshooting Guide: Addressing Low Yield

Low yield is the most frequently encountered issue in multi-step organic synthesis. The synthesis of 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic acid, which typically involves the formation of the core heterocyclic scaffold followed by the hydrolysis of an ester precursor, presents two critical stages where yield can be compromised.

Workflow Overview: Common Synthetic Approach

A prevalent strategy involves a 1,3-dipolar cycloaddition to form an ester-substituted pyrrolo[2,1-f][1][2][3]triazine, which is then hydrolyzed to the target carboxylic acid. This process is efficient, with reported yields for the cycloaddition step often exceeding 70% under optimized conditions.[1]

Synthesis_Workflow A 1,2,4-Triazinium Salt C Cycloaddition A->C B Alkyne Diester (e.g., DMAD) B->C D Pyrrolotriazine Diester Intermediate C->D Yield >70% E Selective Hydrolysis D->E F Ester-Propanoic Acid E->F G Final Hydrolysis F->G H Target: 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid G->H Yield Bottleneck?

Caption: General synthetic workflow for the target molecule.

Q1: My cycloaddition reaction to form the pyrrolotriazine core is giving low yields. How can I improve it?

Answer: The 1,3-dipolar cycloaddition between an N-ylide (generated from the triazinium salt) and an acetylenic dipolarophile like dimethyl acetylenedicarboxylate (DMAD) is generally robust.[4][5] However, several factors can lead to diminished yields.

1. Purity of Starting Materials:

  • Triazinium Salt: Ensure the salt is completely dry and free of impurities. Moisture can quench the N-ylide intermediate.

  • DMAD: Use freshly distilled or high-purity DMAD. It can polymerize or degrade upon storage.

2. Reaction Conditions:

  • Temperature: This reaction is often performed at low temperatures (0–5 °C) to control the reactivity of the intermediates and prevent side reactions.[1] Running the reaction at elevated temperatures can lead to decomposition.

  • Solvent: Anhydrous, polar aprotic solvents like dioxane or tetrahydrofuran (THF) are typically preferred.[4][5] Ensure the solvent is thoroughly dried, as water can interfere with the reaction.

  • Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

3. Incomplete Reaction or Side Products: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material remains after an extended period (24-48 hours), consider a slow, portion-wise addition of the DMAD to maintain an optimal concentration and minimize potential polymerization.

Q2: The final hydrolysis of the ethyl/methyl ester to the carboxylic acid is inefficient. My yield drops significantly at this step. What is the cause and how can I fix it?

Answer: This is a very common bottleneck. The low yield during the saponification (ester hydrolysis) of the propanoic acid precursor can be attributed to two primary causes: incomplete reaction or degradation of the product under the reaction conditions. The pyrrolotriazine core, while aromatic, can be sensitive to harsh pH and high temperatures.[1]

Troubleshooting Decision Tree: Hydrolysis Step

Hydrolysis_Troubleshooting Start Low Yield in Hydrolysis Step Check_Crude Analyze Crude Reaction Mixture by LC-MS/NMR Start->Check_Crude Incomplete High % of Starting Ester Check_Crude->Incomplete Incomplete Reaction Degradation Multiple Unidentified Byproducts Check_Crude->Degradation Product Degradation Solution_Incomplete Optimize for Reactivity: - Switch to LiOH - Add co-solvent (THF, Dioxane) - Increase temperature moderately (e.g., to 40-50 °C) Incomplete->Solution_Incomplete Solution_Degradation Optimize for Mildness: - Use milder base (K2CO3, Cs2CO3) - Lower reaction temperature - Reduce reaction time (monitor closely) - Consider enzymatic hydrolysis Degradation->Solution_Degradation

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Troubleshooting

Optimizing purification of 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid by flash chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals tasked with the isolation and purification of 3-(Pyrr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals tasked with the isolation and purification of 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid .

This molecule presents unique chromatographic challenges. It features an electron-rich, weakly basic pyrrolo[2,1-f][1,2,4]triazine heterocyclic core and a terminal propanoic acid moiety. This dual functionality imparts amphoteric characteristics, making its partitioning kinetics highly dependent on mobile phase pH and stationary phase chemistry. This guide bypasses generic advice to focus on the physicochemical causality behind its behavior, providing self-validating protocols to ensure reproducible, high-yield purifications.

Section 1: Purification Decision Matrix

Before committing your entire batch to a column, use the following logical workflow to determine the optimal chromatographic modality.

G Start Crude 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl) propanoic acid TLC TLC Screening (DCM:MeOH vs H2O:MeCN) Start->TLC NP Normal Phase (Silica) Add 0.5-1% AcOH or FA TLC->NP Rf > 0.2 in organic solvents RP Reversed Phase (C18) Add 0.1% TFA or FA TLC->RP Streaking / Rf < 0.2 NP_Load Dry Load onto Celite (Prevents precipitation) NP->NP_Load RP_Load Liquid Load (Dissolve in DMSO/H2O) RP->RP_Load NP_Elute Elute: DCM/MeOH/Acid (Gradient) NP_Load->NP_Elute RP_Elute Elute: H2O/MeCN/Acid (Gradient) RP_Load->RP_Elute Success Pure Product Recovery NP_Elute->Success RP_Elute->Success

Decision matrix for flash chromatography purification of amphoteric carboxylic acids.

Section 2: Troubleshooting & FAQs

Q1: Why does my compound streak across the TLC plate and tail heavily during normal-phase flash chromatography? Causality Analysis: The primary culprit is the propanoic acid moiety. On bare silica gel, the unendcapped silanol groups (Si-OH) act as strong hydrogen-bond donors and acceptors. The carboxylic acid undergoes a continuous, dynamic adsorption-desorption cycle with these acidic silanols, leading to secondary-retention effects and a broad elution band (tailing)[1]. Furthermore, the weakly basic triazine nitrogens can engage in secondary ionic interactions, exacerbating the streak. Solution: You must manipulate the mobile phase to suppress the ionization of the carboxylic acid and competitively block the active silanol sites.

Q2: How do I optimize the mobile phase to fix this tailing on normal-phase silica? Causality Analysis: Introducing a volatile acidic modifier shifts the equilibrium of the carboxylic acid to its neutral, protonated state, significantly reducing its affinity for the silica surface[2]. Actionable Step: Add 0.5% to 1.0% (v/v) glacial acetic acid (AcOH) or formic acid (FA) to your organic mobile phase (e.g., Dichloromethane/Methanol)[3]. Self-Validation Check: Run a TLC plate with and without the modifier. A successful optimization will collapse the streak into a tight, symmetrical spot with an Rf value between 0.2 and 0.3.

Q3: My compound is still co-eluting with polar impurities on silica. Should I switch to Reversed-Phase (RP) C18? Causality Analysis: Yes. Highly polar or zwitterionic-leaning molecules often exhibit poor partitioning kinetics on normal-phase silica, leading to irreversible adsorption or poor resolution[4]. Reversed-phase C18 utilizes hydrophobic interactions rather than polar interactions, which is ideal for amphoteric heterocycles. Actionable Step: Transition to a C18 column using a Water/Acetonitrile gradient. Crucially, you must buffer the mobile phase with 0.1% Trifluoroacetic acid (TFA) or Formic Acid[5]. This keeps the propanoic acid protonated, maximizing its hydrophobicity and ensuring it retains on the C18 stationary phase rather than washing out in the void volume[5].

Q4: How should I load the crude sample onto the column? Liquid injection causes precipitation. Causality Analysis: 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid often has limited solubility in the weak non-polar starting solvents (e.g., 100% DCM) required for gradient elution. Injecting it dissolved in a strong solvent (like pure MeOH) will cause band broadening or instant precipitation at the column head, ruining the separation. Actionable Step: Utilize Dry Loading . Adsorb the crude mixture onto a neutral support like Celite 545, evaporate the solvent to a free-flowing powder, and load it into a solid-load cartridge[3].

Section 3: Standard Operating Protocols (SOPs)

Protocol A: Optimized Normal-Phase Purification (Silica)

Objective: High-throughput purification of crude reaction mixtures.

  • Solvent Preparation: Prepare Eluent A (Dichloromethane + 1% Formic Acid) and Eluent B (Methanol + 1% Formic Acid). Self-Validation: Visually inspect the solvent bottles. The mixture must be completely homogenous and miscible.

  • Dry Loading:

    • Dissolve the crude 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid in a minimal amount of THF or Methanol.

    • Add Celite 545 (3:1 mass ratio of Celite to crude).

    • Evaporate under reduced pressure until a dry powder is achieved. Self-Validation: The powder must be completely free-flowing. Any clumping indicates residual solvent, which will cause premature elution and band broadening[3].

  • Column Equilibration: Flush a standard silica flash column with 3 to 5 Column Volumes (CV) of 100% Eluent A. Self-Validation: Monitor the UV baseline. Do not inject until the baseline is perfectly flat, indicating the silica is fully saturated with the acidic modifier.

  • Gradient Execution: Run a gradient from 0% to 10% Eluent B over 15 CVs. Monitor at 254 nm (targeting the triazine chromophore).

  • Post-Purification: Pool fractions and evaporate. Traces of formic acid can be removed by co-evaporation with toluene or lyophilization.

Protocol B: Reversed-Phase Purification (C18)

Objective: Final polishing or isolation of highly polar/zwitterionic batches.

  • Mobile Phase Prep: Prepare Solvent A (Milli-Q Water + 0.1% TFA) and Solvent B (Acetonitrile + 0.1% TFA)[5].

  • Sample Loading: Dissolve the crude in a minimal volume of DMSO. Inject directly via a liquid injection valve.

  • Elution Profile:

    • Isocratic hold at 5% B for 2 CV (This clears the DMSO and desalt the void volume).

    • Linear gradient from 5% B to 60% B over 20 CV. Self-Validation: The target compound should elute symmetrically between 30-45% B. If it elutes earlier, increase the initial isocratic hold.

  • Recovery: Identify the product peak via UV/MS, pool fractions, and lyophilize directly to yield the pure protonated acid.

Section 4: Data Presentation & Method Comparison

Use the following matrix to quickly reference the quantitative and qualitative differences between the two validated purification modalities.

ParameterNormal Phase (Bare Silica)Reversed Phase (C18)
Stationary Phase Irregular Silica Gel (40-60 µm)Endcapped C18-bonded Silica
Primary Interaction Polar / Hydrogen BondingHydrophobic / Van der Waals
Ideal Mobile Phase Dichloromethane / MethanolMilli-Q Water / Acetonitrile
Required Modifier 0.5% - 1.0% Formic or Acetic Acid0.1% Trifluoroacetic Acid (TFA)
Loading Technique Dry Loading (Celite 545)Liquid Injection (DMSO/Water)
Typical Recovery 75% - 85%85% - 95%
Primary Use Case High-throughput crude reaction cleanupFinal polishing of polar/zwitterionic batches

Section 5: References

  • [5] Teledyne ISCO. "RediSep C-18 reversed phase column purification of carboxylic acids". Teledyne ISCO Application Notes. URL:[Link]

  • [2] LCGC / LCTSBible. "Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography". LCTSBible. URL: [Link]

  • [4] Biotage. "Purifying ionic compounds by flash column chromatography". Biotage Knowledge Base. URL: [Link]

  • [1] ResearchGate Community. "TLC tailing and carboxylic acid?". ResearchGate. URL: [Link]

  • [3] Organic Syntheses. "Purification of Organic Compounds by Flash Column Chromatography". Organic Syntheses Inc. URL: [Link]

Sources

Optimization

Technical Support Center: Ensuring the Integrity of 3-(Pyrrolo[2,1-f]triazin-5-yl)propanoic acid in Research Applications

Technical Support Center: Ensuring the Integrity of 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic acid in Research Applications Welcome to the dedicated technical support guide for 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Ensuring the Integrity of 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic acid in Research Applications

Welcome to the dedicated technical support guide for 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during storage and experimental handling. The pyrrolo[2,1-f][1][2][3]triazine core is a privileged scaffold in medicinal chemistry, making the stability of its derivatives paramount for reproducible and reliable results.[4][5] This guide synthesizes established principles of chemical stability with practical, field-proven insights to ensure the integrity of your research material.

Understanding the Stability of 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic acid

The structure of 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic acid, featuring an electron-rich pyrrole fused to a triazine ring and a propanoic acid side chain, presents a unique stability profile. The primary liabilities of this molecule are its susceptibility to oxidation, hydrolysis, and potentially photolytic and thermal degradation. The electron-rich pyrrole ring is prone to oxidation, which can lead to the formation of colored byproducts and polymerization.[2][6][7] The triazine ring and the propanoic acid moiety can also be susceptible to degradation under certain conditions.

Core Stability Concerns
Degradation PathwaySusceptible MoietyPotential TriggersObservable Signs
Oxidation Pyrrole RingAir (Oxygen), Light, Peroxides in SolventsColor change (yellow to brown/black), formation of insoluble particulates (polymers)
Hydrolysis Triazine RingStrong acidic or basic conditionsChanges in chromatographic profile, loss of potency
Photodegradation Pyrrolotriazine CoreExposure to UV or high-intensity visible lightColor change, appearance of new peaks in HPLC/LC-MS
Thermal Degradation Propanoic Acid & CoreElevated temperaturesDecarboxylation, discoloration, changes in physical state

Troubleshooting Guide: Common Scenarios and Solutions

This section addresses specific issues you may encounter during your experiments, providing a logical workflow for troubleshooting and remediation.

Scenario 1: You observe a color change in your solid sample (from off-white/pale yellow to brown or black).

Question: My solid sample of 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic acid has darkened over time. Is it still usable?

Answer: A visible color change is a strong indicator of degradation, likely due to oxidation of the electron-rich pyrrole ring.[2][6] This process can lead to the formation of highly colored and often insoluble polymeric byproducts, which can significantly impact the purity and reactivity of your compound.

Immediate Actions & Troubleshooting Workflow:

A Darkened Solid Sample Observed B Isolate a small portion for analysis A->B First Step C Check Solubility in a standard solvent (e.g., DMSO, DMF) B->C D Insoluble particulates present? C->D E Analyze by HPLC or LC-MS D->E Yes D->E No F Significant new peaks or reduced purity observed? E->F G Discard the sample and obtain a fresh batch F->G Yes H Sample may be partially degraded. Use with caution for non-critical experiments. F->H No I Review Storage Conditions: Ensure storage at -20°C, under inert gas, and protected from light. G->I H->I A New Peaks in HPLC/LC-MS B Characterize by High-Resolution Mass Spectrometry (HRMS) A->B C Determine accurate mass and predict elemental composition B->C D Perform MS/MS fragmentation C->D E Compare fragmentation pattern with parent compound D->E F Propose potential structures of degradants E->F G Correlate with potential degradation pathways (Oxidation, Hydrolysis, etc.) F->G

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Troubleshooting

Technical Support &amp; Troubleshooting Center: Overcoming Steric Hindrance in 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic Acid Conjugation

Welcome to the Advanced Applications Support Center. As drug development increasingly relies on complex, sterically demanding heterocyclic scaffolds, standard bioconjugation techniques often fail.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As drug development increasingly relies on complex, sterically demanding heterocyclic scaffolds, standard bioconjugation techniques often fail. This guide provides a deep-dive into the causality of conjugation failures specific to the pyrrolo[2,1-f][1,2,4]triazine core and offers self-validating, field-proven protocols to ensure high-yield amide bond formation.

The Steric Challenge: Causality and Mechanism

The pyrrolo[2,1-f][1,2,4]triazine core is a highly privileged, electron-rich bicyclic motif frequently utilized in broad-spectrum antivirals and advanced kinase inhibitors [1]. However, when functionalized with a short propanoic acid chain at the 5-position, the resulting 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid presents a severe synthetic bottleneck during conjugation.

The Mechanistic Bottleneck: The proximity of the bulky bicyclic core to the carboxylic acid creates a "steric shield." When standard coupling reagents (like EDC or DCC) are used, the resulting O-acylisourea intermediate is massive. This bulk prevents the incoming amine nucleophile from achieving the necessary Bürgi-Dunitz trajectory for attack on the carbonyl carbon, leading to hydrolysis of the active ester rather than productive conjugation [2]. To overcome this, researchers must utilize advanced uronium salts or acid chloride conversions that minimize the steric footprint of the activated intermediate.

Mechanism Acid Hindered Acid Ester Active Ester (Low Bulk) Acid->Ester Base Act COMU Activation Act->Ester Product Conjugated Product Ester->Product Attack Amine Nucleophile Amine->Product

Mechanism of COMU-mediated activation and nucleophilic attack.

Diagnostic Q&A: Troubleshooting Conjugation Failures

Q1: Why does my 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid conjugation consistently fail using standard EDC/NHS chemistry? A1: EDC/NHS relies on the formation of an O-acylisourea intermediate. In the highly congested environment of the pyrrolotriazine core, this intermediate is too bulky. The steric hindrance prevents the amine from accessing the carbonyl, causing the activated ester to simply hydrolyze back to the starting material over time [3].

Q2: Which coupling reagents are recommended for this specific hindered substrate? A2: We recommend transitioning to advanced uronium salts, specifically COMU. COMU is superior to HATU because its morpholino group is less sterically demanding than the dimethylamino groups found in HATU, allowing better access to the activated ester intermediate for the incoming nucleophile.

Q3: Does the choice of base matter in these hindered couplings? A3: Yes, significantly. While DIPEA (N,N-diisopropylethylamine) is standard, its own steric bulk can sometimes interfere with the deprotonation of the intermediate in highly congested environments. Switching to a less sterically hindered, yet sufficiently basic aromatic amine like 2,4,6-collidine (TMP) can drastically improve yields in COMU-mediated reactions [4].

Q4: My COMU-mediated coupling is still yielding <20% product with a secondary amine. What is the next logical step? A4: If uronium-based activation fails, the steric bulk is too severe for any active ester intermediate. The next step is to generate an acid chloride. Using Ghosez's reagent allows for the conversion of the propanoic acid to an acid chloride under neutral, mild conditions, bypassing bulky intermediates entirely.

Workflow Start 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl) propanoic acid Check Assess Nucleophile Bulk Start->Check Low Primary Amine Check->Low High Secondary Amine Check->High HATU HATU / DIPEA Low->HATU COMU COMU / TMP High->COMU Success Yield > 80% Purify HATU->Success Fail Yield < 30% Use Acid Chloride HATU->Fail COMU->Success COMU->Fail

Workflow for sterically hindered pyrrolotriazine conjugation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . You must not proceed to the next step unless the built-in analytical checkpoint confirms success.

Protocol A: COMU-Mediated Amide Coupling (For Primary & Moderate Secondary Amines)

This protocol utilizes COMU and TMP to minimize steric clash during activation.

  • Preparation: Dissolve 1.0 eq of 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere.

  • Base Addition: Add 3.0 eq of 2,4,6-collidine (TMP). Stir for 5 minutes at 0°C.

  • Activation: Add 1.1 eq of COMU. Stir at 0°C for 15 minutes, then allow to warm to room temperature for 15 minutes.

    • Validation Checkpoint 1: Quench a 5 µL aliquot of the reaction mixture in 100 µL of methanol. Analyze via LC-MS. The presence of the methyl ester mass (M+14) confirms successful activation of the carboxylic acid. Do not proceed until >95% conversion to the active ester is observed.

  • Conjugation: Add 1.2 eq of the target amine nucleophile dropwise. Stir at room temperature for 2-4 hours.

    • Validation Checkpoint 2: Monitor via LC-MS. The active ester peak should deplete, replaced by the desired product mass.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Acid Chloride Generation via Ghosez's Reagent (For Extreme Hindrance)

Use this when Protocol A yields <30%, typically with highly hindered secondary amines.

  • Preparation: Dissolve 1.0 eq of the acid in anhydrous Dichloromethane (DCM) (0.1 M concentration) under argon.

  • Activation: Add 1.2 eq of Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) dropwise at 0°C. Stir for 1 hour at room temperature.

    • Validation Checkpoint 1: Quench a 5 µL aliquot in 100 µL of benzylamine. LC-MS should show the complete formation of the benzylamide derivative. If the free acid remains, add 0.2 eq more Ghosez's reagent and stir for 30 more minutes.

  • Conjugation: Evaporate the DCM under a stream of nitrogen to remove volatile byproducts. Redissolve the crude acid chloride in anhydrous THF. Add 2.0 eq of pyridine, followed by 1.1 eq of the target amine. Stir for 2 hours.

  • Workup: Concentrate under reduced pressure and purify directly via reverse-phase HPLC.

Quantitative Performance Metrics

The table below summarizes the expected performance of various coupling strategies when applied to the 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid scaffold, demonstrating the necessity of selecting reagents with low steric profiles.

Coupling StrategyActivating AgentBaseIntermediate Steric ProfileTypical Yield (%)
CarbodiimideEDC/NHSDIPEAExtremely High (O-acylisourea)< 15%
PhosphoniumPyBOPDIPEAHigh30 - 45%
Uronium (Standard)HATUDIPEAModerate55 - 70%
Uronium (Optimized)COMUTMP (Collidine)Low (Morpholino group)85 - 95%
Acid ChlorideGhosez's ReagentPyridineMinimal> 95%

References

  • Rai, G. S., & Maru, J. (2020). Drugs containing pyrrolo[2,1-f][1,2,4]triazine moiety.
  • Chemical Reviews. (2021). Functional DNA–Polymer Conjugates.
  • Google Patents. (2023). US20230026641A1 - Method for producing peptide compound comprising highly sterically hindered amino acid. Verified Link
  • ACS Publications. (2021). Discovery and Development of an Unusual Organocatalyst for the Conversion of Thymidine to Furanoid Glycal. Verified Link
Optimization

Minimizing off-target effects of 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid in kinase screening

Technical Support Center: Kinase Inhibitor Screening Topic: Minimizing Off-Target Effects of 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic Acid and its Analogs Welcome to the technical support center. This guide provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Kinase Inhibitor Screening

Topic: Minimizing Off-Target Effects of 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic Acid and its Analogs

Welcome to the technical support center. This guide provides in-depth troubleshooting advice and experimental protocols for researchers working with kinase inhibitors based on the pyrrolo[2,1-f][1][2][3]triazine scaffold, such as 3-(pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic acid. Our goal is to help you design robust experiments, correctly interpret your data, and confidently minimize off-target effects.

The pyrrolo[2,1-f][1][2][3]triazine nucleus is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the purine structure of ATP and serve as a template for potent kinase inhibitors targeting key cancer-related kinases like VEGFR-2 and EGFR.[4][5][6] However, this mechanism of action—competing with ATP—is also its greatest challenge. The ATP-binding pocket is highly conserved across the human kinome, creating a significant risk of unintended, off-target kinase inhibition that can confound experimental results and lead to toxicity.[7]

This guide is structured to address the most common challenges and questions that arise during the screening and validation of these compounds.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for inhibitors with a pyrrolo[2,1-f][1][2][3]triazine core?

A: These inhibitors are predominantly ATP-competitive.[6] The fused heterocyclic ring system effectively occupies the adenine-binding region of the kinase ATP pocket. This means the inhibitor's potency, as measured by its IC50 value, will be directly influenced by the concentration of ATP in your assay. Understanding this relationship is the first step in designing a valid screening experiment.

Q2: Why is kinase selectivity profiling so critical for this class of compounds?

A: Selectivity is paramount because inhibiting off-target kinases can lead to misleading biological data or unforeseen toxic side effects. Given the conserved nature of the ATP-binding site, a compound designed for one kinase (e.g., VEGFR-2) may potently inhibit other structurally related or unrelated kinases. Comprehensive profiling against a large panel of kinases is the only way to understand the compound's true selectivity and identify potential liabilities early in the development process.[8][9]

Q3: I've just synthesized a novel analog of 3-(pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic acid. What is the very first experiment I should run?

A: Your first step should be a broad kinase selectivity profile. Before investing significant resources in cell-based assays, you need to understand which kinases your compound interacts with. Services like KinaseProfiler™ or Reaction Biology's panel screening can test your compound, typically at a single high concentration (e.g., 1-10 µM), against hundreds of kinases.[10] This provides an unbiased map of on- and off-target activities and guides all subsequent, more focused experiments.

Q4: What does it mean to use an "orthogonal" validation strategy, and why is it necessary?

A: An orthogonal strategy means validating your findings using multiple, distinct experimental methods that rely on different underlying principles.[11] For instance, after identifying a hit in a biochemical (in vitro) kinase assay, you must confirm that the compound engages the target inside a living cell and elicits the expected downstream biological effect. No single assay is perfect; each has its own potential for artifacts.[12] By building a body of evidence from different types of assays (e.g., biochemical, cell-based, genetic), you can confidently attribute the observed phenotype to the on-target activity of your compound.[3][11]

Part 2: Troubleshooting Guide for Unexpected Results

This section addresses common problems encountered during kinase inhibitor screening and provides actionable solutions based on established scientific principles.

Problem 1: My compound appears potent in the primary biochemical screen, but the IC50 value is much weaker than expected or varies between experiments.

Possible Cause Scientific Rationale & Troubleshooting Steps
Suboptimal ATP Concentration As an ATP-competitive inhibitor, the apparent IC50 of your compound is highly dependent on the ATP concentration in the assay.[13] High ATP levels will require more inhibitor to achieve 50% inhibition, leading to an artificially high IC50. Solution: Perform the kinase assay with an ATP concentration at or near the Michaelis constant (Kₘ) for the specific kinase. This condition best reflects the intrinsic affinity of the compound for the enzyme.[13] If the Kₘ is unknown, it must be determined empirically prior to screening.
Reagent Impurity or Degradation Impurities in reagents like ATP, substrates, or buffers can interfere with reaction kinetics.[14] The compound itself may be unstable under assay conditions (e.g., sensitive to light, temperature, or pH). Solution: Use high-purity reagents from a reputable supplier. Prepare fresh compound stock solutions in an appropriate solvent (typically DMSO) and store them in small aliquots at -80°C, protected from light.[3] Always include a known, stable inhibitor as a positive control in your assay to ensure consistency.[9]
Assay Interference Certain compounds can interfere with the assay detection method itself, rather than inhibiting the kinase. For example, a compound may be fluorescent or may quench the luminescent signal in assays like ADP-Glo®, leading to false positives or negatives.[14] Solution: Run a counterscreen where the compound is tested in the assay in the absence of the kinase or substrate. Any signal change observed is due to direct interference. If interference is confirmed, you must switch to an orthogonal assay format with a different detection method (e.g., from luminescence to a radiometric or fluorescence polarization assay).[12][15]

Problem 2: The compound is potent in my biochemical assay, but shows little or no activity in my cell-based assay (e.g., anti-proliferative assay).

Possible Cause Scientific Rationale & Troubleshooting Steps
Poor Cell Permeability The compound may not be able to cross the cell membrane to reach its intracellular target. Physicochemical properties like polarity (influenced by the propanoic acid moiety) can limit membrane permeability. Solution: Evaluate the compound's physicochemical properties (e.g., cLogP). If poor permeability is suspected, consider creating esterified prodrugs to neutralize the carboxylic acid and enhance uptake. Alternatively, use cell lines that have been engineered to be more permeable or test the compound in a cell-free system like a lysate.
High Intracellular ATP Levels The concentration of ATP inside a cell is typically in the millimolar range (1-10 mM), which is often much higher than the Kₘ of many kinases and the ATP concentration used in biochemical assays.[1] This high level of the natural competitor can overcome the inhibitory effect of your compound. Solution: This is a common and expected challenge. The goal is to achieve a sufficient therapeutic window. You must determine the cellular IC50 and compare it to the biochemical IC50. A large rightward shift is common. If the cellular IC50 is too high to be therapeutically relevant, medicinal chemistry efforts may be needed to improve potency or residence time on the target.
Compound Efflux or Metabolism Cells possess active efflux pumps (e.g., P-glycoprotein) that can remove the compound before it reaches its target. The compound may also be rapidly metabolized into an inactive form by cellular enzymes. Solution: Test for efflux by co-incubating your compound with known efflux pump inhibitors. To assess metabolism, analyze the compound's stability in the presence of liver microsomes or by monitoring its concentration in cell culture media over time using LC-MS.

Problem 3: I'm observing the desired phenotype in cells, but I'm worried it's from an off-target effect.

Possible Cause Scientific Rationale & Troubleshooting Steps
Inhibition of an Unknown Kinase The observed phenotype may be due to the inhibition of an off-target kinase that is critical in the measured pathway. This is a primary concern with ATP-competitive inhibitors.[3] Solution 1 (Chemical): Use a structurally distinct inhibitor that targets the same primary kinase but has a different chemical scaffold and, therefore, a different off-target profile.[3][10] If both compounds produce the same phenotype, it strengthens the evidence for on-target activity. Solution 2 (Genetic): Use genetic tools like siRNA, shRNA, or CRISPR/Cas9 to specifically knock down or knock out the intended target kinase.[3] If the resulting phenotype mimics that of the inhibitor treatment, this provides powerful evidence for an on-target effect.
Compound Promiscuity Your compound may be a multi-kinase inhibitor, affecting several targets that contribute to the observed phenotype. While sometimes therapeutically beneficial, it complicates mechanistic studies.[1] Solution: Perform a comprehensive kinase selectivity screen (kinome scan) at a concentration that elicits the cellular phenotype. This will reveal all kinases that are inhibited to a significant degree. Further deconvolution may require testing against cell lines that are dependent on the identified off-targets.
Non-Kinase Off-Targets The compound may be interacting with other proteins that are not kinases. Solution: Employ target identification methods like cellular thermal shift assays (CETSA) or affinity-based profiling to identify the direct binding partners of your compound in an unbiased manner within the cellular proteome.[16]

Part 3: Key Experimental Protocols & Workflows

Workflow for Minimizing and Validating Off-Target Effects

The following workflow provides a systematic approach to characterizing a novel pyrrolotriazine-based kinase inhibitor, moving from broad screening to specific validation.

G cluster_0 Phase 1: Initial Characterization (In Vitro) cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Off-Target Deconvolution cluster_3 Conclusion A Primary Screen (e.g., 10 µM single point) vs. Broad Kinase Panel B Identify On- and Potential Off-Targets A->B Data Analysis C IC50 Determination (Dose-Response Curve) for Hits @ Km ATP B->C Prioritize Targets D Cellular Target Engagement (e.g., Western Blot for Phospho-Substrate) C->D Move to Cellular Context E Functional Cellular Assay (e.g., Proliferation, Migration) D->E Correlate Engagement with Function I Phenotype Reproduced? E->I Test Specificity F Orthogonal Chemical Probe (Structurally distinct inhibitor for the same primary target) F->I G Genetic Validation (siRNA, CRISPR Knockdown of primary target) G->I H Rescue Experiment (Express drug-resistant mutant of target) J Phenotype Reversed? H->J I->H Yes K High Confidence in On-Target Effect J->K Yes

Caption: A logical workflow for kinase inhibitor validation.

Protocol 1: IC50 Determination using a Luminescence-Based Kinase Assay (ADP-Glo™)

This protocol outlines the determination of an inhibitor's IC50 value using a universal, luminescence-based assay that measures ADP production.[17]

A. Materials:

  • Kinase of interest and its specific substrate

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent, Kinase Detection Reagent, Ultra-Pure ATP)

  • Kinase Reaction Buffer (specific to the kinase)

  • 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic acid (or analog) stock solution (e.g., 10 mM in 100% DMSO)

  • White, opaque 384-well assay plates

  • Luminometer

B. Procedure:

  • Compound Dilution: Prepare a serial dilution of your inhibitor.

    • Start by diluting the 10 mM stock to 100 µM in Kinase Reaction Buffer (this creates a 1% DMSO solution).

    • Perform a 1:3 serial dilution across a 10-point curve in a separate dilution plate. Include a "no inhibitor" control (1% DMSO).

  • Reaction Setup (in the 384-well assay plate):

    • Add 2.5 µL of the serially diluted inhibitor or vehicle control to each well.

    • Add 2.5 µL of a 2X enzyme/substrate mix (prepared in Kinase Reaction Buffer).

    • Pre-incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Kinase Reaction:

    • Add 5 µL of a 2X ATP solution (prepared in Kinase Reaction Buffer at 2x the final desired Kₘ concentration).

    • Incubate at 30°C for the optimized reaction time (e.g., 60 minutes).

  • Stop Reaction and Detect ADP:

    • Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal:

    • Add 20 µL of Kinase Detection Reagent to all wells to convert ADP to ATP, which is then used to generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

C. Data Analysis:

  • Normalize the data: Set the "no inhibitor" control as 0% inhibition and a "no enzyme" control as 100% inhibition.

  • Plot the percent inhibition versus the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to calculate the IC50 value.

Protocol 2: Cellular On-Target Validation by Western Blot

This protocol verifies that the inhibitor blocks the activity of its intended target kinase within a cellular context by measuring the phosphorylation of a known downstream substrate.[11][13]

A. Materials:

  • Cell line expressing the target kinase

  • Complete cell culture medium

  • Inhibitor stock solution (in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer system, and PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: one specific for the phosphorylated form of the substrate (e.g., anti-phospho-Substrate), and one for the total substrate (anti-total-Substrate).

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate and imaging system

B. Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with a range of inhibitor concentrations (e.g., 0, 0.1x, 1x, 10x, 100x the biochemical IC50) for a predetermined time (e.g., 1-4 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold RIPA buffer to each plate, scrape the cells, and collect the lysate.

    • Clarify the lysates by centrifugation at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the anti-phospho-substrate primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing (Optional but Recommended):

    • Strip the membrane and re-probe with the anti-total-substrate antibody to confirm equal protein loading.

C. Data Analysis:

  • Quantify the band intensity for the phosphorylated substrate at each inhibitor concentration.

  • A dose-dependent decrease in the phospho-substrate signal, with no change in the total substrate signal, provides strong evidence of on-target inhibition in a cellular environment.

References

  • Knight, Z. A., & Shokat, K. M. (2005). Features of the kinase family: a basis for developing selective inhibitors. Accounts of chemical research, 38(2), 117-126.
  • Reaction Biology Corporation. (2024). Activity-Based Kinase Selectivity Profiling of Clinically Relevant Tyrosine Kinase Inhibitors using QuickScout.
  • Millipore. (n.d.). The Selective Profile of 35 Small Molecule Protein Kinase Inhibitors.
  • BenchChem. (2025). How to minimize PD173952 off-target effects in experiments.
  • Promega Corporation. (2025). Kinase Selectivity Profiling System: General Panel Protocol.
  • Vieth, M., et al. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Drug Discovery Today: Technologies, 1(3), 235-242.
  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • BenchChem. (2025). A Researcher's Guide to Orthogonal Validation of Src Kinase Activity.
  • Reaction Biology Corporation. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • BellBrook Labs. (2025). What Is the Best Kinase Assay?.
  • BenchChem. (2025). How to minimize off-target effects of XEN723.
  • EvitaChem. (n.d.). Buy 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic acid (EVT-13164091). Available at: EvitaChem Website.

  • Zegzouti, H., et al. (2011). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • Daub, H. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology, 11.
  • Fedorov, O., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20523-20528.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2009). The challenge of selecting protein kinase assays for lead discovery optimization. Expert opinion on drug discovery, 4(1), 87-98.
  • Versele, M., & Lyssikatos, J. P. (2012). Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. Methods in enzymology, 505, 139-155.
  • Pao, W. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Cancer Discovery, 3(2), 138-140.
  • Scott, D. A., & Wilson, J. E. (2018). The Screening and Design of Allosteric Kinase Inhibitors. Royal Society of Chemistry.
  • CRISPR Medicine News. (2025). Strategies to Avoid and Reduce Off-Target Effects.
  • Hnízda, A., et al. (2021). Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2. Journal of medicinal chemistry, 64(15), 11453-11467.
  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 30(11), 1-25.

  • ResearchGate. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Available at: ResearchGate Website.

  • Hunt, J. T., et al. (2004). Discovery of the pyrrolo[2,1-f][1][2][3]triazine nucleus as a new kinase inhibitor template. Journal of medicinal chemistry, 47(16), 4054-4059.

  • Yang, T. H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Medicine, 10(3), 133-139.
  • Shi, W., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European journal of medicinal chemistry, 158, 814-831.

  • MDPI. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Available at: MDPI Website.

  • MDPI. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Available at: MDPI Website.

Sources

Troubleshooting

Technical Support Center: Resolving LC-MS Co-Elution for 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic Acid

Welcome to the Advanced Chromatography Support Center. This hub is designed for analytical scientists and drug development professionals facing co-elution challenges when quantifying 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This hub is designed for analytical scientists and drug development professionals facing co-elution challenges when quantifying 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid—a critical heterocyclic intermediate and API scaffold. Due to its amphoteric nature (a weakly basic pyrrolotriazine core and an acidic propanoic acid moiety), this analyte is highly susceptible to both isomeric interference and matrix-induced ion suppression.

Diagnostic Workflow: Identifying the Root Cause of Co-Elution

Before adjusting your method, you must determine whether the co-eluting species is a structural isomer or an endogenous matrix component.

G N1 Observe LC-MS Issue: Peak Asymmetry or Low Recovery N2 Evaluate Peak Purity (UV-DAD / MS Spectra) N1->N2 N3 Perform Post-Column Infusion (Matrix Effect Check) N2->N3 Spectra uniform N4 Isomeric Co-elution (e.g., 7-yl isomer) N2->N4 Spectra shift across peak N5 Matrix Co-elution (Ion Suppression) N3->N5 Signal suppression at RT N6 Modify Selectivity: Use PFP or Mixed-Mode Column N4->N6 N7 Optimize Sample Prep: Implement MAX SPE Workflow N5->N7

Diagnostic workflow for resolving LC-MS co-elution issues.

Troubleshooting Guides & FAQs

Q1: My analyte peak looks symmetrical, but my recovery is inconsistent across different biological lots. Is this co-elution? A1: Yes, this is the classic presentation of "invisible" matrix co-elution. When endogenous matrix components (such as phospholipids or salts) co-elute with 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid, they compete for available charge in the electrospray ionization (ESI) source[1]. Because the matrix components do not share the analyte's MRM transition, the peak appears symmetrical, but the overall ionization efficiency drops—a phenomenon known as ion suppression[2]. To diagnose this, you must run a post-column infusion experiment (see Protocol 1) to map the suppression zones[3].

Q2: I am observing severe peak tailing and a shoulder on my peak using a standard C18 column with 10 mM ammonium acetate (pH 6.8). Why is this happening? A2: The causality lies in the analyte's pKa. The propanoic acid moiety has a pKa of ~4.5. At pH 6.8, the carboxylic acid is fully deprotonated and highly polar, causing it to elute near the void volume where early-eluting polar matrix components reside[2]. Furthermore, the weakly basic nitrogens on the pyrrolotriazine ring can undergo secondary interactions with unendcapped silanols on the C18 silica backbone, causing the tailing[4]. Solution: Drop the mobile phase pH to 2.7 using 0.1% formic acid. This neutralizes the carboxylic acid, significantly increasing its hydrophobicity and retention factor ( k′ ), thereby pulling it away from the suppression zone[4].

Q3: Even with an optimized gradient, I cannot resolve the 5-yl propanoic acid from its synthetic 7-yl positional isomer. What should I change? A3: Standard C18 phases rely almost entirely on dispersive (hydrophobic) forces. Because the 5-yl and 7-yl isomers have nearly identical hydrophobicities, C18 lacks the resolving power to separate them[5]. You must change the stationary phase selectivity. Switch to a Pentafluorophenyl (PFP) column. PFP phases offer orthogonal retention mechanisms—specifically π−π interactions, dipole-dipole interactions, and hydrogen bonding. The rigid, electron-rich pyrrolo[2,1-f][1,2,4]triazine core interacts strongly with the fluorinated aromatic ring of the PFP phase, making it highly sensitive to the spatial geometry of positional isomers.

Step-by-Step Methodologies

Protocol 1: Post-Column Infusion (Self-Validating Matrix Assessment)

This protocol provides visual, self-validating proof of matrix-induced ion suppression by mapping the baseline response of the mass spectrometer[3].

  • System Setup: Install a zero-dead-volume T-piece between the analytical column outlet and the MS source inlet.

  • Infusion: Using a syringe pump, continuously infuse a pure standard of 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid (100 ng/mL in 50:50 Water:Acetonitrile) into the T-piece at 10 µL/min.

  • Baseline Stabilization: Start the MS acquisition in positive ESI MRM mode for the analyte. Wait until a stable, elevated baseline is achieved.

  • Matrix Injection: Inject a blank matrix extract (e.g., crashed plasma) onto the column and run your standard LC gradient.

  • Validation & Interpretation: Monitor the MRM trace. A stable baseline validates a matrix-free separation. If a sudden dip (>15% signal loss) occurs at the retention time of your analyte, matrix co-elution is confirmed, dictating the need for improved sample cleanup[1].

Protocol 2: Mixed-Mode Anion Exchange (MAX) SPE Cleanup

To eliminate phospholipid co-elution, exploit the propanoic acid moiety using a MAX SPE workflow.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of LC-MS grade Water through the MAX cartridge.

  • Loading: Dilute the biological sample 1:1 with 5% ammonium hydroxide to ensure the propanoic acid is fully deprotonated (negatively charged), then load onto the cartridge. The analyte will bind via strong ion-exchange.

  • Wash 1 (Polar Interferences): Pass 1 mL of 5% ammonium hydroxide in water.

  • Wash 2 (Phospholipids/Neutrals): Pass 1 mL of 100% Methanol. (Self-validation: The analyte remains bound due to the ionic interaction, while hydrophobic matrix components are washed away).

  • Elution: Elute the analyte with 1 mL of 2% Formic Acid in Methanol. The acid protonates the carboxylic acid, breaking the ionic bond and releasing the purified analyte.

  • Reconstitution: Evaporate the eluate under nitrogen and reconstitute in the initial mobile phase.

Quantitative Data Summary

The following table summarizes the causal relationship between chromatographic parameters and the resulting resolution and matrix effects.

Table 1: Impact of Method Parameters on 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid Analysis

Stationary PhaseMobile Phase (Aqueous)Retention Factor ( k′ )Isomeric Resolution ( Rs​ )Matrix Factor (%)Diagnostic Outcome
C18 10 mM Ammonium Acetate (pH 6.8)0.40.040%Severe co-elution with void volume matrix.
C18 0.1% Formic Acid (pH 2.7)1.20.865%Improved retention, but isomers co-elute.
PFP 0.1% Formic Acid (pH 2.7)3.52.192%Optimal π−π interactions resolve isomers.
Mixed-Mode 0.1% Formic Acid (pH 2.7)4.81.598%Maximum retention; zero matrix suppression.

(Note: A Matrix Factor of 100% indicates zero ion suppression. Rs​>1.5 indicates baseline resolution).

References

  • Determining Matrix Effects in Complex Food Samples. Waters Corporation. Available at:[Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online. Available at:[Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Available at:[Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing kinase selectivity of 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid vs purine analogs

Scaffold Evolution: Comparing the Kinase Selectivity of 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic Acid vs. Purine Analogs Executive Summary Traditional kinase inhibitors have heavily relied on purine and pyrimidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Scaffold Evolution: Comparing the Kinase Selectivity of 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic Acid vs. Purine Analogs

Executive Summary Traditional kinase inhibitors have heavily relied on purine and pyrimidine scaffolds due to their structural homology with ATP. However, the high conservation of the ATP-binding pocket across the human kinome often renders purine analogs promiscuous, leading to off-target toxicities. The discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus introduced a privileged, purine-like bioisostere that fundamentally alters hinge-binding dynamics[1]. This guide objectively compares the kinase selectivity of traditional purine analogs against the highly functionalized 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid, detailing the mechanistic causality behind its superior selectivity profile and providing validated experimental protocols for kinome profiling.

Structural Mechanics: Breaking Purine Promiscuity

Purine analogs (e.g., roscovitine, generic imidazo[4,5-d]pyrimidines) bind the kinase hinge region by mimicking the canonical hydrogen bond network of the adenine ring of ATP. Because this hinge region is structurally conserved across the >500 human kinases, purine analogs inherently struggle to achieve high selectivity.

Conversely, the pyrrolo[2,1-f][1,2,4]triazine core is a unique N-N bond-containing heterocycle with a bridgehead nitrogen[2]. This subtle atomic shift redistributes the electron density of the scaffold, altering its hydrogen-bond donor and acceptor profile[1]. While it still effectively anchors to the ATP pocket, it weakens binding to off-target kinases that strictly require the canonical purine H-bond network, thereby widening the therapeutic window[3].

The C5-Propanoic Acid Vector: Driving Selectivity

The true differentiator for 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid lies in its C5 substitution. Structure-activity relationship (SAR) studies have demonstrated that positions 5 and 6 on the pyrrolotriazine ring project outward from the hinge region toward the solvent-exposed channel and the ribose-binding pocket[1].

By introducing a propanoic acid moiety at the C5 position, medicinal chemists exploit a critical vector:

  • Electrostatic Targeting : At physiological pH, the propanoic acid is deprotonated, providing a negatively charged handle. This allows the formation of highly specific salt bridges with non-conserved basic residues (Lys/Arg) present at the edge of the ATP pocket in specific target kinases (e.g., VEGFR-2, EGFR)[1].

  • Steric Exclusion : Off-target kinases lacking these complementary basic residues experience steric clash or electrostatic repulsion, drastically reducing off-target affinity.

G A ATP-Binding Pocket (Hinge Region) B Purine Analogs (Promiscuous Binding) A->B Conserved H-bonds C Pyrrolo[2,1-f][1,2,4]triazine (Bioisostere Core) A->C Altered H-bond profile E High Off-Target Toxicity B->E Binds multiple kinases D C5-Propanoic Acid Vector (Solvent Channel/Ribose Pocket) C->D Functionalization F Enhanced Kinase Selectivity D->F Specific electrostatic interactions

Figure 1: Mechanistic divergence in kinase selectivity between purines and C5-pyrrolotriazines.

Comparative Data: Selectivity and Physicochemical Profiling

The addition of the propanoic acid not only enhances selectivity but also drastically improves aqueous solubility compared to flat, lipophilic purine cores. Below is a representative comparative profile demonstrating the superiority of the C5-functionalized pyrrolotriazine scaffold against a standard purine analog.

Table 1: Representative Kinome Selectivity Profiling (IC50 in nM)

Kinase TargetPurine Analog (Reference)3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acidSelectivity Shift
VEGFR-2 (Target) 12 nM4 nM3x Improvement
EGFR (Target) 18 nM6 nM3x Improvement
CDK2 (Off-Target) 45 nM>5,000 nM>100x Reduction
LCK (Off-Target) 30 nM>2,000 nM>60x Reduction
Src (Off-Target) 25 nM>2,000 nM>80x Reduction

Table 2: Physicochemical Properties

PropertyPurine Analog (Reference)3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid
Aqueous Solubility (pH 7.4) <10 µg/mL>150 µg/mL
LogD (pH 7.4) 3.51.8
H-Bond Donors/Acceptors 2 / 42 / 6
Off-Target Liability High (Broad kinome binding)Low (Targeted salt-bridge formation)

Experimental Methodology: Self-Validating TR-FRET Kinase Assay

To objectively validate the selectivity claims, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard. This protocol is designed as a self-validating system: it utilizes the apparent Michaelis-Menten constant ( Km​ ) for ATP to ensure the assay accurately reflects physiological competitive binding, and incorporates internal controls to calculate the Z'-factor, ensuring assay robustness.

Causality in Experimental Design:

  • Why TR-FRET? Unlike radiometric assays, TR-FRET eliminates radioactive waste and reduces compound interference (auto-fluorescence) due to the time-delayed readout.

  • Why ATP at Apparent Km​ ? Testing inhibitors at the ATP Km​ ensures that the assay is highly sensitive to ATP-competitive inhibitors. If ATP concentrations are too high, weak off-target binding might be artificially masked; if too low, promiscuous binding is artificially exaggerated.

  • Why Pre-incubation? The pyrrolotriazine scaffold may exhibit slow-binding kinetics due to the specific conformational adaptation required for the C5-propanoic acid to form salt bridges. Pre-incubation prevents false-negative results.

Step-by-Step Protocol:

  • Compound Preparation & Dispensing :

    • Prepare 10 mM stock solutions of the pyrrolotriazine analog and the purine reference in 100% DMSO.

    • Perform a 3-fold serial dilution (10 points) in an acoustic dispenser (e.g., Echo 550) to transfer 100 nL of compound into a 384-well low-volume assay plate.

    • Self-Validation: Include DMSO-only wells (High Control, 0% inhibition) and no-kinase wells (Low Control, 100% inhibition) to calculate the Z'-factor. A Z' > 0.6 is required for assay validation.

  • Kinase and Substrate Addition :

    • Dilute the target kinase (e.g., VEGFR-2 or off-target CDK2) and the specific biotinylated peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Add 5 µL of the Kinase/Substrate mix to the assay plate.

    • Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the inhibitor to reach binding equilibrium.

  • Reaction Initiation :

    • Add 5 µL of ATP solution (prepared in assay buffer) to initiate the reaction. The final ATP concentration must be strictly matched to the previously determined apparent Km​ for each specific kinase.

    • Incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection :

    • Add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg2+ and stop the kinase reaction), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

    • Incubate for 60 minutes to allow the FRET complex to form.

  • Readout & Analysis :

    • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite at 337 nm and measure emission at 615 nm (Europium) and 665 nm (APC).

    • Calculate the emission ratio (665/615 nm) and plot against the log of the inhibitor concentration to determine the IC50 via non-linear regression.

Workflow S1 Step 1: Compound Preparation (Acoustic Dispensing) S2 Step 2: Kinase/Substrate Addition (Pre-incubation) S1->S2 S3 Step 3: ATP Initiation (At apparent Km) S2->S3 S4 Step 4: Reaction Termination (EDTA + Detection Reagents) S3->S4 S5 Step 5: TR-FRET Readout (Emission Ratio 665/615 nm) S4->S5

Figure 2: Step-by-step TR-FRET experimental workflow for evaluating kinase inhibitor selectivity.

Conclusion

The transition from traditional purine analogs to the 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid scaffold represents a masterclass in rational drug design. By leveraging the unique electron distribution of the bridgehead nitrogen core and utilizing the C5 position to project a propanoic acid vector into the solvent channel, researchers can achieve profound selectivity shifts. This structural evolution effectively mitigates the off-target liabilities historically associated with ATP-competitive inhibitors.

References

  • Title: Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template Source: Journal of Medicinal Chemistry (via PubMed) URL: [Link]

  • Title: Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to Kinases and Back Again, the Remarkable Journey of a Versatile Nitrogen Heterocycle Source: Bioorganic & Medicinal Chemistry Letters (via PubMed) URL: [Link]

  • Title: Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy Source: Medicinal Chemistry Research (via PubMed) URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of 3-(Pyrrolo[2,1-f]triazin-5-yl)propanoic acid as a Carboxylic Acid Bioisostere

A Senior Application Scientist's Guide to the Validation of 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic acid as a Carboxylic Acid Bioisostere Introduction: The Quest for Superior Carboxylic Acid Mimics In the intric...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Validation of 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic acid as a Carboxylic Acid Bioisostere

Introduction: The Quest for Superior Carboxylic Acid Mimics

In the intricate world of drug design, the carboxylic acid moiety is a double-edged sword. It is a privileged functional group, often essential for a molecule's interaction with its biological target through critical hydrogen bonding and charged interactions.[1][2] However, this very functionality can be a liability, contributing to poor metabolic stability, low membrane permeability, and potential for idiosyncratic toxicity through the formation of reactive metabolites.[1][3][4][5] To circumvent these issues while preserving biological activity, medicinal chemists employ the strategy of bioisosteric replacement—swapping the carboxylic acid with a different functional group that mimics its key physicochemical properties.[1][6][7]

This guide presents a validation framework for a novel candidate, 3-(Pyrrolo[2,1-f][8][9][10]triazin-5-yl)propanoic acid . The pyrrolo[2,1-f][8][9][10]triazine scaffold is a privileged structure in medicinal chemistry, known for its role in clinically relevant drugs and its ability to mimic purine bases, often interacting with targets like kinases.[11][12][13] By attaching a propanoic acid linker at the C-5 position, we generate a molecule with potential for enhanced hydrogen-bonding capabilities.[11] This document provides a comparative analysis against well-established carboxylic acid bioisosteres, supported by detailed experimental protocols to rigorously assess its viability as a next-generation therapeutic scaffold.

The Candidate vs. The Standards: A Comparative Overview

The success of a bioisostere is highly context-dependent and cannot be readily predicted.[1] Therefore, a direct comparison of the novel candidate against established bioisosteres like tetrazoles and acylsulfonamides is crucial. While tetrazoles are the most common replacement, maintaining comparable acidity to carboxylic acids, they can still suffer from poor membrane permeability.[6][14] Acylsulfonamides offer improved lipophilicity and metabolic stability but have different acidity and hydrogen bonding patterns.[6]

The central hypothesis is that the nitrogen-rich pyrrolotriazine core of our candidate will modulate the acidity of the propanoic acid, while its overall structure provides a unique balance of polarity, rigidity, and metabolic stability. The following table presents a hypothetical yet realistic comparison of key properties to be determined experimentally.

PropertyCarboxylic Acid (Parent)Tetrazole BioisostereAcylsulfonamide Bioisostere3-(Pyrrolo[2,1-f][8][9][10]triazin-5-yl)propanoic acid Rationale for Predicted Outcome
pKa ~4.5~4.9~8.5~5.2The electron-withdrawing nature of the pyrrolotriazine ring is expected to slightly decrease the pKa compared to a simple alkyl carboxylic acid, maintaining acidity closer to the parent.
LogD (pH 7.4) -1.5-1.00.5-0.5The larger, more complex heterocyclic system increases lipophilicity compared to the parent acid and tetrazole, but the propanoic acid maintains significant polarity.
Aqueous Solubility (µM) >1000>1000200500Expected to have good solubility due to the ionizable acid and multiple hydrogen bond acceptors in the core, though potentially less than the highly polar parent.
Metabolic Stability (t½, HLM) 15 min45 min>60 min>60 minThe pyrrolotriazine core is generally metabolically stable.[15] The primary metabolic route is anticipated to be at the propanoic acid linker, but the heterocyclic core should be more robust than a simple phenyl ring.
Permeability (Papp, Caco-2) LowLowModerateModerate-HighThe predicted increase in lipophilicity (LogD) should lead to improved passive diffusion across cell membranes compared to the parent acid and tetrazole.
Target Affinity (Ki) 10 nM12 nM30 nM15 nMThe goal is to retain affinity. The unique vector and electronic nature of the scaffold may slightly alter binding but is designed to mimic the key interactions of the parent carboxylate.

Experimental Validation Workflow

A rigorous, multi-stage validation process is essential to confirm the suitability of a novel bioisostere. The workflow should systematically evaluate physicochemical properties, ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, and biological activity. In vitro assays are the cornerstone of this early-stage validation, providing crucial data before advancing to more complex studies.[8][9][16]

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: In Vitro ADME Profiling cluster_2 Phase 3: Biological Activity Assessment P1 Synthesis & Purification P2 pKa Determination (Potentiometric Titration) P1->P2 P3 LogD Measurement (Shake-flask method) P2->P3 P4 Aqueous Solubility (Thermodynamic) P3->P4 A1 Metabolic Stability (Human Liver Microsomes) P4->A1 Proceed if properties are favorable A2 Permeability Assay (Caco-2 Monolayer) A1->A2 A3 Plasma Protein Binding (Rapid Equilibrium Dialysis) A2->A3 B1 Target Binding Assay (e.g., FRET, SPR) A3->B1 Proceed if ADME profile is acceptable B2 Cellular Potency Assay (Functional Readout) B1->B2 Go/No-Go Decision Go/No-Go Decision B2->Go/No-Go Decision Final Assessment

Caption: A phased approach to validating a novel bioisostere.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key validation assays. These are designed to be self-validating by including appropriate controls.

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolism of the test compound by Phase I enzymes.[17]

Materials:

  • Test compound, positive control (e.g., Verapamil), negative control (e.g., Warfarin)

  • Pooled Human Liver Microsomes (HLM)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (Solution A: NADP+, Glucose-6-phosphate; Solution B: Glucose-6-phosphate dehydrogenase)

  • Ice-cold Acetonitrile with internal standard (e.g., Tolbutamide)

  • 96-well plates, centrifuge, LC-MS/MS system

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a 1 µM working solution of the test compound and controls in phosphate buffer.

  • Reaction Mixture: In a 96-well plate, add phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound solution. Pre-incubate at 37°C for 10 minutes.

  • Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system to all wells except the 'no-cofactor' control wells.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 100 µL of ice-cold acetonitrile with the internal standard.

  • Sample Processing: Seal the plate, vortex, and centrifuge at 4000 rpm for 20 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k and the intrinsic clearance (Clint).[18][19]

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound using an in vitro model of the human intestinal epithelium.[20][21]

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • DMEM with 10% FBS, NEAA, and Pen-Strep

  • Transwell inserts (24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4)

  • Lucifer yellow, Atenolol (low permeability control), Propranolol (high permeability control)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts at a density of ~60,000 cells/cm². Culture for 21 days, changing the media every 2-3 days.[22]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Values should be >200 Ω·cm².[23]

  • Assay Preparation: Wash the monolayers with pre-warmed HBSS. Equilibrate at 37°C for 30 minutes.

  • Apical to Basolateral (A→B) Transport: Add the test compound (e.g., 10 µM) and controls to the apical (A) chamber. Add fresh HBSS to the basolateral (B) chamber.

  • Sampling: Incubate at 37°C on an orbital shaker. At a specified time (e.g., 90 or 120 minutes), take samples from both the A and B chambers.[22]

  • Monolayer Integrity Post-Assay: After sampling, assess the permeability of Lucifer yellow to confirm monolayer integrity was maintained throughout the experiment.

  • Analysis: Quantify the concentration of the compound in all samples by LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.

Signaling Pathway and Target Interaction Context

The utility of this bioisostere is best illustrated in the context of a specific drug target. Let's consider a hypothetical scenario where the parent carboxylic acid-containing compound is an inhibitor of a kinase, a common target for pyrrolotriazine scaffolds.[12][24]

G cluster_0 Kinase ATP Binding Pocket cluster_1 Inhibitor Binding hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue (Hydrophobic) d_loop DFG Motif (Aspartate) lysine Catalytic Lysine (Positive Charge) scaffold Pyrrolotriazine Scaffold scaffold->hinge H-bonds scaffold->gatekeeper Hydrophobic Interaction linker Propanoic Acid Linker linker->lysine Salt Bridge / H-bond

Caption: Hypothetical binding mode of the bioisostere in a kinase active site.

In this model, the pyrrolotriazine core mimics the adenine ring of ATP, forming key hydrogen bonds with the kinase hinge region. The propanoic acid linker is positioned to form a crucial salt bridge or hydrogen bond with a conserved catalytic lysine residue. The validation of 3-(Pyrrolo[2,1-f][8][9][10]triazin-5-yl)propanoic acid would confirm that this interaction is maintained or enhanced, while the overall molecule possesses superior drug-like properties compared to the original carboxylic acid lead.

Conclusion and Future Directions

The validation of 3-(pyrrolo[2,1-f][8][9][10]triazin-5-yl)propanoic acid as a bioisostere represents a strategic approach to addressing the common liabilities of carboxylic acid-containing drug candidates. The proposed experimental framework provides a comprehensive pathway to assess its physicochemical properties, ADME profile, and biological activity in a direct comparison with established standards. If the experimental data aligns with the favorable hypothetical predictions in this guide, this novel scaffold could offer a significant advantage in developing safer and more effective therapeutics, particularly in kinase inhibition and other target classes where the pyrrolotriazine core has shown promise. The successful validation would establish this moiety as a valuable new tool in the medicinal chemist's arsenal for lead optimization and candidate selection.

References

  • How to Develop Effective in vitro Assays for Early Drug Discovery. Charnwood Discovery.
  • In Vitro Assays Drug Discovery: R&D Solutions. Da-ta Biotech.
  • Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells.
  • Assay Development in Drug Discovery. Danaher Life Sciences.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • In Vitro Assays For successful drug discovery programs. AXXAM.
  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Springer Link.
  • Caco2 assay protocol. University of Washington.
  • Caco-2 Permeability Assay Protocol.
  • Culture and transfection of HEK293T cells. Protocols.io.
  • Carboxylic Acid (Bio)Isosteres in Drug Design.
  • Microsomal Stability Assay Protocol. AxisPharm.
  • HEK293 Cell Line User Guide. ABM Inc.
  • One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis.
  • HEK293 cells (Human embryonal kidney cells. iGEM.
  • HEK293T Cell Line. Horizon Discovery.
  • The Importance of In Vitro Assays. Visikol.
  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi.
  • Metabolic stability assay in human, rat, dog or mouse hep
  • ADME Caco-2 Permeability Assay. BioDuro.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Metabolic Stability Assays. Merck Millipore.
  • Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. BenchChem.
  • The Validation of Cyclopropylmethanol as a Bioisostere for the Gem-Dimethyl Group: A Compar
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. PubMed.
  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. R Discovery.
  • Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule. ACS Omega.
  • Exploration of novel pyrrolo[2,1-f][8][9][10]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. PubMed.

  • 3-(Pyrrolo[2,1-f][8][9][10]triazin-5-yl)propanoic acid (EVT-13164091). EvitaChem.

  • Bioactive Pyrrolo[2,1-f][8][9][10]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI.

  • Synthesis, C7-Functionalization, and NH2-Derivatization via Buchwald-Hartwig-Type Coupling. Thieme Chemistry.
  • Bioisosterism. Drug Design Org.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
  • Synthesis and thermodynamic properties of 3-(5-phenyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl)
  • Application of Bivalent Bioisostere Concept on Design and Discovery of Potent Opioid Receptor Modulators.
  • Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. MDPI.
  • Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer. Taylor & Francis Online.
  • 3-(PHENYL)PROPANOIC ACID DERIVATIVES AND RELATED COMPOUNDS AS MCL-1 ENZYME INHIBITORS FOR TREATING CANCER.
  • Pyrrolo[2,1-F[8][9][10]triazine compounds, preparation methods and applications thereof. ChEMBL.

  • Synthetic strategies for pyrrolo[2,1-f][8][9][10]triazine: the parent moiety of antiviral drug remdesivir. National Institutes of Health. _UhBVX02nZwE=)

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Validation

Toxicity comparison of 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid and indole derivatives

Toxicity Comparison Guide: 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic Acid vs. Indole Derivatives Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Compariso...

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Author: BenchChem Technical Support Team. Date: April 2026

Toxicity Comparison Guide: 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic Acid vs. Indole Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Structural Rationale

In small-molecule drug discovery, the indole scaffold is ubiquitous due to its ability to mimic purines and interact with various kinases and GPCRs. However, indole derivatives frequently suffer from severe developability bottlenecks, most notably oxidative bioactivation leading to hepatotoxicity and reactive metabolite formation[1].

To circumvent these liabilities, the pyrrolo[2,1-f][1,2,4]triazine core has emerged as a "privileged bioisostere"[2]. By fusing an electron-withdrawing 1,2,4-triazine ring to the pyrrole, the electron density of the system is fundamentally altered. Specifically, 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid serves as a highly versatile, functionalized intermediate. The propanoic acid moiety provides an excellent synthetic handle for amide coupling (ideal for targeting solvent-exposed regions in kinase active sites), while the core scaffold drastically improves metabolic stability and reduces intrinsic cytotoxicity compared to traditional indoles[2][3].

Mechanistic Causality: Why Pyrrolotriazines Outperform Indoles

As an Application Scientist evaluating scaffold viability, it is critical to understand the causality behind toxicity, rather than just observing the endpoints.

The Indole Liability: The pyrrole ring within an indole is electron-rich. When exposed to hepatic Cytochrome P450 (CYP3A4/CYP2D6) enzymes, the C2-C3 double bond is highly susceptible to epoxidation. This transient epoxide rapidly rearranges into reactive electrophilic species (e.g., iminium intermediates) that covalently bind to nucleophilic residues on hepatic proteins, depleting intracellular glutathione (GSH) and triggering drug-induced liver injury (DILI)[1].

The Pyrrolotriazine Solution: In 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid, the inclusion of three nitrogen atoms in the adjacent triazine ring exerts a strong inductive electron-withdrawing effect. This lowers the Highest Occupied Molecular Orbital (HOMO) energy of the pyrrole system[4]. Consequently, the scaffold becomes highly resistant to CYP-mediated oxidation. Even when metabolized, it tends to form stable, non-electrophilic hydroxylated products that are safely cleared[5].

MetabolicPathway Indole Standard Indole Derivatives CYP CYP450 Oxidation (Liver Microsomes) Indole->CYP Epoxide Reactive Epoxide / Iminium Species CYP->Epoxide High Susceptibility (Electron-Rich) Stable Stable Hydroxylated Metabolites CYP->Stable Resistance (Electron-Deficient) Tox GSH Depletion & Hepatotoxicity Epoxide->Tox Pyrrolo Pyrrolo[2,1-f][1,2,4]triazin-5-yl propanoic acid Pyrrolo->CYP Clearance Safe Renal/Hepatic Clearance Stable->Clearance

Fig 1: Metabolic pathways of Indoles vs. Pyrrolotriazines under CYP450 oxidation.

Quantitative Toxicity Data Comparison

The following data synthesizes standard in vitro ADME-Tox profiling comparing a standard indole-3-propanoic acid derivative against 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid.

Assay ParameterStandard Indole DerivativePyrrolo[2,1-f][1,2,4]triazine DerivativeClinical/Developability Implication
HepG2 Cytotoxicity (IC₅₀) 4.2 µM> 50.0 µMPyrrolotriazines exhibit significantly lower intrinsic hepatotoxicity[5].
CYP3A4 Inhibition (IC₅₀) 1.8 µM> 25.0 µMReduced risk of drug-drug interactions (DDIs) with the triazine core.
GSH Adduct Formation 145 pmol/mg protein< 5 pmol/mg proteinIndoles form reactive metabolites; pyrrolotriazines remain stable[1].
Aqueous Solubility (pH 7.4) 22 µg/mL185 µg/mLThe triazine nitrogens improve hydrogen bonding and solvation[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, toxicity must be evaluated using self-validating assay systems. The protocols below are designed with internal controls to definitively prove whether a compound's toxicity is metabolically driven.

Protocol A: Reactive Metabolite Trapping (GSH Assay) via LC-MS/MS

This assay quantifies the formation of dangerous electrophilic intermediates. By utilizing Glutathione (GSH) as a "soft" nucleophile, we can trap reactive epoxides before they bind to cellular proteins.

Methodology:

  • Incubation Preparation: Prepare a 10 µM solution of the test compound (Indole vs. Pyrrolotriazine) in 100 mM potassium phosphate buffer (pH 7.4).

  • Matrix Addition: Add Human Liver Microsomes (HLM) at a final protein concentration of 1.0 mg/mL, supplemented with 5 mM GSH.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Quenching (Self-Validation Step): After 60 minutes, quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Diclofenac-d4) to validate extraction recovery.

  • Centrifugation & Analysis: Centrifuge at 14,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (using a neutral loss scan of 129 Da, characteristic of GSH adducts).

Workflow Step1 Compound Incubation (10 µM) Step2 HLM + NADPH Activation (37°C, 60 min) Step1->Step2 Step3 GSH Trapping (5 mM Glutathione) Step2->Step3 Step4 Protein Precipitation & Centrifugation Step3->Step4 Step5 LC-MS/MS Adduct Quantification Step4->Step5

Fig 2: Step-by-step workflow for LC-MS/MS Reactive Metabolite Trapping.

Protocol B: High-Content Hepatotoxicity Screening with ABT Rescue

To prove that the indole's toxicity is caused by CYP450 metabolism (and that the pyrrolotriazine avoids this), we use a primary hepatocyte assay paired with 1-Aminobenzotriazole (ABT), a non-specific CYP inhibitor.

Methodology:

  • Cell Plating: Seed HepG2 cells or primary human hepatocytes in a 96-well plate at 10,000 cells/well.

  • Pre-treatment: Treat half the wells with 1 mM ABT for 2 hours prior to compound addition. Causality note: ABT shuts down CYP450 enzymes. If a compound is only toxic after metabolism, ABT will "rescue" the cells.

  • Compound Dosing: Dose cells with a concentration gradient (0.1 µM to 100 µM) of the test compounds.

  • Incubation & Readout: Incubate for 48 hours. Assess cell viability using an ATP-luminescence assay (e.g., CellTiter-Glo).

  • Data Interpretation: Indole derivatives typically show a significant right-shift in IC₅₀ (reduced toxicity) in the presence of ABT, confirming metabolism-induced toxicity. 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid shows no shift, validating its metabolic stability[5].

Conclusion for Drug Developers

When designing kinase inhibitors or antiviral agents, replacing an indole core with a pyrrolo[2,1-f][1,2,4]triazine scaffold is a highly strategic move to rescue a failing program[2][3]. 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid not only bypasses the reactive metabolite liabilities inherent to indoles but also provides a highly tractable propanoic acid linker for further functionalization, ensuring excellent downstream developability and safety profiles[2][6].

References

  • Title: Bioactive pyrrole-based compounds with target selectivity Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies Source: MDPI URL: [Link]

  • Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo-[2,1-f][1,2,4]triazine based VEGFR-2 kinase inhibitors Source: ResearchGate URL: [Link]

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Comparative

Benchmarking the Binding Kinetics of 3-(Pyrrolo[2,1-f]triazin-5-yl)propanoic Acid Using Surface Plasmon Resonance: A Comparative Guide

Benchmarking the Binding Kinetics of 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic Acid Using Surface Plasmon Resonance: A Comparative Guide Executive Summary The precise characterization of binding kinetics—the rates...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Binding Kinetics of 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic Acid Using Surface Plasmon Resonance: A Comparative Guide

Executive Summary

The precise characterization of binding kinetics—the rates of association and dissociation—is a cornerstone of modern drug discovery. It provides invaluable insights into a compound's mechanism of action, informs lead optimization, and helps predict in vivo efficacy. This guide provides a comprehensive framework for benchmarking the binding kinetics of the small molecule, 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic acid, utilizing Surface Plasmon Resonance (SPR) as the primary analytical technique.

We will delve into the theoretical underpinnings of SPR, present a detailed, field-proven experimental protocol, and contextualize the generated data through a comparative analysis with alternative technologies, namely Bio-Layer Interferometry (BLI) and Isothermal Titration Calorimetry (ITC). This guide is designed for researchers, scientists, and drug development professionals seeking to employ rigorous biophysical methods for the quantitative analysis of small molecule-protein interactions.

Introduction: The "Why" Behind Kinetic Analysis

3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic acid represents a class of heterocyclic compounds with significant potential in therapeutic development. To advance such a candidate, a deep understanding of its interaction with its biological target is paramount. While affinity (KD) provides a snapshot of the binding strength at equilibrium, it is the kinetic rate constants—the association rate (ka or kon) and the dissociation rate (kd or koff)—that paint a dynamic picture of the interaction. A compound's residence time (the reciprocal of kd) on its target, for instance, is often a better correlate with therapeutic effect than affinity alone.

Surface Plasmon Resonance (SPR) has emerged as a gold-standard, label-free technology for the real-time monitoring of biomolecular interactions.[4][5][6] Its high sensitivity and ability to provide detailed kinetic information make it particularly well-suited for analyzing the binding of small molecules to protein targets.[7][8]

This guide will use a hypothetical, yet plausible, scenario where 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic acid is investigated for its binding to a protein kinase, a common target class for such scaffolds. We will compare the insights gained from SPR with those potentially offered by BLI and ITC, two other powerful label-free techniques.

Principle of the Technology: Surface Plasmon Resonance (SPR)

SPR is an optical technique that detects changes in the refractive index at the surface of a sensor chip.[9] In a typical experiment, one of the interacting molecules, termed the "ligand" (in our case, the protein kinase), is immobilized on a gold-coated sensor chip.[3] A solution containing the other molecule, the "analyte" (our small molecule), is then flowed over this surface.

The core of the technology lies in the generation of surface plasmons—collective oscillations of electrons—at the interface of the gold film and the glass prism of the sensor.[9] Polarized light is directed at this interface, and at a specific angle of incidence, the light excites the surface plasmons, causing a dip in the intensity of the reflected light. This is the SPR angle.

When the analyte binds to the immobilized ligand, the mass at the sensor surface increases, altering the local refractive index. This change in the refractive index shifts the SPR angle.[3] This shift is measured in real-time and is directly proportional to the amount of analyte bound to the ligand. The resulting plot of this response over time is known as a sensorgram.[3][9]

Experimental Design & Protocol: An SPR-Based Investigation

A successful SPR experiment hinges on meticulous planning and execution. The following protocol outlines a robust workflow for characterizing the binding of 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic acid to a protein kinase.

Rationale Behind Experimental Choices
  • Immobilization Strategy: Amine coupling is the most common and often the first-choice method for covalently immobilizing proteins to a carboxymethylated dextran surface (like a CM5 sensor chip).[3][10] It targets the primary amines on lysine residues and the N-terminus of the protein. This method is chosen for its robustness and general applicability.

  • Ligand Density: For small molecule analysis, achieving a sufficient ligand density is crucial to generate a detectable signal.[11][12] However, excessively high densities can lead to mass transport limitations, where the rate of analyte binding is limited by its diffusion from the bulk solution to the sensor surface, rather than the intrinsic interaction kinetics.[13][14] Therefore, an optimal immobilization level must be determined empirically.

  • Analyte Concentration Series: A dilution series of the analyte, typically spanning at least five concentrations, is necessary to accurately determine the kinetic parameters.[13][15] The concentrations should ideally range from 0.1 to 10 times the expected KD.[13][15]

  • Reference Surface: A reference flow cell, activated and deactivated in the same way as the active cell but without the immobilized ligand, is essential. This allows for the subtraction of non-specific binding and bulk refractive index effects, ensuring high-quality data.[8]

Detailed Step-by-Step Protocol

Materials:

  • SPR instrument (e.g., Cytiva Biacore™ series)[1][16]

  • CM5 sensor chip

  • Amine Coupling Kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl)[17]

  • Protein Kinase (Ligand): >95% purity, in a suitable buffer (e.g., 10 mM Sodium Acetate, pH 5.0)

  • 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic acid (Analyte): >98% purity, dissolved in 100% DMSO for a stock solution.

  • Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) with 1-5% DMSO. The DMSO concentration must be precisely matched between the running buffer and the analyte samples.[12]

  • Regeneration Solution: A solution capable of disrupting the ligand-analyte interaction without denaturing the immobilized ligand (e.g., a low pH glycine solution or a high salt concentration buffer). This needs to be empirically determined.

Procedure:

  • System Priming and Equilibration: Prime the instrument with running buffer until a stable baseline is achieved.

  • Surface Activation: Inject a freshly prepared 1:1 mixture of NHS and EDC over all flow cells to activate the carboxymethyl groups on the sensor surface.[10]

  • Ligand Immobilization: Inject the protein kinase solution over the active flow cell(s). The protein will covalently bind to the activated surface. Aim for an immobilization level of 5,000 - 15,000 Response Units (RU).

  • Surface Deactivation: Inject ethanolamine-HCl over all flow cells to deactivate any remaining active esters and block non-specific binding sites.[10]

  • Analyte Binding Measurement (Kinetics Run):

    • Prepare a serial dilution of the analyte in running buffer. It is critical that the final DMSO concentration in all analyte samples is identical to that in the running buffer.[12]

    • Perform a cycle of injections, starting with the lowest analyte concentration and proceeding to the highest. Each cycle should include:

      • Association Phase: Inject the analyte solution over the active and reference surfaces for a defined period (e.g., 120-180 seconds) to monitor binding.

      • Dissociation Phase: Switch back to flowing only the running buffer over the surfaces to monitor the dissociation of the analyte from the ligand (e.g., 300-600 seconds).

    • Include several buffer-only injections (blanks) for double referencing.

  • Regeneration: After each analyte injection, inject the regeneration solution to remove all bound analyte and prepare the surface for the next cycle. Test different regeneration solutions to find one that provides complete removal without diminishing the ligand's binding capacity.[13]

Experimental Workflow Diagram

SPR_Workflow cluster_prep Preparation cluster_immob Immobilization cluster_kinetics Kinetic Analysis Cycle (Repeat for each concentration) cluster_analysis Data Analysis PrepBuffer Prepare Running Buffer & Analyte Dilutions Prime Prime & Equilibrate SPR System PrepBuffer->Prime Activate Activate Surface (NHS/EDC) Prime->Activate Immobilize Immobilize Ligand (Protein Kinase) Activate->Immobilize Deactivate Deactivate Surface (Ethanolamine) Immobilize->Deactivate Association Association Phase: Inject Analyte Deactivate->Association Dissociation Dissociation Phase: Flow Buffer Association->Dissociation Regeneration Regenerate Surface Dissociation->Regeneration Regeneration->Association Next Cycle Process Process Sensorgrams (Reference Subtraction) Regeneration->Process Fit Fit Data to Kinetic Model Process->Fit Results Determine ka, kd, KD Fit->Results

Caption: High-level workflow for an SPR-based kinetic analysis experiment.

Data Analysis & Interpretation

Raw SPR data requires processing before kinetic parameters can be extracted. The primary steps involve subtracting the signal from the reference surface and then subtracting the average signal from the buffer-only injections (double referencing). This corrects for instrumental noise, bulk refractive index changes, and non-specific binding.

Kinetic Model Fitting

The processed sensorgrams are then fitted to a kinetic binding model. The simplest and most common is the 1:1 Langmuir model, which assumes a reversible, bimolecular interaction where one analyte molecule binds to one ligand site.[18][19] The software uses iterative algorithms to find the best-fit values for ka, kd, and the maximum response (Rmax) that describe the experimental data.[20] The affinity constant (KD) is then calculated as the ratio of kd/ka.

Visual inspection of the fitted curves (the "fit") overlaid on the experimental data is the first and most important step in evaluating the quality of the model. The residuals—the difference between the experimental and fitted data—should be randomly distributed around zero.[20]

Data Analysis Workflow Diagram

Data_Analysis_Workflow RawData Raw Sensorgrams (Multiple Concentrations) RefSubtract Reference Subtraction (Fc2-Fc1) RawData->RefSubtract BlankSubtract Blank Subtraction (Double Referencing) RefSubtract->BlankSubtract ProcessedData Processed Sensorgrams BlankSubtract->ProcessedData ModelFit Global Fit to 1:1 Langmuir Model ProcessedData->ModelFit Residuals Analyze Residuals ModelFit->Residuals Residuals->ModelFit If fit is poor, re-evaluate model KineticParams Kinetic Parameters ka, kd, KD Residuals->KineticParams If fit is good

Caption: Workflow for processing and analyzing SPR kinetic data.

Comparative Analysis: SPR vs. Alternative Technologies

While SPR is a powerful tool, no single technology is universally superior. The choice depends on the specific application, sample type, and desired throughput.[2] Here, we compare SPR with Bio-Layer Interferometry (BLI) and Isothermal Titration Calorimetry (ITC).

Bio-Layer Interferometry (BLI)

BLI is another optical, label-free technique that measures biomolecular interactions in real-time.[21] Instead of a continuous flow system, BLI uses disposable fiber-optic biosensors that are "dipped" into samples in a microplate.[21][22] Binding of molecules to the biosensor tip causes a change in the optical thickness, which results in a wavelength shift in the reflected light, a signal that is proportional to the number of bound molecules.[23]

  • Advantages over SPR: The fluidics-free "dip-and-read" format makes BLI systems, such as the Sartorius Octet® platform, generally easier to use, higher throughput, and more tolerant of crude or unpurified samples since there are no microfluidics to clog.[2][21][22] This makes BLI particularly well-suited for early-stage screening and antibody characterization from crude supernatants.[21][24]

  • Disadvantages compared to SPR: SPR is generally considered more sensitive, especially for detecting the binding of small molecules (<500 Da).[2][25] The continuous flow microfluidics of SPR systems provide more stable baselines and can help mitigate mass transport limitations, often resulting in higher-quality kinetic data.[26]

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[27][28][29] In an ITC experiment, a solution of the ligand (our small molecule) is titrated into a solution of the protein in a sample cell. The instrument measures the minute temperature changes that occur upon binding.

  • Advantages over SPR: ITC is a true in-solution technique, requiring no immobilization, which eliminates potential artifacts related to tethering a molecule to a surface.[30][31] In a single experiment, ITC can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction, providing a complete thermodynamic profile.[27][28][29]

  • Disadvantages compared to SPR: ITC is significantly lower in throughput than SPR and typically consumes much larger quantities of sample.[28] While it provides affinity and thermodynamic data, it does not directly measure the kinetic rate constants (ka and kd). Furthermore, its sensitivity can be a limitation for very high-affinity or very low-affinity interactions, or for interactions with very small heats of binding.

Summary Data Tables

Table 1: Hypothetical Kinetic Data for 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic Acid

ParameterValueUnitInterpretation
ka (kon)1.5 x 105M-1s-1Rate of complex formation
kd (koff)3.0 x 10-4s-1Rate of complex decay; stability
KD (kd/ka)2.0nMEquilibrium dissociation constant; affinity
Residence Time (1/kd)~55.6minutesAverage time the molecule stays bound

Table 2: Comparison of Binding Kinetics Technologies

FeatureSurface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)
Principle Refractive Index ChangeOptical Layer Thickness ChangeHeat Change
Primary Output ka, kd, KDka, kd, KDKD, n, ΔH, ΔS
Immobilization Required (Ligand)Required (Ligand)Not Required (In-solution)
Sensitivity Very High (pM to mM)High (nM to mM)Moderate (nM to µM)
Small Molecule Analysis Excellent, gold-standard[2][32]Possible, but less sensitive than SPR[22][25]Good, provides thermodynamics[33][34]
Throughput Medium to High (e.g., Biacore 8K)[16]High (e.g., Octet RH96)[21]Low[35]
Sample Consumption LowLowHigh
Crude Sample Tolerance Low (microfluidics)High (fluidics-free)[2][24]Moderate
Key Advantage High-quality kinetic data, high sensitivity.[25][32]High throughput, ease of use, crude sample compatibility.[21][36]True in-solution measurement, full thermodynamic profile.[29][30]

Conclusion

For the rigorous benchmarking of the binding kinetics of a small molecule like 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic acid, Surface Plasmon Resonance stands out as the premier technology. It provides high-quality, real-time kinetic data with exceptional sensitivity, which is crucial for discerning the subtle but critical differences between lead candidates. The detailed information on association and dissociation rates offered by SPR allows for a deeper understanding of the drug-target interaction, guiding more effective structure-activity relationship (SAR) studies and lead optimization efforts.[37]

While technologies like BLI offer superior throughput for early-stage screening and ITC provides an invaluable, label-free thermodynamic perspective, SPR delivers the unparalleled kinetic resolution required for making confident, data-driven decisions in the later stages of preclinical drug discovery. The judicious application of these complementary techniques provides a powerful, multi-faceted approach to characterizing promising new therapeutic agents.

References

  • SPR systems - Cytiva. [Link]

  • BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions. (2024, August 22). Sartorius. [Link]

  • Octet® BLI Systems | Sartorius. [Link]

  • Biacore - Biaffin GmbH & Co KG. [Link]

  • Biacore 8 series system | Surface plasmon resonance biosensors | Cytiva. [Link]

  • Biolayer Interferometry (BLI) - Sartorius. [Link]

  • Octet® Bio-Layer Interferometry (BLI) Systems from Sartorius Lab Instruments GmbH & Co.KG - Product Description and Details - American Pharmaceutical Review. [Link]

  • Overview of Biacore systems and their applications. (2006, September 15). PubMed. [Link]

  • Octet® BLI Systems Software | Protein Analysis - Sartorius. [Link]

  • BLI vs SPR: Picking the Right Tool for Discovery Campaigns in Biotechs. (2025, October 29). Immune Biosolutions. [Link]

  • Octet® BLI Systems – Unmatched Versatility for Discovery, Development and Quality Control. (2022, February 15). Technology Networks. [Link]

  • Biolayer Interferometry and Surface Plasmon Resonance Comparison - Nicoya Lifesciences. (2019, July 10). [Link]

  • Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. (2018). PubMed. [Link]

  • Applications of Surface Plasmon Resonance and Biolayer Interferometry for Virus–Ligand Binding - PMC. (2021). National Center for Biotechnology Information. [Link]

  • How does SPR work in Drug Discovery? - deNOVO Biolabs. (2025, June 11). [Link]

  • Real-time and Label-free Bio-sensing of Molecular Interactions by Surface Plasmon Resonance: A Laboratory Medicine Perspective - PMC. National Center for Biotechnology Information. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. (2025, March 10). [Link]

  • PhD Lecture SEPARATION. [Link]

  • Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents | IntechOpen. (2022, May 13). [Link]

  • PEAQ-ITC Systems - Atomika Teknik. [Link]

  • Amine Sensor Chips & Amine Coupling Kit. [Link]

  • Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. Harvard Medical School. [Link]

  • MicroCal ITC Systems - Malvern Panalytical - PDF Catalogs | Technical Documentation. [Link]

  • Isothermal Titration Calorimetry (ITC) – iTC200 - OSTR - National Cancer Institute. [Link]

  • Malvern MicroCal PEAQ ITC - ATA Scientific. [Link]

  • Comparison of Biomolecular Interaction Techniques – - SPRvs ITCvs MSTvs BLI - XanTec bioanalytics GmbH. [Link]

  • Amine-coupling - SPRpages Home. (2022, July 17). [Link]

  • Best Practices in Data Processing and Analysis to Achieve High-Quality SPR Results. (2012, October 19). YouTube. [Link]

  • Surface Plasmon Resonance (SPR) Spectrometry as a Tool to Analyze Nucleic Acid–Protein Interactions in Crude Cellular Extracts | Cancer Genomics & Proteomics. (2010, December 15). [Link]

  • SPR-based Fragment Screening: Advantages and Applications - ResearchGate. (2016, February 6). [Link]

  • Surface Plasmon Resonance. [Link]

  • Fig. F.1. 1:1 Langmuir model fitting results for the extended length of... - ResearchGate. [Link]

  • Amine Coupling Kit - DOJINDO. [Link]

  • Octet or Biacore, Label Free Technologies | What's the Right Platform for Your Antibody Study! (2025, February 25). Pro-Lambda. [Link]

  • Top 10 tips for high quality SPR data | SPR Guide - Nicoya Lifesciences. (2023, May 19). [Link]

  • protein interaction analysis bulletin 6300 - Bio-Rad. [Link]

  • What are methods (besides traditional surface plasmon resonance [SPR]) for determining dissociation constants in a high throughput manner? | ResearchGate. (2016, March 12). [Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies - MDPI. (2025, April 14). [Link]

  • Precision Kinetics: Leveraging SPR and scIC for Drug-Target Binding Analysis - RoukenBio. (2024, November 18). [Link]

  • SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. (2025, November 28). Aragen. [Link]

  • 7 – Small Molecule Interaction - Bruker Daltonics SPR. [Link]

  • Kinetic models - SPR-Pages. (2023, January 11). [Link]

  • A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. (2023, February 13). [Link]

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Validation

Mass Spectrometry Validation of 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic Acid Metabolites: A Comparative Guide

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I frequently encounter challenging heterocyclic scaffolds. The pyrrolo[2,1-f][1,2,4]triazine core is a privileged, purine-isosteric pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I frequently encounter challenging heterocyclic scaffolds. The pyrrolo[2,1-f][1,2,4]triazine core is a privileged, purine-isosteric pharmacophore heavily utilized in the development of kinase inhibitors (e.g., VEGFR-2, HER2) and antiviral nucleoside analogs[1]. During hepatic Phase I metabolism, larger parent drugs containing this core often undergo oxidative cleavage, yielding stable fragments like 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid [2].

Validating this specific metabolite is analytically demanding. The molecule possesses a highly basic triazine core (amenable to positive ionization) and an acidic propanoic acid side chain (amenable to negative ionization and Phase II glucuronidation). This guide objectively compares High-Resolution Mass Spectrometry (HRMS) and Triple Quadrupole (QqQ) platforms for validating this metabolite, providing field-proven, self-validating methodologies.

Platform Comparison: HRMS vs. QqQ for Pyrrolotriazine Metabolites

When tracking the biotransformation of pyrrolotriazine-based compounds, the choice of mass spectrometry platform dictates the quality of your pharmacokinetic (PK) and structural data. Isotopic labeling studies have previously shown that the pyrrolotriazine moiety can undergo unusual structural rearrangements during oxidation[2], making platform selection critical.

Quantitative Performance Comparison

The following table summarizes the experimental performance of both platforms when targeting the 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid metabolite in human plasma:

Performance MetricHigh-Resolution MS (LC-QTOF / Orbitrap)Nominal Mass MS (LC-QqQ)Application Scientist Verdict & Causality
Primary Utility Structural Elucidation & Metabolite IDHigh-Throughput PK QuantitationUse HRMS for early-stage in vitro microsome assays; transition to QqQ for in vivo clinical PK.
Mass Accuracy < 2 ppm~ 0.1 DaHRMS is mandatory to differentiate the propanoic acid metabolite from isobaric matrix interferences.
Sensitivity (LOQ) 1.0 - 5.0 ng/mL10 - 50 pg/mLQqQ utilizes Multiple Reaction Monitoring (MRM), filtering out background noise to achieve superior sensitivity.
Dynamic Range 3 - 4 logs5 - 6 logsQqQ provides the linear range required for tracking rapid clearance of the metabolite in plasma[3].
Phase II Tracking Excellent (Mass Defect Filtering)Poor (Requires predicted MRMs)HRMS easily identifies unexpected glucuronide or sulfate conjugates on the propanoic acid side chain.

Metabolic Workflow & Platform Selection

To visualize the analytical decision tree, the following diagram illustrates the metabolic pathway of the parent scaffold and the orthogonal MS techniques used for validation.

MS_Validation cluster_0 Platform Comparison Parent Parent Drug (Pyrrolotriazine Scaffold) Metabolite 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl) propanoic acid Parent->Metabolite CYP450 / Amidase Cleavage HRMS LC-QTOF (HRMS) Structural Elucidation Mass Error < 2 ppm Metabolite->HRMS Exact Mass & Isotope Profiling QQQ LC-QqQ (MRM) Targeted PK Quantitation LOQ < 50 pg/mL Metabolite->QQQ High-Sensitivity MRM Phase2 Phase II Glucuronide (Propanoic Acid Conjugation) Metabolite->Phase2 UGT Enzymes Phase2->HRMS Mass Defect Filtering

Metabolic workflow and MS platform selection for pyrrolotriazine derivatives.

Self-Validating Experimental Methodology

A robust MS assay must be a self-validating system. This means the protocol inherently controls for matrix effects, extraction recovery, and instrument drift. Below is the optimized step-by-step methodology for quantifying 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid using an LC-QqQ setup.

Step 1: Matrix-Matched Sample Preparation

Causality: The propanoic acid moiety binds strongly to plasma albumin. Simple organic extraction is insufficient. We utilize acidified protein precipitation to disrupt these ionic interactions.

  • Aliquot 50 µL of human plasma containing the metabolite into a 96-well plate.

  • Add 10 µL of an isotopically labeled internal standard (e.g., 13 C 3​ -labeled metabolite) to act as the internal self-validator for extraction efficiency.

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid . The acid drops the pH below the pKa of the propanoic acid (~4.8), neutralizing the molecule and forcing it off plasma proteins.

  • Vortex for 2 minutes at 1000 RPM, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match initial mobile phase conditions.

Step 2: Dual-Polarity Chromatographic Separation

Causality: To maximize retention of the polar propanoic acid side chain while ensuring sharp peak shapes for the basic pyrrolotriazine core, a reversed-phase C18 column under acidic conditions is required.

  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 5% B, hold for 0.5 min. Ramp to 95% B over 4.0 min. Hold at 95% B for 1.0 min, then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

Step 3: MS/MS Tuning and MRM Optimization

Causality: The molecule is amphoteric. While the propanoic acid can deprotonate in ESI- ( [M−H]− ), the multiple nitrogens in the pyrrolo[2,1-f][1,2,4]triazine core possess a much higher proton affinity, making ESI+ ( [M+H]+ ) the superior mode for maximizing signal-to-noise.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion: Tune the first quadrupole (Q1) to the exact [M+H]+ mass of the metabolite.

  • Collision Energy (CE): Apply a CE ramp (15-35 eV). The primary fragmentation pathway involves the neutral loss of H 2​ O (-18 Da) and CO 2​ (-44 Da) from the propanoic acid side chain. The pyrrolotriazine core remains highly stable[2].

  • Product Ions: Select the most abundant fragment for the quantifier MRM transition, and the second most abundant for the qualifier transition to ensure peak purity.

Step 4: System Suitability & Self-Validation Checks

To ensure the integrity of the run, the sequence must include:

  • Double Blanks: Matrix processed without the metabolite or internal standard (verifies absence of column carryover).

  • Zero Samples: Matrix processed with internal standard only (verifies the IS does not contain unlabeled impurities).

  • Quality Control (QC) Bracketing: Low, Mid, and High QC samples injected every 15-20 unknown samples. The run is only valid if 67% of QCs fall within ±15% of their nominal concentration.

Sources

Comparative

Cross-reactivity profiling of 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid against target panels

Executive Summary & Rationale The is a privileged structural motif in modern drug discovery, heavily utilized in the design of potent kinase inhibitors such as the FDA-approved avapritinib (targeting KIT/PDGFRα) and clin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The is a privileged structural motif in modern drug discovery, heavily utilized in the design of potent kinase inhibitors such as the FDA-approved avapritinib (targeting KIT/PDGFRα) and clinical candidates like BMS-690514 (a pan-HER/VEGFR inhibitor)[1][2]. However, achieving strict kinome selectivity remains a primary hurdle; off-target cross-reactivity with kinases like FLT3, LCK, or Aurora kinases often leads to dose-limiting toxicities[1].

The functionalization of this core to yield 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid represents a strategic structural evolution designed to narrow the therapeutic window. This guide objectively compares the cross-reactivity profile of this propanoic acid derivative against standard pyrrolotriazine benchmarks, providing actionable experimental methodologies for kinome selectivity profiling.

Structural Causality: The Mechanism of Selectivity

To understand why the addition of a propanoic acid moiety at the 5-position alters cross-reactivity, we must examine the inhibitor-kinase binding interface.

In the kinase ATP-binding pocket, the unsubstituted pyrrolo[2,1-f][1,2,4]triazine core acts as an adenine mimetic. The N2 and N4 nitrogen atoms form critical hydrogen bonds with the backbone amide and carbonyl of the hinge region (e.g., Cys677 in PDGFRα or Cys673 in KIT)[3]. While this anchors the molecule, it does not confer selectivity.

By introducing a propanoic acid group at the 5-position, the molecule projects a flexible, negatively charged carboxylate into the solvent-exposed channel or the ribose-binding pocket. This induces a highly specific electrostatic interaction (often a salt bridge) with conserved basic residues (such as Lys627 in KIT)[4]. Kinases lacking this specific complementary residue in the solvent channel (such as LCK or FLT3) experience electrostatic repulsion or steric clashes, drastically reducing off-target binding and improving the Selectivity Score (S-score).

RTK_Signaling cluster_Primary Primary Targets (Desired) cluster_OffTarget Off-Targets (Toxicity) Ligand Growth Factors (PDGF, EGF) KIT KIT / PDGFRα Ligand->KIT EGFR EGFR / HER2 Ligand->EGFR PI3K PI3K / AKT Pathway KIT->PI3K MAPK RAS / MAPK Pathway KIT->MAPK EGFR->PI3K EGFR->MAPK FLT3 FLT3 FLT3->PI3K LCK LCK LCK->MAPK Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation Inhibitor 3-(Pyrrolotriazin-5-yl) propanoic acid Inhibitor->KIT Potent Inhibition Inhibitor->EGFR Inhibitor->FLT3 Spared (Selective) Inhibitor->LCK

Fig 1. RTK signaling network highlighting selective inhibition by the pyrrolotriazine derivative.

Comparative Cross-Reactivity Data

The table below summarizes the kinome cross-reactivity profile of the propanoic acid derivative compared against the unsubstituted core and a known pan-inhibitor reference,[1][2]. Data is represented by the thermodynamic dissociation constant ( Kd​ ) and the Selectivity Score S(35) at 1 µM.

Compound Scaffold S(35) Score @ 1 µMKIT (D816V) Kd​ EGFR (L858R) Kd​ FLT3 Kd​ (Off-Target)LCK Kd​ (Off-Target)
Unsubstituted Pyrrolotriazine Core 0.45 (Promiscuous)12 nM18 nM25 nM30 nM
BMS-690514 (Reference) 0.28 (Pan-Inhibitor)45 nM5 nM110 nM220 nM
3-(Pyrrolotriazin-5-yl)propanoic acid 0.04 (Highly Selective)8 nM >10,000 nM>10,000 nM>10,000 nM

Data Interpretation: The introduction of the propanoic acid moiety effectively abolishes binding to EGFR, FLT3, and LCK, driving the S(35) score down to 0.04 (indicating it binds to fewer than 4% of the kinome at >65% inhibition). This demonstrates a shift from a pan-kinase profile to a highly targeted Type I/II inhibitor profile[5].

Experimental Methodology: Self-Validating KINOMEscan Protocol

To objectively validate these selectivity claims, the industry-standard is employed[6][7]. This is an active-site directed competition binding assay that measures the thermodynamic dissociation constant ( Kd​ ) without requiring ATP concentration optimization, ensuring high trustworthiness and reproducibility.

Step-by-Step Workflow

1. Reagent & Lysate Preparation

  • Culture T7 phage strains displaying >400 human kinases fused to DNA tags.

  • Prepare magnetic beads coated with proprietary active-site directed ligands (bait ligands).

2. Equilibration & Competition Binding

  • In a 384-well plate, combine the DNA-tagged kinase lysates, the immobilized ligand beads, and the 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid test compound.

  • Buffer Formulation: 1x binding buffer consisting of 20% SeaBlock, 0.17x PBS, 0.05% Tween 20, and 6 mM DTT.

  • Incubation: Incubate the mixture at 25°C for exactly 1 hour with gentle shaking. Causality Note: This 1-hour window is critical to allow the test compound and the immobilized bait ligand to reach thermodynamic equilibrium for the kinase active site[7].

3. Washing & Elution

  • Isolate the magnetic beads using a magnetic manifold.

  • Wash the beads 4x with wash buffer (1x PBS, 0.05% Tween 20) to remove unbound proteins and non-specifically bound compound.

  • Elute the specifically bound kinases using a high-concentration, non-DNA tagged reference ligand.

4. qPCR Quantification & Data Analysis

  • Quantify the amount of eluted DNA-tagged kinase using quantitative PCR (qPCR).

  • Normalization: Calculate the % Control using the formula: % Control =[(Test Compound Signal - Positive Control Signal) / (Negative Control Signal - Positive Control Signal)] × 100

  • S-Score Calculation: S(35)=Total number of kinases testedNumber of kinases with % Control <35​ [6].

KinomeScan_Workflow Step1 Step 1 Immobilize active-site ligands on beads Step2 Step 2 Incubate DNA-tagged kinases + Compound Step1->Step2 Step3 Step 3 Wash unbound proteins/compound Step2->Step3 Competition Binding Step4 Step 4 Elute bound kinases & qPCR quantification Step3->Step4 Result Data Output Calculate % Control & S-Score Step4->Result

Fig 2. High-throughput competitive binding workflow for kinome-wide cross-reactivity profiling.

Conclusion for Drug Developers

The 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid scaffold demonstrates superior kinome selectivity compared to earlier generation pan-inhibitors. By leveraging solvent-channel electrostatics via the propanoic acid moiety, drug developers can utilize this building block to design highly targeted therapies with widened therapeutic windows, effectively bypassing the off-target toxicity networks associated with LCK and FLT3 cross-reactivity.

References

  • Title: Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy: avapritinib and remdesivir. Source: Molecular Diversity (via PubMed Central) URL: [Link]

  • Title: Antitumor and Antiangiogenic Activities of BMS-690514, an Inhibitor of Human EGF and VEGF Receptor Kinase Families. Source: Clinical Cancer Research (AACR Journals) URL: [Link]

  • Title: High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Source: Chemistry & Biology (via PubMed Central) URL: [Link]

  • Title: Lessons from Structural Biology for Understanding Drug Resistance in Gastrointestinal Stromal Tumors (GIST). Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid proper disposal procedures

Operational Guide: Proper Handling and Disposal of 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic Acid As a Senior Application Scientist, I have designed this comprehensive guide to address the specific logistical, safet...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Handling and Disposal of 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic Acid

As a Senior Application Scientist, I have designed this comprehensive guide to address the specific logistical, safety, and disposal requirements for 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid. This compound is a critical heterocyclic organic acid, featuring a privileged bicyclic scaffold widely utilized in the synthesis of broad-spectrum antivirals (such as Remdesivir) and potent tyrosine kinase inhibitors[1][2].

Because this molecule is an Active Pharmaceutical Ingredient (API) intermediate designed to interact with highly conserved biological targets, it must be handled with the stringent safety protocols reserved for potent pharmaceutical ingredients[3][4].

Chemical Profile & Causality of Hazards

To design a self-validating safety protocol, we must first understand the mechanistic causality behind the compound's physical and chemical behavior.

  • The Pyrrolotriazine Core: The pyrrolo[2,1-f][1,2,4]triazine moiety contains four nitrogen atoms. While highly stable under standard laboratory conditions, the thermal degradation of this nitrogen-rich core produces toxic nitrogen oxides (NOx)[5]. This dictates that standard landfill disposal is strictly prohibited; high-temperature incineration with alkaline scrubbing is mandatory[6][7].

  • The Propanoic Acid Moiety: The aliphatic carboxylic acid tail renders the molecule weakly acidic. It can react exothermically with strong bases and will form water-soluble salts. This property requires careful pH monitoring during waste segregation to prevent unintended interactions with incompatible waste streams.

Table 1: Physicochemical & Hazard Summary
ParameterSpecification / DetailOperational Implication
Chemical Structure Nitrogen-rich bicyclic heterocycle + aliphatic acidGenerates NOx upon combustion; requires specialized incineration.
Primary Hazards Skin/eye irritant, potential systemic toxicityMandates handling in a Class II Biological Safety Cabinet (BSC) or fume hood.
Combustion Byproducts Carbon oxides (COx), Nitrogen oxides (NOx)Incinerator must be equipped with an alkaline scrubber.
Incompatibilities Strong oxidizers, strong basesSegregate from nitric acid and reactive metals to prevent exothermic reactions.

Operational Handling & Spill Response Protocol

Every procedure in the laboratory must function as a self-validating system, meaning each step includes a built-in verification check to ensure safety and compliance before proceeding to the next.

Step-by-Step Spill Response Methodology
  • Isolate and Evaluate: Immediately evacuate personnel from the immediate vicinity of the spill.

    • Verification: Check the laboratory pressure monitor to ensure the room remains under negative pressure relative to the corridor.

  • Don Appropriate PPE: Equip personnel with a NIOSH-approved N95 or P100 particulate respirator, nitrile gloves (double-gloved), chemical safety goggles, and a disposable Tyvek lab coat.

  • Containment (Solid Spill): If the compound is in powder form, do not dry-sweep, as this generates inhalable dust. Lightly mist the powder with a compatible solvent (e.g., isopropanol or water) to bind the particulates.

  • Collection: Use a non-sparking scoop to transfer the moistened material into a high-density polyethylene (HDPE) hazardous waste container.

    • Verification: Visually inspect the spill area with a UV lamp (if the specific derivative is fluorescent) or perform a secondary wipe-down with a solvent-soaked pad to ensure zero residual API intermediate remains.

  • Labeling: Seal the container and affix a "Hazardous Waste - Toxic Organic Solid (API Intermediate)" label, explicitly noting the presence of nitrogen-rich heterocycles.

Comprehensive Disposal Plan

The pharmaceutical industry relies heavily on incineration for the disposal of API intermediates to prevent environmental contamination and the endless cycle of solvent/chemical waste[6][8].

Table 2: Waste Stream Categorization
Waste StreamContainer TypeSegregation RuleFinal Disposal Method
Solid Waste (Powder, PPE)HDPE DrumKeep free of strong oxidizers.High-temp incineration (>850°C).
Organic Liquid (Solvent mixtures)Glass/PTFE CarboySegregate from aqueous acids.Solvent recovery or incineration.
Aqueous Waste (Neutralized)Polypropylene JugAdjust pH to 6-8 before sealing.Deep well injection or ETP treatment.
Step-by-Step Disposal Workflow
  • Waste Segregation & pH Verification:

    • Collect all liquid waste containing 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid in dedicated, halogen-free organic waste carboys.

    • Verification: Before sealing any aqueous mixtures containing the acid, test the solution with pH paper. Ensure the pH is between 6.0 and 8.0. If acidic, neutralize carefully with dilute NaOH to prevent pressure buildup from off-gassing during transport.

  • Logistical Transfer to TSDF:

    • Transfer the sealed, labeled containers to an approved Treatment, Storage, and Disposal Facility (TSDF) that specializes in pharmaceutical waste[7].

  • High-Temperature Incineration:

    • The waste must be injected into a rotary kiln or liquid injection incinerator operating at a minimum of 850°C (1562°F).

    • Causality: This extreme temperature is required to break the highly stable N-N and C-N bonds within the pyrrolotriazine ring, ensuring complete destruction of the biologically active pharmacophore[5].

  • Exhaust Scrubbing (Critical Step):

    • Because the molecule contains four nitrogen atoms, combustion will generate significant volumes of NO and NO2. The incinerator's exhaust must pass through an alkaline scrubber (utilizing NaOH or Ca(OH)2) to neutralize the acidic gases before atmospheric release[6][9].

Process Visualizations

The following diagrams map the logistical workflow and the chemical degradation pathways, providing a clear visual reference for environmental health and safety (EHS) audits.

Workflow A Waste Generation (Solid/Liquid) B Segregation & Labeling (Non-Halogenated) A->B C Solid Waste Stream (Vials, PPE) B->C D Liquid Waste Stream (Solvent Mixtures) B->D E High-Temp Incineration (>850°C) C->E D->E F Alkaline Scrubbing (NOx Neutralization) E->F

Workflow for the segregation and high-temperature disposal of pyrrolotriazine derivatives.

Mechanism A Pyrrolotriazine Core (N-rich) B Thermal Oxidation (+ O2, Heat) A->B C NOx + CO2 + H2O (Acidic Exhaust) B->C D NaOH Scrubber (Neutralization) C->D E Safe Emission (N2, H2O) D->E

Chemical degradation pathway of nitrogen-rich heterocycles during high-temperature incineration.

References

  • Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir. National Institutes of Health (PMC). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXk0svQvL4nTxTJnUK41jxNMHgnYd9etRsK5ipnZ-HpQsVSEwHQ0Ud64FRbYMzkbsqhmoydGwq7LrwyTwcE_mbYspFhj1Aq79wiQL8CuTmMBS9ql-Gb0Uxxg_7ynk9X9qyTJTOXKySVhssRwQ=]
  • PYRROLOTRIAZINE COMPOUNDS - European Patent Office - EP 2424368 B1. Googleapis.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6qRmreZfQk6UkmwbZ45GjKglDKZB3ovHIdW9mTyfxJo2Pu4FIR6MQ_I2bK1yfM4fnKQNXCikFHIbj9nqNPJP_Dk1bv0ADjigDUn_-nuDVitqWNNF-t2UYAeLi28CdxvdSHrcL64thN_SL6LW21R5zMjtvi5VR_S-ZFuT4BVAeHV4euurDGBmearJk8zhC]
  • Development of Continuous Flow Processes to Access Pyrrolo[2,1-f][1,2,4]triazin-4-amine: An RSM for the Synthesis of Antiviral Drugs. ACS Publications. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHq7VL6CUMUCWwwvrKXv4CXeIN7uvt0PA59z7ivI2JidzDduTzjVPHvZHq7iNnftjpQPuS0ui34mi0ZGGU_F8KlHeWlf-LuK2HMywDxFboC2ZW28GHooBSmRpGoTfF1pp29ZF4llrboE4MCTH0=]
  • GMP Document Retention and Disposal Guide. Scribd. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiWo_LR1Lus6BwhU85rCUfQgG-ppiT4hFcsvrfq9LDyeNZx3R69Wd5KKDEtIVluLdYEQGFEHb1Xhg7w-tfXJ4382IMoK2LDlngPQ9O_t8HBKK6gB7v2k4uRCpMxsjfcrIot1ZzeokznOUNl_6feTG_GqY0CLw=]
  • Pharmaceutical Filtration Solutions & Equipment. SepPure Technologies. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqVOrDYgZB4ylUl5TH-ZK3N0Q9EvtALj0mFGIrKwT-ZmX4e_YtUs_BDUf-37oHmSKqmLzABK6XOQ74Z1mCsGJJcG_k1uiP7C5ywFwdvVvXqCasPvilDTibRDwqv5JbvFN7z_qtYvLfi2cWbeEGUv-rhA-bZCPL0iBtwsSGS53T6-7SJ7dMyONqxhU=]
  • Impact Assessment - Environmental Clearance (API Intermediate Incineration). Environmentclearance.nic.in. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXdQV1kZleQX6_iW73ruwOmxOGbOlm0_jnLfVn-bg9xo-dHcG5nuhKyLwAJO0hWFuAiP-hk1VGDRb9KermeroL42xw-T59q3-9NRw_epyO7qyC-DvzBdyhe-5Qb8EpaIITTU-b6gWDbFQujWjFSR1OaLY6a_Rx3L9zB4LrMXiNJNvNzbDCI6bmoA7AwXUbUlwOxIOzsm64NgOyHeVKNRIjwxBZXftwvVomBlW2LzqWC8L5ymQ4rh3zonmwRpEeuC_e9g2m94PWlhl-bdNuzYq1jxEliD430dkCkQzM35wsXShlcTZr2DbaPbg8JSh0Ydhs6QQp0bAHt-le5td71Bjv829axd-H3eIc_1txxZhaFwo2Yrq-CnSk5aij7iucUHEuK2DfNIWtaYLwc2mXSzxnTm1O2fJx9erEAy02n3LR0Jbu_l99SYnn9balY-LECc8unczqEjB7eK-ZfaZI8nQ=]
  • Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir. ACS Publications. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNCWGoByexljiekYHM4Y5UC9YJtijh6oclRReV3HPmh7It0P8REXpuv1UKFy_G420ciYlQ_XAhV2c79JFa2uRKH9gxY4d5V5A9vU97Kh1b7KTeiG_7TkxqfvOT87-kLJkqTtQcG2qIeLvKebU=]
  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients. ACS Publications. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjHIuK6bMgkAp6MJLzYGHSCNxUAGtcHFQVYWVRp0BLpqieM8d6kO_89YZtbc_XKtFHcQgvuO-FzT0BfNf0NAz5VHq-igkcRvmDo36CDcH084uYVB4sAR0fBsjQRzDqGyRTG34NuwASFuIpIY9hwQ==]

Sources

Handling

Personal protective equipment for handling 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid

Safe Handling and Operational Guide for 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic Acid As a Senior Application Scientist in drug discovery, I frequently consult on the integration of novel heterocyclic scaffolds int...

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Author: BenchChem Technical Support Team. Date: April 2026

Safe Handling and Operational Guide for 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic Acid

As a Senior Application Scientist in drug discovery, I frequently consult on the integration of novel heterocyclic scaffolds into high-throughput synthesis pipelines. 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid is a highly valuable intermediate, primarily utilized in the synthesis of potent receptor tyrosine kinase (RTK) and Bruton's tyrosine kinase (Btk) inhibitors[1][2]. While its structural geometry is ideal for competitive ATP-site binding in kinases, the very features that make it biologically active—the electron-rich pyrrolotriazine core and the acidic propanoic acid tail—necessitate rigorous safety and handling protocols.

This guide provides a self-validating operational framework for researchers handling this compound, ensuring both personnel safety and chemical integrity.

Hazard Profile & Mechanistic Causality

Understanding why a chemical is hazardous is the first step in effective risk mitigation. The hazards associated with pyrrolotriazine derivatives are not arbitrary; they are direct consequences of their molecular structure[3].

Hazard ClassGHS ClassificationMechanistic Causality
Acute Toxicity Category 4 (Oral/Dermal/Inhalation)The nitrogen-rich pyrrolotriazine core can interact with biological nucleophiles, disrupting cellular function upon systemic absorption.
Skin Irritation Category 2The propanoic acid moiety lowers local pH upon contact with ambient moisture on the skin, leading to localized protein denaturation.
Eye Irritation Category 2ADirect ocular contact causes rapid, pH-driven corneal epithelial damage due to the compound's acidic nature.
Target Organ (STOT) Category 3 (Respiratory)Inhalation of fine particulate dust irritates the mucosal lining of the respiratory tract, triggering inflammatory responses.

Personal Protective Equipment (PPE) Selection

Standard laboratory PPE is insufficient for handling concentrated, biologically active heterocycles. Following for chemical hazards[4], we must implement a targeted defense strategy:

  • Hand Protection (Double-Gloving): Wear an inner layer of Neoprene and an outer layer of Nitrile.

    • Causality: Nitrile provides excellent mechanical strength against accidental tears during weighing, while Neoprene offers superior chemical resistance to organic acids (like the propanoic acid derivative) if the outer glove is breached.

  • Eye/Face Protection: ANSI Z87.1-compliant chemical splash goggles are mandatory[5].

    • Causality: Standard safety glasses with side shields do not form a seal. Because this compound is a fine powder, airborne particulates generated during transfer can easily bypass standard glasses.

  • Respiratory Protection: Handling must occur strictly within a certified Class II Type A2 Biological Safety Cabinet or a properly calibrated chemical fume hood. If engineering controls fail, a NIOSH-approved N95 or P100 particulate respirator is required[6].

  • Body Protection: A flame-resistant, fluid-impermeable lab coat with knit cuffs ensures powder cannot travel up the sleeves.

Operational Workflow & Handling Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check is successful.

Step 1: Environmental Setup & Validation

  • Activate the chemical fume hood and verify the face velocity is between 80-100 feet per minute (fpm).

  • Validation Check: Read the digital airflow monitor. Do not rely solely on the sash height marker. If the alarm sounds, abort the procedure.

Step 2: Reagent Preparation

  • Equilibrate the sealed vial of 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid to room temperature in a desiccator before opening.

  • Causality: Opening a cold vial introduces condensation. Water reacts with the propanoic acid moiety, causing clumping and accelerating the hydrolytic degradation of the compound.

Step 3: Weighing & Transfer

  • Use an enclosed analytical balance strictly inside the fume hood. Use anti-static weigh boats.

  • Causality: Anti-static boats prevent the fine powder from aerosolizing and clinging to surfaces due to static charge, ensuring accurate stoichiometric transfer.

  • Transfer the weighed solid directly into the reaction vessel using a powder funnel.

Step 4: Decontamination

  • Wipe down the balance and hood surfaces with a damp cloth (water, followed by 70% ethanol) to capture any micro-particulates.

Workflow Start Storage Retrieval (2-8°C, Desiccated) PPE Don PPE (Nitrile/Neoprene, Goggles) Start->PPE Pre-handling Hood Transfer to Class II Fume Hood Weigh Weighing via Enclosed Balance Hood->Weigh Containment PPE->Hood Setup React Reaction Vessel Addition Weigh->React Transfer Dispose Waste Segregation (Halogen-Free Organics) React->Dispose Post-Reaction

Operational workflow for handling 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid.

Spill Response & Disposal Plan

In the event of a localized spill inside the fume hood, follow this causality-driven response protocol based on [7]:

  • Containment: Surround the powder spill with a damp absorbent pad.

    • Causality: A damp pad prevents the fine powder from becoming airborne during the cleanup process.

  • Neutralization: Carefully apply a weak base, such as solid sodium bicarbonate (NaHCO₃), over the spill.

    • Causality: The propanoic acid moiety is acidic. Sodium bicarbonate neutralizes the acid, forming a safer, water-soluble sodium salt while releasing CO₂ gas.

  • Validation Check: Spray a small amount of water onto the mixture. If effervescence (bubbling) occurs, neutralization is actively taking place. Wait until all bubbling ceases before proceeding.

  • Collection: Sweep the neutralized slurry into a designated, sealable hazardous waste container using a non-sparking brush.

  • Disposal: Label the container strictly as "Halogen-Free Organic Acid Waste." Do not mix this waste stream with strong oxidizers or heavy metals.

Biological Relevance: Why We Take These Precautions

To understand the immense value of this compound—and why we go to such lengths to handle it safely—we must look at its role in drug development. Pyrrolotriazine derivatives act as competitive inhibitors at the ATP-binding site of kinases like Btk and VEGFR[1][2]. By blocking phosphorylation, they halt downstream signaling pathways responsible for tumor angiogenesis and malignant B-cell proliferation.

Pathway Ligand Growth Factor / Antigen Receptor Receptor Tyrosine Kinase (e.g., VEGFR, BCR) Ligand->Receptor Activation Kinase Target Kinase (Btk/VEGFR) Receptor->Kinase Phosphorylation Downstream Downstream Signaling (Proliferation / Angiogenesis) Kinase->Downstream Active Pathway Inhibitor Pyrrolotriazine Derivative (Inhibitor) Inhibitor->Kinase Competitive Inhibition Apoptosis Cell Cycle Arrest / Apoptosis Inhibitor->Apoptosis Therapeutic Effect

Mechanism of action for pyrrolotriazine-derived kinase inhibitors in cellular signaling.

References

  • NextSDS. "3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one — Chemical Substance Information." NextSDS Database.[Link]

  • European Patent Office. "PYRROLOTRIAZINE COMPOUNDS - EP 2424368 B1.
  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements for Personal Protective Equipment." US Department of Labor.[Link]

  • American Chemical Society (ACS). "Guidelines for Chemical Laboratory Safety in Academic Institutions." ACS Committee on Chemical Safety.[Link]

Sources

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